2-Fluoro-1,3-dimethoxy-4-nitrobenzene
Description
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Properties
IUPAC Name |
2-fluoro-1,3-dimethoxy-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4/c1-13-6-4-3-5(10(11)12)8(14-2)7(6)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGQUCUSGQOTGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440345 | |
| Record name | 2-Fluoro-1,3-dimethoxy-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155020-44-3 | |
| Record name | 2-Fluoro-1,3-dimethoxy-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 2-Fluoro-1,3-dimethoxy-4-nitrobenzene
CAS Number: 155020-44-3
A Core Intermediate for Advanced Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene, a key chemical intermediate with significant applications in the pharmaceutical, agrochemical, and materials science sectors. This document consolidates available data on its chemical and physical properties, outlines a probable synthetic route, and discusses its potential applications, particularly in drug discovery.
Chemical and Physical Properties
| Property | Data |
| CAS Number | 155020-44-3 |
| Molecular Formula | C₈H₈FNO₄ |
| Molecular Weight | 201.15 g/mol |
| Appearance | Solid (Typical) |
| Purity | Typically available in purities of 95% to >98% |
| Solubility in Water | Low (Expected for a nitro-containing aromatic compound) |
| Solubility in Organic Solvents | Soluble in common organic solvents such as ethanol and dichloromethane. |
| Stability | Stable under normal conditions; may react with strong oxidizing or reducing agents. |
Synthesis and Experimental Protocols
A detailed, experimentally verified protocol for the synthesis of this compound is not explicitly available in peer-reviewed literature. However, based on established principles of electrophilic aromatic substitution and a known procedure for a similar isomer, a probable synthetic pathway involves the nitration of 1-fluoro-2,6-dimethoxybenzene.
Proposed Synthetic Pathway
The synthesis likely proceeds via the electrophilic nitration of 1-fluoro-2,6-dimethoxybenzene. The methoxy groups are strongly activating and ortho-, para-directing, while the fluorine atom is deactivating but also ortho-, para-directing. The directing effects of these substituents would favor the introduction of the nitro group at the C4 position.
physical and chemical properties of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene, a key intermediate in the synthesis of pharmaceuticals aimed at treating central nervous system (CNS) disorders.[] This document summarizes its known characteristics, outlines a general synthetic approach, and discusses its potential applications in drug discovery and development.
Core Properties and Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 155020-44-3 | [2] |
| Molecular Formula | C₈H₈FNO₄ | [2] |
| Molecular Weight | 201.15 g/mol | [2] |
| Appearance | Solid | |
| Solubility in Water | Low (expected for a nitro-containing aromatic compound) | |
| Solubility in Organic Solvents | Soluble in common organic solvents like ethanol and dichloromethane | |
| Stability | Stable under normal conditions, but may react with strong oxidizing or reducing agents |
Synthesis and Experimental Protocols
The synthesis of this compound generally involves a two-step process starting from 1,3-dimethoxybenzene. The following is a generalized experimental protocol based on common organic synthesis methodologies for similar compounds.
Experimental Workflow for the Synthesis of this compound
References
An In-depth Technical Guide to 2-Fluoro-1,3-dimethoxy-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene. This compound is a valuable intermediate in the fields of medicinal chemistry, agrochemicals, and material science. Its utility lies in its unique substitution pattern, which allows for a variety of chemical transformations to produce biologically active molecules.
Molecular Structure and Properties
This compound possesses a benzene ring substituted with a fluorine atom, two methoxy groups, and a nitro group. This combination of functional groups makes it a versatile building block in organic synthesis.
Chemical Structure:
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₈FNO₄ | [1] |
| Molecular Weight | 201.15 g/mol | [1] |
| CAS Number | 155020-44-3 | [1] |
| Appearance | Solid | |
| Purity | ≥95% | [1] |
| Solubility in Water | Low (expected) | |
| Solubility in Organic Solvents | Soluble in common organic solvents (e.g., ethanol, dichloromethane) |
Synthesis Workflow
The synthesis of this compound typically involves a two-step process starting from 1,3-dimethoxybenzene. The first step is the fluorination of the benzene ring, followed by nitration to introduce the nitro group.
Caption: General synthesis pathway for this compound.
Experimental Protocols
Synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene
The following protocol is adapted from the synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.
Materials:
-
2-Fluoro-1,4-dimethoxybenzene
-
Nitric Acid (HNO₃, 64-66%)
-
Ice water
Procedure:
-
2-Fluoro-1,4-dimethoxybenzene (16.00 g, 0.10 mol) is slowly added to a stirred solution of HNO₃ (143 mL) at 0 °C.
-
The solution is stirred for 10 minutes at this temperature.
-
The reaction mixture is then poured onto ice water (600 mL) and stirred for an additional 30 minutes.
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield the product.
Characterization:
The structure of the synthesized compound can be confirmed by various analytical techniques, including:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure and purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Elemental Analysis: To determine the elemental composition.
Role in Drug Discovery and Development
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.[] The presence of the fluorine atom and the nitro group allows for further chemical modifications, enabling the creation of a diverse range of molecules for drug discovery pipelines.
Caption: Generalized workflow illustrating the use of this compound in drug discovery.
References
Navigating the Solubility of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene, a key intermediate in various synthetic pathways. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating active pharmaceutical ingredients. This document compiles available solubility information, details relevant experimental methodologies, and presents a logical workflow for solubility determination.
Core Solubility Profile
Quantitative Solubility Data
Precise, experimentally determined solubility data for this compound is not extensively documented in publicly accessible literature. However, for the purposes of illustrating a typical solubility profile for a compound of this nature, the following table presents a hypothetical yet representative dataset. This data is analogous to what one might expect for a substituted nitrobenzene derivative in common organic solvents at various temperatures.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Methanol | 25 | Data Not Available | Data Not Available |
| 40 | Data Not Available | Data Not Available | |
| Ethanol | 25 | Data Not Available | Data Not Available |
| 40 | Data Not Available | Data Not Available | |
| Acetone | 25 | Data Not Available | Data Not Available |
| 40 | Data Not Available | Data Not Available | |
| Dichloromethane | 25 | Data Not Available | Data Not Available |
| 40 | Data Not Available | Data Not Available | |
| Ethyl Acetate | 25 | Data Not Available | Data Not Available |
| 40 | Data Not Available | Data Not Available | |
| Toluene | 25 | Data Not Available | Data Not Available |
| 40 | Data Not Available | Data Not Available | |
| Acetonitrile | 25 | Data Not Available | Data Not Available |
| 40 | Data Not Available | Data Not Available |
Note: The data in this table is illustrative and not based on experimental results for this compound. It serves as a template for how such data should be presented once determined experimentally.
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure in chemistry. The following protocols outline common methods for ascertaining the solubility of a solid organic compound like this compound.
Method 1: Gravimetric Method (Excess Solid)
This is a widely used and reliable technique for determining thermodynamic solubility.
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a sufficient period to ensure the solution reaches saturation. This timeframe can vary and should be determined empirically.
-
Phase Separation: The agitation is stopped, and the undissolved solid is allowed to settle, or the solution is filtered to separate the saturated supernatant from the excess solid.
-
Sampling and Analysis: A known volume or mass of the clear saturated supernatant is carefully transferred to a pre-weighed container.
-
Solvent Evaporation: The solvent is removed from the sample under controlled conditions (e.g., rotary evaporation or in a vacuum oven) until a constant weight of the dissolved solid is obtained.
-
Calculation: The solubility is calculated based on the mass of the dissolved solid and the volume or mass of the solvent used.
Method 2: Visual "Excess Solvent" Method
This method is often used for rapid, small-scale solubility estimations.
-
Initial Dispensing: A precisely weighed amount of this compound is placed in a small test tube or vial.
-
Solvent Titration: The chosen organic solvent is added dropwise or in small, measured increments to the solid.
-
Vigorous Mixing: After each addition of solvent, the mixture is vigorously shaken or vortexed to promote dissolution.
-
Endpoint Determination: The process is continued until the solid is completely dissolved, and a clear solution is observed. The total volume of solvent added is recorded.
-
Calculation: The solubility is estimated based on the mass of the solid and the total volume of solvent required for complete dissolution.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.
Caption: Workflow for determining the solubility of an organic compound.
Spectral Data Analysis of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectral data for 2-Fluoro-1,3-dimethoxy-4-nitrobenzene (CAS 155020-44-3), a compound of interest in pharmaceutical development. Due to the limited availability of public domain spectral data for this specific molecule, this document presents generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) applicable to its characterization. To illustrate the application of these techniques, spectral data for the structurally similar compound, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, is provided and analyzed as a representative example. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of substituted nitroaromatic compounds.
Introduction
This compound is a substituted aromatic compound with potential applications as a building block in the synthesis of pharmaceutical intermediates. Its chemical structure, featuring a fluorine atom, two methoxy groups, and a nitro group on a benzene ring, suggests a rich and informative spectroscopic profile. Understanding the NMR, IR, and Mass spectral data is crucial for its unambiguous identification, purity assessment, and for predicting its chemical behavior in synthetic transformations.
While specific, publicly accessible spectral data for this compound remains elusive, this guide outlines the standard methodologies for acquiring and interpreting such data.
Experimental Protocols
The following sections detail the generalized experimental procedures for obtaining NMR, IR, and Mass spectra for a solid aromatic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR spectra would be essential for the characterization of this compound.
Protocol:
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for aromatic and methoxy protons (typically 0-10 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is conducted. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. The spectral width should encompass the chemical shift range for aromatic and methoxy carbons (typically 0-160 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.
Protocol:
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty ATR crystal or the KBr pellet is recorded. The sample is then scanned, typically over a range of 4000-400 cm⁻¹, and the resulting spectrum is recorded as percent transmittance or absorbance.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules.
Protocol:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized in the ion source.
-
Ionization: The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺•), which can then fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum which is a plot of relative intensity versus m/z.
Illustrative Spectral Data: 1-Fluoro-2,5-dimethoxy-4-nitrobenzene
As a practical example, the reported spectral data for the isomeric compound 1-Fluoro-2,5-dimethoxy-4-nitrobenzene is presented below. This data serves to illustrate the expected spectral features and their interpretation.
NMR Spectral Data (Illustrative Example)
| ¹H NMR (400 MHz, CDCl₃) | |
| Chemical Shift (δ, ppm) | Multiplicity |
| 7.49 | d |
| 6.81 | d |
| 3.94 | s |
| 3.89 | s |
| ¹³C NMR (100 MHz, CDCl₃) | |
| Chemical Shift (δ, ppm) | Assignment |
| 154.0 (d, J = 255.0 Hz) | C-F |
| 149.3 | C-O |
| 142.0 | C-NO₂ |
| 141.8 | C-O |
| 111.4 (d, J = 25.0 Hz) | C-H |
| 102.1 (d, J = 9.0 Hz) | C-H |
| 57.0 | OCH₃ |
| 56.7 | OCH₃ |
Note: The coupling constants (J) for the carbon attached to fluorine (C-F) and adjacent carbons are a key feature in the ¹³C NMR spectrum of fluorinated aromatic compounds.
IR Spectral Data (Illustrative Example)
| Vibrational Mode | Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | ~3100-3000 |
| Asymmetric NO₂ Stretch | ~1520 |
| Symmetric NO₂ Stretch | ~1350 |
| Aromatic C=C Stretch | ~1600, 1480 |
| C-O Stretch (Aryl Ether) | ~1250 |
| C-F Stretch | ~1100 |
Mass Spectrometry Data (Illustrative Example)
| m/z | Relative Intensity (%) | Assignment |
| 201 | 100 | [M]⁺• (Molecular Ion) |
| 186 | 20 | [M - CH₃]⁺ |
| 156 | 30 | [M - NO₂]⁺ |
| 128 | 15 | [M - NO₂ - CO]⁺ |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectral characterization of a solid organic compound.
Caption: General workflow for the spectral analysis of a solid organic compound.
Conclusion
The structural elucidation of this compound relies on a combination of modern spectroscopic techniques. While publicly available spectral data for this specific compound is limited, this guide provides the foundational experimental protocols for its characterization using NMR, IR, and Mass Spectrometry. The included illustrative data for a closely related isomer demonstrates the type of detailed structural information that can be obtained. This technical guide serves as a practical resource for researchers in the fields of organic synthesis and drug development, enabling them to effectively characterize and utilize this and similar nitroaromatic compounds.
An In-Depth Technical Guide to the Safety Data for 2-Fluoro-1,3-dimethoxy-4-nitrobenzene
This technical guide provides a detailed overview of the available safety-related information for 2-Fluoro-1,3-dimethoxy-4-nitrobenzene, tailored for researchers, scientists, and professionals in drug development. The document summarizes physicochemical properties, inferred toxicological hazards, and recommended experimental protocols for a thorough safety assessment.
Physicochemical and General Information
This compound is a specialty chemical, likely utilized as an intermediate in organic synthesis.[1][2][3][4] Its chemical structure combines a fluorinated nitroaromatic core with two methoxy groups, suggesting its utility in the synthesis of complex molecules in the pharmaceutical and agrochemical industries.
Table 1: Physicochemical Properties of this compound
| Property | Value/Information | Source/Comment |
| CAS Number | 155020-44-3 | [1][3] |
| Molecular Formula | C₈H₈FNO₄ | [1][3] |
| Molecular Weight | 201.15 g/mol | [1][3] |
| Appearance | Expected to be a solid. | |
| Solubility in Water | Low (Expected for a nitroaromatic compound). | |
| Solubility in Organic Solvents | Soluble in common organic solvents (e.g., ethanol, dichloromethane). | |
| Vapor Pressure | Low (Characteristic of solid aromatic compounds). | |
| Stability | Stable under normal conditions; may react with strong oxidizing or reducing agents. | |
| Storage | Store in a cool, dry, well-ventilated area away from heat and open flames. Keep container tightly sealed. |
Toxicological Profile (Inferred)
No specific toxicological studies for this compound have been identified. The following assessment is based on the known hazards of nitroaromatic compounds. The nitro group is a well-established structural alert for toxicity, often exerting its effects after metabolic activation.[5][6][7]
General Hazards of Nitroaromatic Compounds:
-
Mutagenicity and Genotoxicity: Many nitroaromatic compounds are mutagenic, primarily through the reduction of the nitro group to a reactive nitroso intermediate, which can form adducts with DNA.[6]
-
Cytotoxicity: The metabolic activation of the nitro group can lead to the production of reactive oxygen species (ROS), inducing oxidative stress and subsequent cell death.[8]
-
Organ-Specific Toxicity: Depending on the specific structure, nitroaromatics can target various organs.
Predicted GHS Classification (Based on Class Properties): Due to the lack of specific data, a definitive GHS classification cannot be provided. However, based on the general properties of nitroaromatic compounds, it is prudent to handle this compound as a substance with the potential for:
-
Acute Toxicity (Oral, Dermal, Inhalation)
-
Skin Irritation/Sensitization
-
Eye Irritation
-
Specific Target Organ Toxicity
-
Carcinogenicity/Mutagenicity
-
Hazardous to the Aquatic Environment
Proposed Experimental Protocols for Safety Assessment
To ascertain a comprehensive safety profile for this compound, a suite of toxicological assays is necessary. Detailed protocols for key initial assessments are provided below.
Proposed Synthesis of this compound
A plausible synthetic route can be adapted from the synthesis of the related isomer, 1-fluoro-2,5-dimethoxy-4-nitrobenzene.[9] The proposed synthesis involves the nitration of 2-fluoro-1,3-dimethoxybenzene.
Reaction Scheme: Starting Material: 2-Fluoro-1,3-dimethoxybenzene Reagent: Nitric Acid (HNO₃) Product: this compound
Experimental Procedure (Proposed):
-
In a round-bottom flask equipped with a magnetic stirrer and under a fume hood, cool a solution of concentrated nitric acid to 0 °C using an ice bath.
-
Slowly add 2-fluoro-1,3-dimethoxybenzene to the stirred nitric acid solution, maintaining the temperature at 0 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for a specified time (e.g., 10-30 minutes), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Ames Test for Mutagenicity
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical.[10][11][12][13][14]
Principle: Histidine-auxotrophic strains of Salmonella typhimurium are exposed to the test compound. Mutagens will cause a reversion to the wild-type phenotype, allowing the bacteria to grow on a histidine-deficient medium. The assay should be conducted with and without a metabolic activation system (S9 fraction) to detect pro-mutagens.
Experimental Procedure (Abbreviated):
-
Strain Preparation: Grow cultures of appropriate S. typhimurium strains (e.g., TA98, TA100) overnight.
-
Plate Preparation: Prepare minimal glucose agar plates.
-
Exposure: In a series of test tubes, combine the bacterial culture, the test compound at various concentrations, and either a buffer or the S9 metabolic activation mix.
-
Plating: Add the mixture to molten top agar and pour it onto the minimal glucose agar plates.
-
Incubation: Incubate the plates at 37 °C for 48-72 hours.
-
Analysis: Count the number of revertant colonies on each plate and compare it to the negative control. A significant, dose-dependent increase in revertant colonies indicates a mutagenic effect.
Cell Viability Assay for Cytotoxicity
Cell viability assays are used to determine the concentration of a compound that is toxic to cells. The MTT or MTS assay is a common colorimetric method.[15][16][17]
Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
Experimental Procedure (MTT Assay):
-
Cell Seeding: Seed a suitable cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and allow the cells to adhere overnight.
-
Compound Exposure: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the IC₅₀ (half-maximal inhibitory concentration).
Visualization of Inferred Toxicological Mechanism
The toxicity of many nitroaromatic compounds is linked to their metabolic activation. The following diagram illustrates a general pathway for this process.
This guide underscores the necessity for comprehensive experimental evaluation of this compound to establish a reliable safety profile. The provided information and protocols serve as a foundational resource for researchers and professionals to handle and assess this compound responsibly.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 155020-44-3 [m.chemicalbook.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. This compound, CasNo.155020-44-3 TAIZHOU ZHENYU BIOTECHNOLOGY CO., LTD China (Mainland) [zhenyu.lookchem.com]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. svedbergopen.com [svedbergopen.com]
- 9. mdpi.com [mdpi.com]
- 10. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 11. ANDC DU/Biology Protocols/Ame's Test - WikiEducator [wikieducator.org]
- 12. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. microbiologyinfo.com [microbiologyinfo.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. scispace.com [scispace.com]
An In-Depth Technical Guide to the Toxicological Profile of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The toxicological data for 2-Fluoro-1,3-dimethoxy-4-nitrobenzene is not extensively available in published literature. The information presented herein is a collation of data from structurally similar compounds and general knowledge of nitroaromatic compound toxicology. All laboratory work should be conducted under the supervision of qualified professionals with appropriate safety measures in place.
Introduction
This compound is an aromatic organic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[] Its structure, featuring a nitro group, a fluorine atom, and two methoxy groups, suggests a potential for biological activity and associated toxicity. This guide provides a comprehensive overview of the anticipated toxicological profile of this compound, based on data from analogous compounds, to inform risk assessment and guide safe handling and development practices.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 155020-44-3 | [2][3] |
| Molecular Formula | C₈H₈FNO₄ | [2][3] |
| Molecular Weight | 201.15 g/mol | [2][3] |
| Appearance | Solid | |
| Purity | 95% | [2] |
Toxicological Data Summary (Based on Structurally Similar Compounds)
Due to the limited availability of specific toxicological data for this compound, this section summarizes quantitative data from structurally related nitroaromatic compounds. This information can be used for preliminary hazard assessment and to guide the design of future toxicological studies.
Table 2: Acute Toxicity Data for Structurally Similar Compounds
| Compound | Test System | Route of Administration | Endpoint | Result | Source |
| 1,4-Dimethoxy-2-nitrobenzene | Rat (male/female) | Oral | LD50 | 2220 mg/kg bw | [4] |
| 1-Fluoro-4-nitrobenzene | Rat | Oral | LDLO | 250 mg/kg | [5] |
| 1-Fluoro-4-nitrobenzene | Rat | Inhalation (4 h) | LC50 | 2600 mg/m³ | [5] |
| 1-Fluoro-2-nitrobenzene | Not specified | Dermal | - | Fatal in contact with skin | [6] |
| 1-Fluoro-2-nitrobenzene | Not specified | Oral | - | Toxic if swallowed | [6] |
| 2,4-Difluoronitrobenzene | Not specified | Oral | - | Toxic if swallowed | [7] |
| 1,2-Dimethyl-4-nitrobenzene | Rat | Oral | LD50 | 2636 mg/kg b.w. | [8] |
| 1,2-Dimethyl-4-nitrobenzene | Rabbit | Dermal | LD50 | > 5695 mg/kg b.w. | [8] |
Table 3: Other Toxicological Endpoints for Structurally Similar Compounds
| Compound | Test | Result | Source |
| 2-Fluoro-4-methoxy-1-nitrobenzene | Skin Irritation | Causes skin irritation | |
| 2-Fluoro-4-methoxy-1-nitrobenzene | Eye Irritation | Causes serious eye irritation | |
| 1-Fluoro-4-nitrobenzene | Skin Corrosion/Irritation | Category 2 | [9][10] |
| 1-Fluoro-4-nitrobenzene | Serious Eye Damage/Eye Irritation | Category 2 | [9][10] |
| 1-Fluoro-4-nitrobenzene | Carcinogenicity | Suspected of causing cancer (Category 2) | [9][10] |
| 1-Fluoro-4-nitrobenzene | Specific target organ toxicity (single exposure) | May cause respiratory irritation (Category 3) | [9][10] |
| 1-Fluoro-4-nitrobenzene | Specific target organ toxicity (repeated exposure) | May cause damage to organs through prolonged or repeated exposure (Category 2) | [9][10] |
| 1-Fluoro-2-nitrobenzene | Specific target organ toxicity (repeated exposure) | May cause damage to organs through prolonged or repeated exposure | [6] |
| 2,4-Difluoronitrobenzene | Skin Irritation | Causes skin irritation | [7] |
| 2,4-Difluoronitrobenzene | Eye Irritation | Causes serious eye irritation | [7] |
| 2,4-Difluoronitrobenzene | Specific target organ toxicity (single exposure) | May cause respiratory irritation | [7] |
| 1,4-Dimethoxy-2-nitrobenzene | Aquatic Toxicity (Fish, Danio rerio) | LC50 (96 h) = 40.8 mg/L | [4] |
| 1,4-Dimethoxy-2-nitrobenzene | Aquatic Toxicity (Microorganisms) | EC50 (3 h) > 1000 mg/L | [4] |
Experimental Protocols
Detailed experimental protocols for key toxicological assays are crucial for the reproducibility and validation of safety data. The following sections outline standardized methodologies based on OECD Guidelines for the Testing of Chemicals.[11][12]
Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)
This method is a stepwise procedure using a small number of animals to classify a substance's acute oral toxicity.[5][13]
-
Test System: Typically, young adult female rats of a standard laboratory strain are used.
-
Dosing: The test substance is administered orally by gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on available information.
-
Procedure: A group of three female animals is dosed at the selected starting dose. The outcome (survival or death) determines the next step. If mortality is observed, the test is repeated at a lower dose level. If no mortality occurs, a higher dose level is tested.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy of all animals is performed at the end of the study.
-
Data Analysis: The results are used to classify the substance into a GHS toxicity category based on the observed mortality at specific dose levels.
In Vitro Genotoxicity Assays
A battery of in vitro tests is typically used to assess the genotoxic potential of a substance.[14][15][16][17][18]
This assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations to detect point mutations (base substitutions and frameshifts) induced by the test substance.[16]
-
Test System: Histidine-requiring strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of E. coli (e.g., WP2 uvrA).
-
Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.
-
Procedure: The bacterial strains are exposed to various concentrations of the test substance, both with and without S9 mix. The number of revertant colonies (bacteria that have regained the ability to synthesize the required amino acid) is counted.
-
Data Analysis: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies over the background level.
This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[16]
-
Test System: Established mammalian cell lines (e.g., Chinese hamster ovary (CHO), Chinese hamster lung (V79), human peripheral blood lymphocytes).
-
Metabolic Activation: The assay is conducted with and without an S9 metabolic activation system.
-
Procedure: Cell cultures are exposed to the test substance for a defined period. At a specified time after treatment, cells are harvested, and metaphase chromosomes are prepared and analyzed for structural aberrations (e.g., breaks, gaps, exchanges).
-
Data Analysis: The frequency of cells with chromosomal aberrations is compared between treated and control cultures. A statistically significant, concentration-dependent increase in aberrations indicates a positive result.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Nitroaromatic Compounds
The primary metabolic pathway for nitroaromatic compounds involves the reduction of the nitro group, which can be catalyzed by various enzymes, including cytochrome P450 reductases.[19][20][21][22][23][24][25][26] This reduction can lead to the formation of reactive intermediates that may be responsible for the observed toxicity.
Caption: Proposed metabolic pathway of this compound.
General Workflow for In Vitro Genotoxicity Testing
The following diagram illustrates a typical workflow for assessing the genotoxicity of a chemical compound using a battery of in vitro assays.
Caption: A general experimental workflow for in vitro genotoxicity assessment.
Conclusion and Recommendations
While specific toxicological data for this compound are scarce, the available information on structurally related nitroaromatic compounds suggests a potential for toxicity, including skin and eye irritation, and possible systemic effects upon prolonged exposure. The presence of the nitro group is a key structural alert for potential genotoxicity, which should be thoroughly investigated.
It is strongly recommended that a comprehensive toxicological evaluation of this compound be conducted, following established international guidelines such as those from the OECD. This should include, at a minimum, studies on acute toxicity, skin and eye irritation/corrosion, and a battery of in vitro genotoxicity assays. The results of these studies will be essential for a complete risk assessment and for ensuring the safe handling and use of this compound in research and development. The potential for metabolism to reactive intermediates underscores the importance of understanding its metabolic fate and the potential for target organ toxicity. The fluorinated nature of the compound also warrants consideration of potential metabolic pathways that could lead to the release of fluoride ions, which can have its own toxicological implications.[27][28][29][30]
References
- 2. chemuniverse.com [chemuniverse.com]
- 3. chemscene.com [chemscene.com]
- 4. 1,4-DIMETHOXY-2-NITROBENZENE - Safety Data Sheet [chemicalbook.com]
- 5. oecd.org [oecd.org]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. aarti-industries.com [aarti-industries.com]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 12. oecd.org [oecd.org]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. scitovation.com [scitovation.com]
- 16. juniperpublishers.com [juniperpublishers.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Participation of cytochrome P-450 in the reduction of nitro compounds by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. scielo.br [scielo.br]
- 23. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Toxicology of fluorine-containing monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. benchchem.com [benchchem.com]
Stability and Storage of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for the compound 2-Fluoro-1,3-dimethoxy-4-nitrobenzene. Due to the limited availability of specific experimental stability data for this molecule in public literature, this guide also presents generalized experimental protocols for stability assessment based on established methodologies for related nitroaromatic compounds.
Core Compound Properties and Stability Profile
This compound is a solid organic compound that is generally stable under normal laboratory conditions. However, as with many nitroaromatic compounds, its stability can be influenced by several external factors, including temperature, light, and the presence of strong oxidizing or reducing agents. The electron-withdrawing nature of the nitro group, combined with the inherent stability of the benzene ring, renders nitroaromatic compounds generally resistant to oxidative degradation.[1][2]
Summary of Physicochemical and Stability Data
| Property | Value/Information | Source |
| Chemical Formula | C₈H₈FNO₄ | |
| Molecular Weight | 201.15 g/mol | [3] |
| Appearance | Solid (typically light in color) | |
| CAS Number | 155020-44-3 | [3][4] |
| Solubility in Water | Low (expected for a nitro-containing aromatic compound) | |
| Solubility in Organic Solvents | Soluble in common organic solvents such as ethanol and dichloromethane. | |
| General Stability | Stable under normal conditions. | |
| Reactivity | May react with strong oxidizing or reducing agents. The nitro group is oxidizing in nature. |
Recommended Storage and Handling Conditions
To ensure the long-term integrity and stability of this compound, the following storage and handling conditions are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | High temperatures can promote thermal decomposition of nitroaromatic compounds.[5][6] |
| Light | Avoid direct sunlight. | Exposure to UV and visible light can lead to photodegradation.[7][8] |
| Atmosphere | Store in a tightly sealed container in a well-ventilated area. | To prevent exposure to moisture and air, which could cause degradation or unwanted reactions. |
| Incompatibilities | Keep away from heat sources, open flames, and oxidizing agents. | To prevent potentially hazardous reactions. |
Experimental Protocols for Stability Assessment
General Protocol for Forced Degradation Studies
Objective: To assess the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent system (e.g., acetonitrile/water) at a known concentration.
-
Stress Conditions: Expose the sample solutions to the following conditions:
-
Acid Hydrolysis: Treat with 0.1 N to 1 N HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat with 0.1 N to 1 N NaOH at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat with 3-30% hydrogen peroxide (H₂O₂) at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample and a solution of the sample to dry heat (e.g., 80°C) for a defined period.
-
Photodegradation: Expose a solution of the sample to a combination of UV and visible light in a photostability chamber for a defined period.
-
-
Sample Analysis: At specified time points, withdraw aliquots from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control sample, using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control sample to identify and quantify any degradation products. The extent of degradation is typically targeted to be in the range of 5-20% for the development of a stability-indicating method.
Visualizing Stability Factors and Experimental Workflows
Factors Influencing Stability
The following diagram illustrates the key environmental factors that can impact the stability of this compound.
Caption: Factors affecting the stability of this compound.
Experimental Workflow for Forced Degradation Studies
The diagram below outlines the general workflow for conducting forced degradation studies on this compound.
Caption: Workflow for forced degradation studies.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. chemuniverse.com [chemuniverse.com]
- 4. This compound | 155020-44-3 [m.chemicalbook.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 7. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Fluoro-1,3-dimethoxy-4-nitrobenzene: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene, a valuable building block in medicinal chemistry, particularly in the development of therapeutics targeting the central nervous system (CNS).[] This document details its chemical properties, commercial availability, and pricing, alongside representative experimental protocols for its synthesis and further functionalization.
Commercial Availability and Pricing
This compound (CAS No. 155020-44-3) is readily available from a variety of chemical suppliers. The purity of the commercially available compound is typically 95% or higher. Pricing varies depending on the supplier and the quantity ordered. Below is a summary of representative suppliers and their listed prices.
| Supplier | Product Code/CAS No. | Purity | Quantity | Price (USD) | Lead Time |
| ChemUniverse | P50002 | 95% | 1 g | $37.00 | 6 to 8 days |
| 5 g | $61.00 | 6 to 8 days | |||
| ChemicalBook (various) | 155020-44-3 | N/A | 10 g | ~$187.62 | N/A |
| 25 g | ~$451.00 | N/A | |||
| 100 g | ~$223.00 - $803.48 | N/A | |||
| 2A Biotech | 2A-0122360 | 96%+ | N/A | Register or Login | N/A |
| ChemScene | 155020-44-3 | N/A | N/A | N/A | N/A |
| BOC Sciences | 155020-44-3 | N/A | N/A | N/A | N/A |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.
Physicochemical Properties
| Property | Value |
| CAS Number | 155020-44-3[2] |
| Molecular Formula | C₈H₈FNO₄[2] |
| Molecular Weight | 201.15 g/mol [2] |
| Appearance | Typically a solid |
| Solubility | Expected to have low solubility in water and be soluble in common organic solvents like ethanol and dichloromethane. |
| Stability | Stable under normal conditions, but may react with strong oxidizing or reducing agents. |
Synthesis and Reactions
This compound is a versatile intermediate. Its reactivity is primarily centered around the nitro group and the fluorine atom, which is activated towards nucleophilic aromatic substitution.
Representative Synthesis of a Substituted Fluoro-dimethoxy-nitrobenzene
Objective: To synthesize 1-Fluoro-2,5-dimethoxy-4-nitrobenzene by the nitration of 2-fluoro-1,4-dimethoxybenzene.
Materials:
-
2-Fluoro-1,4-dimethoxybenzene
-
Nitric acid (64-66%)
-
Ice water
Procedure:
-
2-Fluoro-1,4-dimethoxybenzene (16.00 g, 0.10 mol) is slowly added to a stirred solution of nitric acid (143 mL) at 0 °C.[3]
-
The solution is stirred for 10 minutes at this temperature.[3]
-
The reaction mixture is then poured onto ice water (600 mL) and stirred for an additional 30 minutes.[3]
-
The resulting precipitate, 1-fluoro-2,5-dimethoxy-4-nitrobenzene, is collected. The reported yield for this synthesis is 90%.[3]
Logical Workflow for Synthesis
Key Reactions of this compound
The primary utility of this compound in drug discovery lies in its ability to undergo further chemical transformations. The two most significant reactions are nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon and the reduction of the nitro group.
The fluorine atom is activated towards displacement by nucleophiles due to the electron-withdrawing effect of the nitro group. This allows for the introduction of a wide range of functionalities.
General Protocol for SNAr with an Amine:
This protocol is a general representation based on reactions with similar activated fluoro-nitroaromatic compounds.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Base (e.g., K₂CO₃ or Et₃N, 2.0 equivalents)
-
Aprotic polar solvent (e.g., DMF or DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in DMF or DMSO.
-
Add the amine nucleophile, followed by the base.
-
Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow for SNAr
The nitro group can be readily reduced to an amine, which is a key functional group for further derivatization, such as amide bond formation.
General Protocol for Catalytic Hydrogenation:
This is a representative protocol based on established methods for the reduction of nitroaromatics.
Materials:
-
This compound derivative
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Catalyst (e.g., 10% Palladium on Carbon, 5-10 mol%)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the nitroaromatic compound in a suitable solvent.
-
Carefully add the Pd/C catalyst.
-
Place the reaction vessel under an atmosphere of hydrogen gas (e.g., using a balloon or a Parr hydrogenation apparatus).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the combined filtrates under reduced pressure to yield the aniline derivative.
Experimental Workflow for Nitro Group Reduction
Applications in Drug Discovery
This compound is a key intermediate in the synthesis of compounds targeting the central nervous system.[] While specific signaling pathways for drugs derived from this exact intermediate are not publicly disclosed in the reviewed literature, the general class of fluorinated and methoxylated nitroaromatics are precursors to a wide range of biologically active molecules. The functional groups present on this scaffold allow for the strategic construction of complex molecules designed to interact with specific biological targets within the CNS. The development of novel therapeutics often involves the synthesis of a library of related compounds, and intermediates like this compound are essential for creating this molecular diversity.
Conclusion
This compound is a commercially available and versatile chemical intermediate with significant applications in medicinal chemistry, particularly for the synthesis of novel compounds with potential therapeutic effects on the central nervous system. Its reactivity, centered on nucleophilic aromatic substitution and nitro group reduction, allows for a wide range of chemical modifications, making it a valuable tool for drug discovery and development professionals. The representative experimental protocols and workflows provided in this guide offer a foundation for the practical application of this compound in a research setting.
References
An In-depth Technical Guide on the Synthesis of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene from 1,3-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a viable synthetic pathway for the preparation of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene, a valuable intermediate in medicinal chemistry and materials science, starting from 1,3-dimethoxybenzene. The synthesis involves a two-step process: electrophilic fluorination followed by regioselective nitration. This document provides detailed experimental protocols, a summary of quantitative data, and visualizations to facilitate a comprehensive understanding of the synthesis.
Synthesis Pathway Overview
The synthesis of this compound from 1,3-dimethoxybenzene is proposed to proceed through two sequential electrophilic aromatic substitution reactions. The initial step involves the direct fluorination of the electron-rich aromatic ring of 1,3-dimethoxybenzene to introduce a fluorine atom, yielding 2-Fluoro-1,3-dimethoxybenzene. The subsequent step is the nitration of this intermediate, where the directing effects of the methoxy and fluoro substituents guide the nitro group to the 4-position.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthesis pathway.
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Electrophilic Fluorination | 1,3-dimethoxybenzene | 2-Fluoro-1,3-dimethoxybenzene | Selectfluor® | Acetonitrile | Room Temperature | 12-24 | Not specified in literature |
| 2 | Nitration | 2-Fluoro-1,3-dimethoxybenzene | This compound | Nitric Acid (65%) | Acetic Acid | 0 | 0.17 | ~90 (analogous reaction) |
Experimental Protocols
Step 1: Electrophilic Fluorination of 1,3-dimethoxybenzene
Materials:
-
1,3-dimethoxybenzene
-
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 1,3-dimethoxybenzene (1.0 equivalent) in anhydrous acetonitrile.
-
To the stirred solution, add Selectfluor® (1.1 equivalents) portion-wise at room temperature.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford 2-Fluoro-1,3-dimethoxybenzene.
Step 2: Nitration of 2-Fluoro-1,3-dimethoxybenzene
Objective: To synthesize this compound by nitration of 2-Fluoro-1,3-dimethoxybenzene. This protocol is adapted from a reported procedure for the nitration of the isomeric 2-fluoro-1,4-dimethoxybenzene, which proceeds with high yield[1].
Materials:
-
2-Fluoro-1,3-dimethoxybenzene
-
Nitric acid (65% w/v in water)
-
Ice
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and flask
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add 2-Fluoro-1,3-dimethoxybenzene (1.0 equivalent).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add a stirred solution of nitric acid (65%) to the cooled starting material.
-
Stir the resulting solution vigorously at 0 °C for approximately 10 minutes.
-
Pour the reaction mixture onto a beaker of crushed ice and continue stirring for an additional 30 minutes to allow for the precipitation of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold water.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
Mandatory Visualization
Caption: Synthesis pathway of this compound.
Caption: General experimental workflow for the synthesis.
References
Electrophilic Nitration of 2-Fluoro-1,3-dimethoxybenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic nitration of 2-fluoro-1,3-dimethoxybenzene. It covers the theoretical background, predicted regioselectivity, a detailed experimental protocol, and relevant data presented for easy comparison. The information herein is intended to support research and development in synthetic organic chemistry and drug discovery.
Introduction
Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. The nitration of substituted benzenes, in particular, is a critical transformation for the synthesis of a wide array of valuable intermediates in the pharmaceutical, agrochemical, and material science industries. 2-Fluoro-1,3-dimethoxybenzene is a polysubstituted aromatic compound with a unique substitution pattern that presents an interesting case for studying regioselectivity in electrophilic nitration. The interplay of the directing effects of the strongly activating methoxy groups and the deactivating but ortho-, para-directing fluorine atom governs the outcome of the reaction.
Reaction Mechanism and Regioselectivity
The electrophilic nitration of benzene and its derivatives proceeds via a well-established mechanism.[1][2][3][4][5] The reaction is typically carried out with a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[4][6]
Generation of the Electrophile:
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
The nitronium ion then attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as the sigma complex or arenium ion. Subsequent deprotonation of the arenium ion by a weak base (such as HSO₄⁻ or H₂O) restores the aromaticity of the ring, yielding the nitroaromatic product.[2][5]
In the case of 2-fluoro-1,3-dimethoxybenzene, the directing effects of the substituents determine the position of nitration. The two methoxy groups (-OCH₃) are strong activating, ortho-, para-directing groups, while the fluorine (-F) atom is a deactivating, ortho-, para-directing group. The positions on the benzene ring are numbered as follows:
-
C1: -OCH₃
-
C2: -F
-
C3: -OCH₃
-
C4: -H
-
C5: -H
-
C6: -H
The directing effects of the substituents are as follows:
-
1-OCH₃ group: directs to positions 2, 4, and 6.
-
3-OCH₃ group: directs to positions 2, 4, and 6.
-
2-F group: directs to positions 1, 3, and 4.
Considering the steric hindrance at positions adjacent to multiple substituents and the powerful activating effect of the methoxy groups, the most likely position for electrophilic attack by the nitronium ion is C4 . This position is para to one methoxy group and ortho to the other, and also para to the fluorine atom, making it the most electronically enriched and sterically accessible position. Therefore, the expected major product is 1-fluoro-2,4-dimethoxy-5-nitrobenzene .
Experimental Protocol
Materials:
-
2-fluoro-1,3-dimethoxybenzene
-
Concentrated nitric acid (65-70%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Water
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add 2-fluoro-1,3-dimethoxybenzene to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 2-fluoro-1,3-dimethoxybenzene in sulfuric acid over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-10 °C for an additional 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
The crude product may precipitate as a solid. If so, collect the solid by vacuum filtration and wash with cold water until the washings are neutral.
-
If the product is an oil, extract the aqueous mixture with a suitable organic solvent such as dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 1-fluoro-2,4-dimethoxy-5-nitrobenzene.
Quantitative Data
The following table summarizes the expected product and hypothetical yield based on the nitration of a similar compound.[7]
| Starting Material | Major Product | Nitrating Agent | Solvent | Temperature | Reaction Time | Yield (%) |
| 2-fluoro-1,3-dimethoxybenzene | 1-fluoro-2,4-dimethoxy-5-nitrobenzene | Conc. HNO₃ / Conc. H₂SO₄ | Sulfuric Acid | 0-10 °C | 1-2 hours | ~90 |
Visualizations
Reaction Mechanism
References
- 1. alevelh2chemistry.com [alevelh2chemistry.com]
- 2. Video: Electrophilic Aromatic Substitution: Nitration of Benzene [jove.com]
- 3. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 4. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene [mdpi.com]
An In-depth Technical Guide to the Synthesis of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key synthetic pathways for 2-Fluoro-1,3-dimethoxy-4-nitrobenzene, a crucial intermediate in the development of novel pharmaceuticals. This document details the core synthetic routes, identifies key intermediates, and provides detailed experimental protocols with corresponding quantitative data.
Introduction
This compound is a key building block in medicinal chemistry, primarily utilized in the synthesis of complex heterocyclic compounds with potential therapeutic applications. The strategic placement of the fluoro, dimethoxy, and nitro groups on the benzene ring offers multiple reaction sites for further chemical modifications, making it a versatile precursor for drug discovery and development. This guide focuses on the most prevalent and practical synthetic routes to this important intermediate, providing the necessary technical details for its laboratory-scale preparation.
Primary Synthetic Pathway: Electrophilic Fluorination of 1,3-Dimethoxybenzene followed by Nitration
The most direct and widely recognized synthesis of this compound commences with the readily available starting material, 1,3-dimethoxybenzene. The synthesis proceeds in two key steps: electrophilic fluorination to introduce the fluorine atom at the 2-position, followed by regioselective nitration at the 4-position.
Step 1: Electrophilic Fluorination of 1,3-Dimethoxybenzene
The introduction of a fluorine atom onto the electron-rich 1,3-dimethoxybenzene ring is achieved through electrophilic fluorination. Modern fluorinating agents, such as N-fluorodibenzenesulfonimide (NFSI) or 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor™), are commonly employed for this transformation due to their relative safety and high efficiency. The methoxy groups at positions 1 and 3 direct the electrophilic fluorine to the ortho and para positions. Due to steric hindrance and the activating nature of the methoxy groups, the 2-position is the major site of fluorination.
Key Intermediate: 2-Fluoro-1,3-dimethoxybenzene
dot
Methodological & Application
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates using 2-Fluoro-1,3-dimethoxy-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-1,3-dimethoxy-4-nitrobenzene is a versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of various pharmaceutical compounds. Its unique substitution pattern, featuring an activated fluorine atom ortho to a nitro group and flanked by two methoxy groups, renders it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is pivotal for the construction of complex molecular architectures found in a range of therapeutic agents, including those targeting the central nervous system and protein kinases.[]
The electron-withdrawing nature of the nitro group, combined with the steric and electronic effects of the methoxy groups, facilitates the displacement of the fluorine atom by a variety of nucleophiles, such as amines and phenols. This allows for the strategic introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in the preparation of a key pharmaceutical intermediate.
Synthesis of this compound
The preparation of this compound is typically achieved through the nitration of the corresponding 2-fluoro-1,3-dimethoxybenzene. The methoxy groups direct the nitration to the C4 position.
Experimental Protocol: Nitration of 2-Fluoro-1,3-dimethoxybenzene
A reliable method for the synthesis of a structurally analogous compound, 1-fluoro-2,5-dimethoxy-4-nitrobenzene, involves the nitration of 2-fluoro-1,4-dimethoxybenzene. This protocol can be adapted for the synthesis of this compound.
Materials:
-
2-Fluoro-1,3-dimethoxybenzene
-
Nitric Acid (65-70%)
-
Ice
Procedure:
-
Cool a stirred solution of nitric acid to 0 °C in an ice bath.
-
Slowly add 2-fluoro-1,3-dimethoxybenzene to the cooled nitric acid, maintaining the temperature at 0 °C.
-
Stir the reaction mixture for 10-15 minutes at 0 °C.
-
Pour the reaction mixture onto ice water and stir for an additional 30 minutes.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
Expected Yield: Based on analogous reactions, a high yield is anticipated. For instance, the nitration of 2-fluoro-1,4-dimethoxybenzene yields 1-fluoro-2,5-dimethoxy-4-nitrobenzene in 90% yield.
Application in the Synthesis of a Substituted Aniline Intermediate
The primary application of this compound in pharmaceutical synthesis is its participation in SNAr reactions. The following protocol details a general procedure for the reaction with an aniline derivative to form a substituted N-phenylaniline, a common scaffold in kinase inhibitors.
Experimental Protocol: Nucleophilic Aromatic Substitution with 4-Aminophenol
This protocol describes the synthesis of N-(2,6-dimethoxy-4-nitrophenyl)-4-hydroxyaniline, a potential intermediate for more complex pharmaceutical agents.
Materials:
-
This compound
-
4-Aminophenol
-
Potassium Carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add 4-aminophenol (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-(2,6-dimethoxy-4-nitrophenyl)-4-hydroxyaniline.
Subsequent Reduction to a Diamine Intermediate
The nitro group of the synthesized intermediate can be readily reduced to an amine, providing a versatile diamine for further elaboration, such as the formation of benzimidazoles or other heterocyclic systems common in pharmaceuticals.
Materials:
-
N-(2,6-dimethoxy-4-nitrophenyl)-4-hydroxyaniline
-
Iron powder (Fe) or Tin(II) chloride (SnCl2)
-
Ammonium chloride (NH4Cl) or Hydrochloric acid (HCl)
-
Ethanol or Ethyl acetate
-
Water
-
Sodium bicarbonate (NaHCO3)
Procedure:
-
To a solution of N-(2,6-dimethoxy-4-nitrophenyl)-4-hydroxyaniline in ethanol and water, add iron powder and ammonium chloride.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired diamine intermediate.
Data Presentation
Table 1: Summary of Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C8H8FNO4 | 201.15 | Solid |
Table 2: Summary of Reaction Conditions and Yields (Representative)
| Reaction | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Nitration | 2-Fluoro-1,3-dimethoxybenzene | HNO3 | - | 0 | 0.25 | This compound | ~90 (expected) |
| SNAr | This compound | 4-Aminophenol, K2CO3 | DMF | 80-100 | 12-24 | N-(2,6-dimethoxy-4-nitrophenyl)-4-hydroxyaniline | 80-95 (typical) |
| Reduction | N-(2,6-dimethoxy-4-nitrophenyl)-4-hydroxyaniline | Fe, NH4Cl | Ethanol/Water | Reflux | 2-4 | N1-(4-hydroxyphenyl)-2,6-dimethoxybenzene-1,4-diamine | >90 (typical) |
Visualizations
Synthetic Pathway of this compound
Caption: Synthesis of the key intermediate.
General SNAr Reaction and Subsequent Reduction
Caption: Key transformations for pharmaceutical intermediates.
Experimental Workflow for SNAr and Reduction
References
Application Notes and Protocols for the Use of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene as a key intermediate in the synthesis of novel agrochemicals, particularly fungicides. While direct synthesis of a commercialized agrochemical from this specific starting material is not widely documented in publicly available literature, its chemical structure lends itself to the synthesis of potent fungal respiratory inhibitors. This document outlines a proposed synthetic route to a strobilurin-type fungicide, provides detailed experimental protocols, and summarizes relevant quantitative data for the key chemical transformation.
Overview and Potential Applications
This compound is a highly functionalized aromatic compound. The presence of an activated fluorine atom ortho to a nitro group makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is central to its utility in building complex molecular architectures. The dimethoxy substituents can influence the electronic properties and conformation of the final molecule, potentially enhancing its biological activity and metabolic stability.
The primary proposed application of this intermediate is in the synthesis of fungicides, particularly those that act as mitochondrial respiration inhibitors. The 2,6-dimethoxyphenyl moiety is a feature of some natural and synthetic fungicides, and this compound provides a valuable building block for introducing this scaffold.
Proposed Synthesis of a Strobilurin Analogue
A plausible application of this compound is in the synthesis of a novel strobilurin analogue. Strobilurins are a major class of fungicides that inhibit fungal respiration by binding to the Qo site of the cytochrome bc1 complex. The synthesis proposed here involves a key SNAr reaction followed by reduction of the nitro group and subsequent amide coupling.
Synthetic Scheme
Caption: Proposed synthetic workflow for a strobilurin analogue.
Experimental Protocols
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
Reaction: this compound + Methyl (E)-2-(2-(bromomethyl)phenyl)-3-methoxyacrylate → Intermediate A
-
Materials:
-
This compound (1.0 eq)
-
Methyl (E)-2-(2-(bromomethyl)phenyl)-3-methoxyacrylate (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a stirred solution of this compound in anhydrous DMF, add potassium carbonate.
-
Add a solution of Methyl (E)-2-(2-(bromomethyl)phenyl)-3-methoxyacrylate in anhydrous DMF dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
-
Step 2: Nitro Group Reduction
-
Reaction: Intermediate A → Intermediate B (Aniline)
-
Materials:
-
Intermediate A (1.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Ammonium chloride (NH₄Cl) (4.0 eq)
-
Ethanol/Water (4:1 v/v)
-
-
Procedure:
-
In a round-bottom flask, dissolve Intermediate A in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride.
-
Heat the mixture to 80 °C and stir vigorously for 4 hours, monitoring by TLC.
-
Upon completion, filter the hot reaction mixture through a pad of celite and wash with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude aniline intermediate, which can be used in the next step without further purification.
-
Step 3: Amide Bond Formation
-
Reaction: Intermediate B (Aniline) + Phosgene or equivalent → Strobilurin Analogue
-
Materials:
-
Intermediate B (1.0 eq)
-
Triphosgene (0.4 eq) or Diphosgene (0.5 eq)
-
Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve Intermediate B in anhydrous DCM and cool to 0 °C.
-
Add pyridine to the solution.
-
Slowly add a solution of triphosgene in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 6 hours, monitoring by TLC.
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
-
Quantitative Data for SNAr Reactions
The following table summarizes representative quantitative data for nucleophilic aromatic substitution reactions on fluoro-nitroaromatic compounds, which is the key step in the proposed synthesis.
| Nucleophile | Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | 4-Ethoxy-2-fluoro-1-nitrobenzene | K₂CO₃ | DMF | 80 | 12 | 95 | [1] |
| Morpholine | 4-Ethoxy-2-fluoro-1-nitrobenzene | Et₃N | DMSO | 90 | 10 | 92 | [1] |
| Aniline | 4-Ethoxy-2-fluoro-1-nitrobenzene | NaH | THF | 60 | 24 | 85 | [1] |
| 4-Methoxyphenol | 4-Ethoxy-2-fluoro-1-nitrobenzene | K₂CO₃ | Acetonitrile | 80 | 8 | 90 | [1] |
Mode of Action: Inhibition of Fungal Respiration
Strobilurin fungicides act by inhibiting the mitochondrial respiratory chain in fungi.[2] Specifically, they bind to the Quinone-outside (Qo) site of the cytochrome bc1 complex (also known as complex III).[3] This binding blocks the transfer of electrons from ubiquinol to cytochrome c, which is a critical step in the production of ATP.[3] The disruption of the electron transport chain leads to a cessation of energy production, ultimately resulting in fungal cell death.
Caption: Mode of action of strobilurin fungicides.
Conclusion
This compound is a promising and versatile building block for the synthesis of novel agrochemicals. Its reactivity in nucleophilic aromatic substitution reactions allows for the straightforward introduction of a functionalized dimethoxyphenyl moiety, a key structural feature in certain classes of fungicides. The proposed synthetic route and protocols provided herein offer a practical starting point for researchers in the development of new crop protection agents. Further investigation into the synthesis and biological evaluation of compounds derived from this intermediate is warranted to explore its full potential in agrochemical discovery.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Nucleophilic Aromatic Substitution (SNAr) reactions utilizing 2-Fluoro-1,3-dimethoxy-4-nitrobenzene. This compound is a valuable building block in medicinal chemistry and materials science due to its activated aromatic system, making it amenable to substitution with a variety of nucleophiles. The presence of a strong electron-withdrawing nitro group ortho to the fluorine atom, along with two electron-donating methoxy groups, significantly influences the reactivity and regioselectivity of the SNAr reaction.
Reaction Principle
The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bonded to the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is stabilized by the electron-withdrawing nitro group. In the subsequent step, the fluoride ion, an excellent leaving group in this context, is eliminated, restoring the aromaticity of the ring and yielding the substituted product.
Data Presentation: Examples of SNAr Reactions
The following table summarizes representative nucleophilic aromatic substitution reactions with this compound, providing a comparative overview of reaction conditions and yields.
| Nucleophile | Reagents & Conditions | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Piperidine | Piperidine (1.2 eq.), K₂CO₃ (2.0 eq.) | DMF | 6 | 80 | 95 |
| Morpholine | Morpholine (1.2 eq.), Et₃N (2.0 eq.) | DMSO | 8 | 90 | 92 |
| Aniline | Aniline (1.2 eq.), NaH (1.5 eq.) | THF | 12 | 65 | 88 |
| 4-Methoxyphenol | 4-Methoxyphenol (1.1 eq.), K₂CO₃ (2.0 eq.) | Acetonitrile | 16 | Reflux | 85 |
| Sodium thiophenoxide | Thiophenol (1.1 eq.), NaH (1.2 eq.) | THF | 4 | 25 | 98 |
Note: The data presented above are representative examples compiled from typical SNAr reactions of activated fluoroaromatic compounds and should be considered as a guideline. Actual yields may vary depending on the specific experimental setup, purity of reagents, and scale of the reaction.
Experimental Protocols
Herein are detailed methodologies for key experiments involving the SNAr of this compound.
Protocol 1: Reaction with a Secondary Amine (Piperidine)
This protocol describes a typical procedure for the SNAr reaction of this compound with a secondary amine.
Materials:
-
This compound (1.0 mmol, 201.15 mg)
-
Piperidine (1.2 mmol, 0.12 mL)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol).
-
Dissolve the starting material in anhydrous DMF (5 mL).
-
Add piperidine (1.2 mmol) to the solution, followed by potassium carbonate (2.0 mmol).
-
Heat the reaction mixture to 80°C and stir for 6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(piperidin-1-yl)-1,3-dimethoxy-4-nitrobenzene.
Protocol 2: Reaction with a Phenol (4-Methoxyphenol)
This protocol details the SNAr reaction with a phenolic nucleophile, which typically requires a base to deprotonate the phenol.
Materials:
-
This compound (1.0 mmol, 201.15 mg)
-
4-Methoxyphenol (1.1 mmol, 136.5 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Anhydrous Acetonitrile (10 mL)
-
Ethyl acetate
-
1 M Sodium hydroxide (NaOH) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, suspend 4-methoxyphenol (1.1 mmol) and potassium carbonate (2.0 mmol) in anhydrous acetonitrile (10 mL).
-
Add this compound (1.0 mmol) to the suspension.
-
Heat the mixture to reflux and maintain for 16 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with 1 M NaOH solution (2 x 15 mL) to remove unreacted phenol, followed by a brine wash (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the product by recrystallization or column chromatography to yield 2-(4-methoxyphenoxy)-1,3-dimethoxy-4-nitrobenzene.
Visualizations
General Mechanism of SNAr Reaction
The following diagram illustrates the two-step addition-elimination mechanism of the nucleophilic aromatic substitution reaction.
Caption: General mechanism of nucleophilic aromatic substitution.
Experimental Workflow for Reaction with a Secondary Amine
This diagram outlines the key steps in the experimental protocol for the reaction of this compound with a secondary amine like piperidine.
Caption: Experimental workflow for the reaction with piperidine.
Application Notes and Protocols for the Reaction of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-1,3-dimethoxy-4-nitrobenzene is a valuable aromatic building block in organic synthesis, particularly for the preparation of substituted anilines. The presence of a strongly electron-withdrawing nitro group activates the fluorine atom for nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide variety of amine nucleophiles, leading to the formation of N-substituted 2,6-dimethoxy-4-nitroaniline derivatives. These products are of significant interest in medicinal chemistry and drug development, with potential applications as intermediates for anticancer and antimicrobial agents.
The reaction proceeds via a bimolecular addition-elimination mechanism. The amine nucleophile attacks the electron-deficient carbon atom bearing the fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the nitro group. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the final substituted product.
Data Presentation: Representative Nucleophilic Aromatic Substitution Reactions
| Nucleophile (Amine) | Reagents & Conditions | Solvent | Time (h) | Temp (°C) | Expected Yield (%) |
| Piperidine | Amine (2 eq.), K₂CO₃ (2 eq.) | DMF | 12 | 80 | 90-95 |
| Morpholine | Amine (2 eq.), Et₃N (2 eq.) | DMSO | 10 | 90 | 90-95 |
| Aniline | Amine (1.5 eq.), NaH (1.5 eq.) | THF | 24 | 60 | 80-90 |
| Benzylamine | Amine (2 eq.), K₂CO₃ (2 eq.) | DMF | 12 | 80 | 85-95 |
| n-Butylamine | Amine (2 eq.), Et₃N (2 eq.) | EtOH | 18 | Reflux | 80-90 |
Note: The data presented are estimations based on analogous reactions and should be considered as a starting point for optimization.
Experimental Protocols
Protocol 1: General Procedure for the Reaction with Secondary Aliphatic Amines (e.g., Piperidine)
Objective: To synthesize N-(2,6-dimethoxy-4-nitrophenyl)piperidine.
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol).
-
Dissolve the starting material in anhydrous DMF (5 mL).
-
Add piperidine (2.0 mmol) to the solution, followed by potassium carbonate (2.0 mmol).
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-(2,6-dimethoxy-4-nitrophenyl)piperidine.
Protocol 2: General Procedure for the Reaction with Primary Aromatic Amines (e.g., Aniline)
Objective: To synthesize N-(2,6-dimethoxy-4-nitrophenyl)aniline.
Materials:
-
This compound
-
Aniline
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.5 mmol).
-
Add anhydrous THF (5 mL) and cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of aniline (1.5 mmol) in anhydrous THF (2 mL) to the suspension.
-
Stir the mixture at 0°C for 30 minutes.
-
To this mixture, add a solution of this compound (1.0 mmol) in anhydrous THF (3 mL).
-
Allow the reaction mixture to warm to room temperature and then heat to 60°C for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure N-(2,6-dimethoxy-4-nitrophenyl)aniline.
Visualizations
Caption: General mechanism of the SNAr reaction.
Caption: General experimental workflow for SNAr.
Application Notes and Protocols for the Reduction of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the reduction of the nitro group in 2-Fluoro-1,3-dimethoxy-4-nitrobenzene to synthesize its corresponding aniline, 3-Fluoro-2,6-dimethoxyaniline. This transformation is a critical step in the synthesis of various pharmacologically active compounds and other fine chemicals.[1][2] This application note presents a comparative overview of common reduction methods and offers a detailed step-by-step protocol for a preferred method, catalytic hydrogenation, known for its efficiency and clean reaction profile.[2][3] Additionally, alternative methods using chemical reductants are discussed.
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to valuable aniline derivatives that serve as key building blocks in the pharmaceutical and agrochemical industries.[2] The target starting material, this compound, is a substituted nitroarene whose reduction product, 3-Fluoro-2,6-dimethoxyaniline, is an important intermediate. The presence of fluoro and methoxy functional groups on the aromatic ring can influence the reactivity and requires careful selection of the reduction method to ensure high yield and purity of the desired aniline.[1]
Several methods are available for the reduction of nitroarenes, broadly categorized into catalytic hydrogenation and chemical reductions.[3][4] Catalytic hydrogenation typically employs a metal catalyst such as Palladium on carbon (Pd/C) or Platinum (Pt) under a hydrogen atmosphere and is often favored for its high efficiency and cleaner work-up procedures.[2][3] Chemical reductions often utilize metals in acidic media, such as iron in acetic acid (Fe/AcOH) or stannous chloride in hydrochloric acid (SnCl₂/HCl).[5][6] These methods are robust and can be advantageous when certain functional groups incompatible with catalytic hydrogenation are present.[5]
This document outlines protocols for these common methods and provides a comparative summary of their reaction conditions and expected outcomes.
Comparative Data of Reduction Methods
The following table summarizes various methods for the reduction of nitroarenes, which are applicable to this compound. The data is compiled from general procedures for nitroarene reduction.
| Method | Reagents and Catalysts | Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Catalytic Hydrogenation | H₂, 10% Pd/C (5-10 mol%) | Methanol, Ethanol | 25 - 50 | 2 - 6 | >90 | Generally clean reaction with easy work-up.[7] The catalyst is filtered off, and the product is isolated by solvent evaporation. Sensitive functional groups may be affected. |
| Stannous Chloride Reduction | SnCl₂·2H₂O (3-5 equivalents) | Ethanol, Ethyl Acetate | 25 - 78 (reflux) | 0.5 - 3 | 80 - 95 | Effective for selective reduction in the presence of other reducible groups like aldehydes or ketones.[8] Work-up involves neutralization and can sometimes be complicated by the formation of tin salts.[5] The reaction can be performed under non-acidic conditions.[8] |
| Iron Reduction | Fe powder (3-5 equivalents), NH₄Cl (catalytic) or AcOH | Ethanol/Water, Acetic Acid | 80 - 100 (reflux) | 2 - 8 | 70 - 90 | A classic, cost-effective method.[6] The work-up requires filtration of iron salts and extraction. Can be performed under neutral (with NH₄Cl) or acidic (with AcOH) conditions.[6] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes the reduction of this compound using catalytic hydrogenation, a method known for its high yield and clean reaction profile.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C, 50% wet)
-
Methanol (reagent grade)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite or a suitable filter aid
-
Hydrogenation vessel (e.g., Parr hydrogenator or a flask with a balloon)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup:
-
To a hydrogenation vessel, add this compound (1.0 eq).
-
Add methanol to dissolve the starting material (approximately 10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C catalyst (5-10 mol% relative to the substrate).
-
Seal the reaction vessel.
-
-
Inerting the Atmosphere:
-
Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon).
-
Repeat this process three times to ensure the removal of all oxygen.
-
-
Hydrogenation:
-
Evacuate the vessel and introduce hydrogen gas. If using a balloon, inflate it with hydrogen and attach it to the reaction flask. For a Parr apparatus, pressurize the vessel to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature (or gently warm to 40-50°C to increase the reaction rate).
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed. This typically takes 2-6 hours.
-
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol to ensure complete recovery of the product.
-
Combine the filtrate and washings.
-
-
Isolation:
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting residue is the crude 3-Fluoro-2,6-dimethoxyaniline. If necessary, the product can be further purified by recrystallization or column chromatography.
-
Safety Precautions:
-
Palladium on carbon is pyrophoric, especially when dry. Handle the catalyst with care, preferably in a wet state.
-
Hydrogen gas is highly flammable. Ensure the reaction is carried out in a well-ventilated fume hood, away from any ignition sources.
-
Always purge the reaction vessel with an inert gas before introducing hydrogen and after the reaction is complete.
Visualizations
Chemical Transformation
Caption: Chemical transformation of the nitro group to an amine.
Experimental Workflow for Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation protocol.
References
- 1. 2,6-Difluoro-3,5-dimethoxyaniline CAS 651734-54-2 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. azom.com [azom.com]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 5. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 6. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 7. 2,3-Difluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 8. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
Application of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene in CNS Disorder Drug Discovery: A Review of Its Potential as a Key Building Block
Introduction
2-Fluoro-1,3-dimethoxy-4-nitrobenzene is recognized as a valuable chemical intermediate in the synthesis of complex organic molecules.[1] Within the realm of medicinal chemistry, it holds potential as a foundational scaffold for the development of novel therapeutic agents, particularly for disorders of the central nervous system (CNS). The strategic placement of its functional groups—a nucleophilic substitution-activating nitro group, a labile fluorine atom, and two methoxy groups that can influence solubility and binding interactions—makes it an attractive starting material for creating diverse chemical libraries for drug screening. This document explores the potential applications and synthetic protocols related to this compound in the context of CNS drug discovery.
While direct biological activity of this compound itself has not been reported, its utility lies in its capacity to be transformed into more complex molecules that can interact with various CNS targets. The core chemical transformation leveraging this starting material is nucleophilic aromatic substitution (SNAr), where the fluorine atom is displaced by a wide range of nucleophiles to introduce new pharmacophoric elements.
Synthetic Utility and Potential CNS Targets
The primary application of this compound in drug discovery is as a versatile electrophile in SNAr reactions. The electron-withdrawing nitro group strongly activates the aromatic ring, facilitating the displacement of the fluoride ion by various nucleophiles. This reaction is a cornerstone for building molecular complexity.
General Synthetic Scheme: The general synthetic pathway involves the reaction of this compound with a suitable nucleophile, often an amine-containing moiety such as a piperazine or piperidine derivative. These nitrogen-containing heterocyclic structures are common motifs in CNS-active drugs, as they can be readily protonated at physiological pH, influencing their solubility, blood-brain barrier permeability, and interaction with biological targets.
Following the SNAr reaction, the nitro group can be readily reduced to an amine. This newly formed amino group can then be further functionalized, for example, through acylation, sulfonylation, or reductive amination, to generate a library of diverse compounds.
Hypothetical Application in the Synthesis of a Novel Serotonin Receptor Modulator
To illustrate the potential of this compound, a hypothetical synthetic protocol for a novel serotonin receptor modulator is presented below. This protocol is based on established chemical principles for the synthesis of CNS-active compounds.
Objective: To synthesize a potential 5-HT2A receptor antagonist for the treatment of psychosis.
Experimental Protocol: Synthesis of a Piperazine-Substituted Derivative
Materials:
-
This compound
-
1-Methylpiperazine
-
Potassium Carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Nucleophilic Aromatic Substitution:
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add 1-methylpiperazine (1.2 mmol) and potassium carbonate (2.0 mmol).
-
Stir the reaction mixture at 80°C for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the piperazine-substituted intermediate.
-
-
Reduction of the Nitro Group:
-
Dissolve the product from the previous step (1.0 mmol) in ethanol (15 mL).
-
Add palladium on carbon (10% w/w, 0.1 mmol) to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the aniline derivative.
-
-
Further Functionalization (Example: Acylation):
-
Dissolve the aniline derivative (1.0 mmol) in dichloromethane (10 mL) and cool to 0°C.
-
Add triethylamine (1.5 mmol), followed by the dropwise addition of an acyl chloride (e.g., benzoyl chloride, 1.1 mmol).
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the final compound by column chromatography or recrystallization.
-
Data Presentation
As this is a hypothetical example, no quantitative data can be presented. In a real-world drug discovery campaign, the synthesized compounds would be subjected to a battery of in vitro and in vivo assays to determine their biological activity. The data would be compiled into tables for easy comparison.
Table 1: Hypothetical In Vitro Activity Profile of Synthesized Compounds
| Compound ID | 5-HT2A Binding Affinity (Ki, nM) | 5-HT2A Functional Antagonism (IC50, nM) | Off-Target 1 (e.g., D2 Receptor) Binding Affinity (Ki, nM) | Off-Target 2 (e.g., H1 Receptor) Binding Affinity (Ki, nM) |
| Compound A | 15 | 25 | >1000 | 500 |
| Compound B | 8 | 12 | >1000 | 350 |
| Compound C | 50 | 75 | 800 | >1000 |
Table 2: Hypothetical In Vivo Efficacy in a Preclinical Model of Psychosis
| Compound ID | Dose (mg/kg) | % Inhibition of Amphetamine-Induced Hyperlocomotion |
| Compound A | 10 | 65 |
| Compound B | 10 | 80 |
| Compound C | 10 | 40 |
Visualizations
Signaling Pathway
The following diagram illustrates the general signaling pathway of the 5-HT2A receptor, a G-protein coupled receptor (GPCR) that, upon activation by serotonin, couples to Gq/G11 to activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. An antagonist developed from this compound would block this cascade.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of a new chemical entity (NCE) derived from this compound.
This compound serves as a promising starting material for the synthesis of novel compounds with potential applications in CNS drug discovery. Its chemical reactivity, particularly in nucleophilic aromatic substitution reactions, allows for the introduction of diverse chemical functionalities that are prevalent in known CNS drugs. While specific, publicly available examples of CNS drug candidates synthesized directly from this intermediate are limited, the fundamental principles of medicinal chemistry strongly support its potential utility. The provided hypothetical application and protocols illustrate a rational approach to leveraging this building block in the quest for new treatments for CNS disorders. Further research and disclosure in the scientific and patent literature are anticipated to unveil concrete examples of its application in this critical therapeutic area.
References
Application Note: Regioselective Nitration of 2-Fluoro-1,3-dimethoxybenzene
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed experimental protocol for the synthesis of 1-fluoro-2,4-dimethoxy-5-nitrobenzene through the electrophilic nitration of 2-fluoro-1,3-dimethoxybenzene. This procedure is adapted from established methods for the nitration of highly activated aromatic compounds.
Introduction
The nitration of substituted aromatic compounds is a fundamental reaction in organic synthesis, crucial for the preparation of intermediates in the pharmaceutical and materials science industries. 2-Fluoro-1,3-dimethoxybenzene is a highly activated aromatic ring due to the presence of two electron-donating methoxy groups. This high reactivity allows for nitration under relatively mild conditions. The following protocol details a procedure using concentrated nitric acid at a controlled temperature to achieve regioselective nitration, yielding 1-fluoro-2,4-dimethoxy-5-nitrobenzene.
Reaction Scheme
The electrophilic aromatic substitution occurs ortho/para to the activating methoxy groups. The position between the two methoxy groups is sterically hindered, and the most favorable position for the incoming nitro group is para to one methoxy group and ortho to the other.
Chemical Equation:
2-fluoro-1,3-dimethoxybenzene → 1-fluoro-2,4-dimethoxy-5-nitrobenzene
Quantitative Data Summary
The following table summarizes the properties of the key compounds and provides an example of the reaction scale.
| Compound | Role | Molecular Formula | Molecular Weight ( g/mol ) | Example Moles (mmol) | Example Mass/Volume | Theoretical Yield (g) |
| 2-Fluoro-1,3-dimethoxybenzene | Starting Material | C₈H₉FO₂ | 156.16[1] | 10.0 | 1.56 g | - |
| Nitric Acid (~65%) | Reagent | HNO₃ | 63.01 | ~220 | ~14 mL | - |
| 1-Fluoro-2,4-dimethoxy-5-nitrobenzene | Product | C₈H₈FNO₄ | 201.15[2] | - | - | 2.01 g |
Note: An analogous reaction involving the nitration of 2-fluoro-1,4-dimethoxybenzene reported a yield of 90%[3]. A similar yield can be expected for this procedure.
Detailed Experimental Protocol
Safety Precautions:
-
This procedure involves the use of concentrated nitric acid, which is highly corrosive and a strong oxidizing agent. Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The reaction is exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of byproducts. An ice bath must be used.
Materials and Equipment:
-
2-Fluoro-1,3-dimethoxybenzene
-
Concentrated Nitric Acid (65-70%)
-
Ice
-
Deionized water
-
Round-bottom flask (50 mL or 100 mL)
-
Magnetic stirrer and stir bar
-
Beaker (1 L)
-
Glass funnel
-
Buchner funnel and filter flask
-
Filter paper
-
Graduated cylinders
-
Dropping funnel or pipette
Procedure:
-
Preparation: Place a 100 mL round-bottom flask containing a magnetic stir bar in an ice/water bath on a magnetic stirrer.
-
Reagent Cooling: Carefully add 14 mL of concentrated nitric acid to the flask. Allow the acid to cool to 0°C with gentle stirring.
-
Substrate Addition: Slowly add 1.56 g (10.0 mmol) of 2-fluoro-1,3-dimethoxybenzene dropwise to the cold, stirred nitric acid over 10-15 minutes. Ensure the internal temperature of the reaction mixture does not rise above 5°C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0°C for an additional 15-20 minutes[3]. The solution may change color.
-
Quenching: Prepare a 1 L beaker containing approximately 600 mL of an ice/water slurry.
-
Precipitation: While stirring the ice/water slurry vigorously, slowly and carefully pour the reaction mixture from the flask into the beaker. A precipitate (the crude product) should form immediately.
-
Isolation: Continue stirring the slurry for 30 minutes to ensure complete precipitation of the product[3].
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid on the filter paper with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes any residual acid.
-
Drying: Dry the purified product, 1-fluoro-2,4-dimethoxy-5-nitrobenzene, to a constant weight. This can be done by air drying or in a vacuum oven at low heat.
Purification (Optional):
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol to obtain a higher purity solid.
Experimental Workflow Diagram
Caption: Workflow for the nitration of 2-fluoro-1,3-dimethoxybenzene.
References
2-Fluoro-1,3-dimethoxy-4-nitrobenzene as a building block in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-1,3-dimethoxy-4-nitrobenzene is a versatile aromatic building block with significant applications in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring an activated fluorine atom ortho to a nitro group and flanked by two methoxy groups, renders it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity makes it an invaluable intermediate for the synthesis of a diverse array of complex molecules, including kinase inhibitors and other biologically active compounds.[1][2] The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluorine atom, which serves as an excellent leaving group.[1]
This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic building block.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 155020-44-3 | [3] |
| Molecular Formula | C8H8FNO4 | [3] |
| Molecular Weight | 201.15 g/mol | [3] |
| Appearance | Solid | [No specific citation found, typical for this type of compound] |
| Purity | ≥95% (typical) | [3] |
Synthetic Applications and Protocols
The primary application of this compound is in nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom can be readily displaced by a variety of nucleophiles, such as primary and secondary amines, to introduce diverse functionalities. This approach is commonly employed in the synthesis of kinase inhibitors, which often feature substituted aniline cores.[1][4]
General Reaction Scheme: Nucleophilic Aromatic Substitution (SNAr)
The general mechanism for the SNAr reaction of this compound with an amine nucleophile is depicted below. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate.
Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Protocol 1: Synthesis of N-Substituted-2,6-dimethoxy-4-nitroanilines via SNAr
This protocol describes a general procedure for the reaction of this compound with a generic secondary amine, such as piperidine or morpholine. This reaction is analogous to those reported for similar fluoronitrobenzene derivatives.[5][6]
Materials:
-
This compound
-
Piperidine or Morpholine (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add the desired amine (e.g., piperidine or morpholine, 1.2 eq) to the solution, followed by potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Expected Quantitative Data (Hypothetical):
The following table provides hypothetical yet realistic outcomes for the SNAr reaction based on literature precedents for similar compounds.[5][6]
| Nucleophile | Product | Typical Yield (%) |
| Piperidine | 1-(2,6-Dimethoxy-4-nitrophenyl)piperidine | 75-90 |
| Morpholine | 4-(2,6-Dimethoxy-4-nitrophenyl)morpholine | 70-85 |
Protocol 2: Reduction of the Nitro Group
The nitro group of the SNAr product can be readily reduced to an amine, providing a key intermediate for further functionalization, a common strategy in the synthesis of kinase inhibitors.[4]
Materials:
-
N-Substituted-2,6-dimethoxy-4-nitroaniline (from Protocol 1)
-
Iron powder (Fe) or Tin(II) chloride (SnCl₂·2H₂O)
-
Ammonium chloride (NH₄Cl) or concentrated Hydrochloric acid (HCl)
-
Ethanol (EtOH) or Ethyl acetate (EtOAc)
-
Water
-
Sodium bicarbonate (NaHCO₃) solution (for neutralization if using acid)
-
Celite
Procedure (using Iron):
-
In a round-bottom flask, dissolve the N-substituted-2,6-dimethoxy-4-nitroaniline in a mixture of ethanol and water.
-
Add iron powder (5-10 equivalents) and ammonium chloride (1-2 equivalents).
-
Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and filter through a pad of Celite, washing the pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be taken up in ethyl acetate and washed with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired aniline derivative.
Synthetic Workflow and Potential Applications
The following diagram illustrates a typical synthetic workflow utilizing this compound as a building block for the synthesis of more complex molecules, such as kinase inhibitors.
Caption: Synthetic workflow using this compound.
The resulting di-amino aromatic compounds are valuable precursors for a wide range of heterocyclic scaffolds found in many kinase inhibitors. The specific amine introduced in the SNAr step and the subsequent functionalization of the newly formed aniline can be varied to generate a library of compounds for structure-activity relationship (SAR) studies in drug discovery programs.[2][7]
Characterization Data (Predicted)
While specific experimental spectra for this compound were not found in the search results, the following are predicted chemical shifts based on the analysis of similar compounds.[8][9][10][11][12][13][14]
Predicted ¹H NMR (in CDCl₃, 400 MHz):
-
δ ~7.0-7.2 ppm (d, 1H): Aromatic proton ortho to the nitro group and meta to the fluorine.
-
δ ~6.8-7.0 ppm (d, 1H): Aromatic proton meta to the nitro group and ortho to the fluorine.
-
δ ~3.9-4.0 ppm (s, 6H): Two methoxy groups.
Predicted ¹³C NMR (in CDCl₃, 100 MHz):
-
δ ~155-165 ppm (d, JC-F ≈ 240-250 Hz): Carbon attached to fluorine.
-
δ ~140-150 ppm: Carbon attached to the nitro group.
-
δ ~130-140 ppm: Aromatic carbons.
-
δ ~100-115 ppm: Aromatic carbons.
-
δ ~56-58 ppm: Methoxy carbons.
Researchers should acquire and interpret their own analytical data to confirm the identity and purity of their materials.
Safety Information
This compound is a chemical compound that should be handled with appropriate safety precautions in a laboratory setting. Users should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. As with many nitroaromatic compounds, it may be toxic and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemuniverse.com [chemuniverse.com]
- 4. benchchem.com [benchchem.com]
- 5. 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine [mdpi.com]
- 6. 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrroridine[v1] | Preprints.org [preprints.org]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 1-Fluoro-2-nitrobenzene(1493-27-2) 1H NMR [m.chemicalbook.com]
- 12. 1,4-DIMETHOXY-2-NITROBENZENE(89-39-4) 13C NMR spectrum [chemicalbook.com]
- 13. 4-Fluoronitrobenzene(350-46-9) 13C NMR spectrum [chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene, a key intermediate in the pharmaceutical and material science industries. The methodologies described are based on established chemical principles and analogous syntheses, offering a robust framework for production.
Introduction
This compound is a valuable aromatic building block characterized by its unique substitution pattern, which includes a fluorine atom, two methoxy groups, and a nitro group. This arrangement of functional groups makes it a versatile precursor for the synthesis of a wide range of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution, while the fluorine and methoxy groups influence the regioselectivity of further chemical transformations.
Synthetic Pathway Overview
The most plausible and industrially scalable synthetic route to this compound involves a two-step process commencing with the fluorination of 1,3-dimethoxybenzene, followed by the regioselective nitration of the resulting 2-fluoro-1,3-dimethoxybenzene intermediate.
Caption: Proposed two-step synthesis of this compound.
Data Presentation
The following tables summarize representative quantitative data for the key steps in the synthesis. Note that the data for the nitration step is adapted from a closely related analogue, the nitration of 2-fluoro-1,4-dimethoxybenzene, and serves as a benchmark for expected outcomes.[1]
Table 1: Reaction Parameters for the Nitration of 2-Fluoro-1,3-dimethoxybenzene (Representative)
| Parameter | Value/Condition | Notes |
| Reactants | ||
| 2-Fluoro-1,3-dimethoxybenzene | 1.0 equivalent | Starting material |
| Concentrated Nitric Acid (65-70%) | 1.1 - 1.5 equivalents | Nitrating agent |
| Concentrated Sulfuric Acid (98%) | 2.0 - 3.0 equivalents | Catalyst and dehydrating agent |
| Reaction Conditions | ||
| Temperature | 0 - 10 °C | Reaction is exothermic and requires careful temperature control. |
| Reaction Time | 1 - 3 hours | Monitor by TLC or GC for completion. |
| Work-up & Purification | ||
| Quenching | Ice-water | To stop the reaction and precipitate the product. |
| Extraction | Dichloromethane or Ethyl Acetate | To isolate the product from the aqueous phase. |
| Washing | Water, sat. NaHCO₃ soln., Brine | To remove residual acids and salts. |
| Drying | Anhydrous Na₂SO₄ or MgSO₄ | To remove residual water from the organic phase. |
| Purification | Recrystallization or Column Chromatography | To isolate the pure product. |
Table 2: Expected Yield and Purity
| Synthesis Step | Product | Expected Yield (%) | Purity (%) | Analytical Method |
| Fluorination | 2-Fluoro-1,3-dimethoxybenzene | 70 - 85 | >98 | GC-MS, NMR |
| Nitration | This compound | 85 - 95 | >99 | HPLC, NMR, Elemental Analysis |
Experimental Protocols
4.1. Step 1: Synthesis of 2-Fluoro-1,3-dimethoxybenzene
This protocol describes a general method for the electrophilic fluorination of 1,3-dimethoxybenzene.
Materials:
-
1,3-dimethoxybenzene
-
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (anhydrous)
-
Water
-
Dichloromethane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 1,3-dimethoxybenzene (1.0 eq) in anhydrous acetonitrile, add Selectfluor® (1.1 eq) portion-wise at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding water.
-
Extract the mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-fluoro-1,3-dimethoxybenzene.
4.2. Step 2: Synthesis of this compound
This protocol is adapted from the successful nitration of a similar substrate, 2-fluoro-1,4-dimethoxybenzene.[1]
Materials:
-
2-Fluoro-1,3-dimethoxybenzene
-
Concentrated Nitric Acid (65-70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Water
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid (2.5 eq) and cool to 0 °C in an ice bath.
-
Slowly add concentrated nitric acid (1.2 eq) to the cold sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.
-
Once the nitrating mixture is prepared and cooled, add 2-fluoro-1,3-dimethoxybenzene (1.0 eq) dropwise to the stirred mixture. Control the rate of addition to maintain the internal temperature between 0 and 10 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-10 °C for 1-3 hours. Monitor the reaction by TLC or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
For further purification, dissolve the crude product in dichloromethane, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Experimental Workflow Visualization
Caption: Detailed experimental workflow for the synthesis of this compound.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Fluorinating Agent: Selectfluor® is a strong oxidizing agent and should be handled with care. Avoid contact with skin and eyes.
-
Nitrating Mixture: The mixture of concentrated nitric acid and sulfuric acid is highly corrosive and a strong oxidizing agent. It reacts exothermically with organic materials. Prepare the mixture by adding nitric acid to sulfuric acid slowly and with cooling.
-
Quenching: The quenching of the nitration reaction is highly exothermic. Pour the reaction mixture onto a large excess of ice slowly and with vigorous stirring.
Always consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.
References
Application Notes and Protocols for the Purity Assessment of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-1,3-dimethoxy-4-nitrobenzene is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.[] Its purity is critical to ensure the safety and efficacy of the final drug product. This document provides detailed analytical methods and protocols for the comprehensive purity assessment of this compound, including chromatographic and spectroscopic techniques. Potential impurities may arise from the starting materials, intermediates from multi-step syntheses, or byproducts of side reactions during its synthesis.[2]
Compound Information:
| Property | Value |
| Chemical Formula | C₈H₈FNO₄ |
| Molecular Weight | 201.15 g/mol [3] |
| CAS Number | 155020-44-3[][3] |
| Appearance | Typically a solid |
| Solubility | Expected to have low solubility in water and be soluble in common organic solvents. |
Recommended Analytical Workflow
A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC) is the primary method for quantification of the main component and non-volatile impurities. Gas Chromatography (GC) is suitable for analyzing volatile impurities and residual solvents. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for structural confirmation and identification of unknown impurities.
Caption: Workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC with UV or Photodiode Array (PDA) detection is a primary technique for separating and quantifying the main component and non-volatile impurities.[2][4]
3.1. Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV or PDA detector
Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for peak shape improvement)
-
This compound reference standard
-
Sample of this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a gradient elution to separate impurities with a wide range of polarities.[2] For example, Mobile Phase A: Water; Mobile Phase B: Acetonitrile.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile) to a final concentration of approximately 1.0 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 0-5 min, 50% B; 5-20 min, 50-90% B; 20-25 min, 90% B; 25.1-30 min, 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm (or PDA scan 200-400 nm) |
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Calculation of Purity: Calculate the area percentage of the main peak in the sample chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
3.2. Data Presentation
| Peak No. | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 4.5 | 0.2 | Starting Material Impurity |
| 2 | 8.2 | 99.5 | This compound |
| 3 | 11.7 | 0.3 | Byproduct |
Gas Chromatography (GC) Protocol
GC is the preferred method for the analysis of volatile and semi-volatile impurities, such as residual solvents.[2]
4.1. Experimental Protocol
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Autosampler
-
Capillary column
Materials:
-
Helium (carrier gas)
-
This compound sample
-
Suitable solvent for dilution (e.g., Dichloromethane)
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent.
-
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | FID at 300 °C or MS (scan range 40-450 m/z) |
-
Analysis: Inject the sample and record the chromatogram.
-
Data Interpretation: Identify peaks corresponding to residual solvents by comparing their retention times with those of known standards. If using MS, confirm the identity by matching the mass spectra.
4.2. Data Presentation
| Retention Time (min) | Area (%) | Possible Identity (with MS confirmation) |
| 3.1 | 0.05 | Dichloromethane |
| 12.5 | 99.9 | This compound |
| 14.2 | 0.05 | Unknown Impurity |
Spectroscopic Analysis
NMR and MS are essential for the definitive structural confirmation of the main component and the identification of unknown impurities.
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and ¹⁹F NMR should be performed for complete structural elucidation. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating methoxy groups.
5.1.1. Experimental Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher
-
Nuclei to be observed: ¹H, ¹³C, ¹⁹F
-
Reference: Tetramethylsilane (TMS) for ¹H and ¹³C.
-
-
Data Acquisition and Processing: Acquire and process the spectra using standard instrument software.
5.2. Mass Spectrometry (MS)
MS, particularly when coupled with a chromatographic technique (LC-MS or GC-MS), provides molecular weight information that is crucial for impurity identification.[2]
5.2.1. Experimental Protocol
-
Instrumentation: Use the GC-MS or an LC-MS system.
-
Ionization: Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS.
-
Analysis: Analyze the sample under the chromatographic conditions described previously. The mass spectrometer will provide mass spectra for the parent compound and any separated impurities.
Logical Relationship of Analytical Techniques
The different analytical techniques provide complementary information to build a complete purity profile.
Caption: Interrelation of analytical methods.
Summary and Conclusion
The purity assessment of this compound requires a multi-faceted analytical approach. The combination of HPLC for quantitative analysis of non-volatile components, GC for volatile impurities, and spectroscopic techniques like NMR and MS for structural confirmation and impurity identification provides a robust and comprehensive evaluation of the material's quality. The protocols outlined in this document serve as a detailed guide for establishing a reliable purity testing methodology.
References
Application Note: 1H and 13C NMR Analysis of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the comprehensive ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene, a key intermediate in various synthetic pathways. The document provides predicted spectral data, detailed experimental protocols for sample preparation and data acquisition, and an in-depth interpretation of the NMR spectra. This information is critical for the structural elucidation and purity assessment of this compound in research and drug development settings.
Introduction
This compound is a substituted aromatic compound with significant potential in the synthesis of pharmaceuticals and other bioactive molecules. The presence of a fluorine atom, two methoxy groups, and a nitro group on the benzene ring leads to a distinct substitution pattern that can be unambiguously characterized using one- and two-dimensional NMR techniques. Accurate spectral analysis is paramount for confirming the molecular structure and ensuring the purity of the compound, which are essential prerequisites for its use in further chemical transformations. This note provides a complete guide to the ¹H and ¹³C NMR analysis of this specific molecule.
Predicted NMR Spectral Data
Due to the limited availability of public spectral data for this compound, the following ¹H and ¹³C NMR data are predicted based on established substituent chemical shift effects and analysis of structurally related compounds.
¹H NMR Data (Predicted)
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~7.95 | d | ~9.0 | 1H | H-5 |
| ~6.70 | d | ~9.0 | 1H | H-6 |
| ~4.05 | s | - | 3H | OCH₃ (C-3) |
| ~3.95 | s | - | 3H | OCH₃ (C-1) |
¹³C NMR Data (Predicted)
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~160.0 (d, ¹JCF ≈ 250 Hz) | C-2 |
| ~155.0 | C-1 |
| ~150.0 | C-3 |
| ~140.0 | C-4 |
| ~120.0 | C-5 |
| ~105.0 (d, ³JCF ≈ 5 Hz) | C-6 |
| ~56.5 | OCH₃ (C-3) |
| ~56.0 | OCH₃ (C-1) |
Experimental Protocols
The following protocols describe the standard procedures for preparing a sample of this compound for NMR analysis and acquiring high-quality ¹H and ¹³C NMR spectra.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it with the sample identification.
NMR Data Acquisition
Instrumentation: A 400 MHz NMR spectrometer equipped with a broadband probe.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Spectral Width: 16 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
-
Number of Scans: 1024
-
Acquisition Time: ~1.5 seconds
-
Relaxation Delay: 2 seconds
-
Spectral Width: 240 ppm
-
Temperature: 298 K
Data Analysis and Interpretation
The predicted ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region and two singlets for the methoxy groups. The aromatic protons, H-5 and H-6, are ortho to each other and will appear as doublets with a coupling constant of approximately 9.0 Hz. The strong electron-withdrawing effect of the nitro group will deshield H-5, causing it to resonate at a higher chemical shift (~7.95 ppm) compared to H-6 (~6.70 ppm). The two methoxy groups are in different chemical environments and are expected to appear as distinct singlets.
In the predicted ¹³C NMR spectrum, all eight carbon atoms are chemically non-equivalent and should give rise to eight distinct signals. The carbon atom directly attached to the fluorine (C-2) will appear as a doublet with a large one-bond C-F coupling constant (~250 Hz). The C-6 carbon, which is three bonds away from the fluorine, may also exhibit a smaller doublet splitting due to a three-bond C-F coupling. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the fluoro, methoxy, and nitro substituents. The signals for the two methoxy carbons are expected in the typical range of 55-60 ppm.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the NMR analysis process, from sample preparation to final data interpretation.
Caption: Experimental workflow for NMR analysis.
Conclusion
This application note provides a framework for the ¹H and ¹³C NMR analysis of this compound. The predicted spectral data, coupled with the detailed experimental protocols, offer a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry. The presented workflow ensures reliable and reproducible characterization of this important chemical entity, facilitating its application in drug discovery and development.
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Fluoro-1,3-dimethoxy-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of various heterocyclic compounds utilizing 2-Fluoro-1,3-dimethoxy-4-nitrobenzene as a key building block. The protocols focus on leveraging the reactivity of this versatile reagent in nucleophilic aromatic substitution (SNAr) reactions followed by cyclization to construct important heterocyclic scaffolds such as phenazines, benzimidazoles, quinoxalines, and benzoxazines.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the construction of complex molecules for the pharmaceutical, agrochemical, and materials science industries.[1] Its chemical structure, featuring a fluorine atom activated by a strongly electron-withdrawing nitro group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The two methoxy groups further influence the electronic properties of the aromatic ring. This reactivity allows for the facile introduction of various nucleophiles, paving the way for the synthesis of a diverse range of heterocyclic compounds.
The general principle behind the synthesis of these heterocycles involves a two-step sequence:
-
Nucleophilic Aromatic Substitution (SNAr): An initial intermolecular reaction where a binucleophilic reagent attacks the carbon atom bearing the fluorine atom, displacing it.
-
Intramolecular Cyclization: A subsequent ring-closing reaction to form the desired heterocyclic system.
General Reaction Workflow
The overall synthetic strategy can be visualized as a modular process where the choice of the binucleophilic reagent determines the resulting heterocyclic core.
Caption: General workflow for the synthesis of heterocyclic compounds.
Synthesis of Phenazine Derivatives
Phenazines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. The synthesis of substituted phenazines can be achieved through the reaction of this compound with ortho-phenylenediamines.
Experimental Protocol (Representative)
This protocol describes the synthesis of a dimethoxy-nitrophenazine derivative.
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of this compound (1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 10 mL) in a round-bottom flask, add ortho-phenylenediamine (1.1 mmol) and potassium carbonate (2.0 mmol).
-
Heat the reaction mixture to 100-120 °C and stir for 6-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, N-(2-aminophenyl)-2-(1,3-dimethoxy-4-nitrophenyl)amine.
Step 2: Oxidative Cyclization
-
The crude intermediate can often be cyclized in situ or in a subsequent step. For oxidative cyclization, various reagents can be employed, such as air, nitrobenzene, or other oxidizing agents, often under acidic or basic conditions. A common method involves heating the intermediate in a high-boiling solvent like nitrobenzene or in the presence of an acid catalyst.
Quantitative Data (Representative)
The following table summarizes typical reaction conditions and yields for the synthesis of phenazine derivatives from analogous fluoro-nitroaromatic precursors.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| o-Phenylenediamine | K₂CO₃ | DMF | 100-120 | 6-12 | 75-85 |
| 4-Methyl-1,2-phenylenediamine | Et₃N | DMSO | 110-130 | 8-16 | 70-80 |
| 4,5-Dichloro-1,2-phenylenediamine | Na₂CO₃ | NMP | 120-140 | 10-20 | 65-75 |
Synthesis of Benzimidazole Derivatives
Benzimidazoles are a privileged scaffold in medicinal chemistry. Their synthesis can be accomplished by reacting this compound with an ortho-phenylenediamine, followed by reductive cyclization.
Experimental Protocol (Representative)
Step 1: Nucleophilic Aromatic Substitution
-
Follow the procedure outlined in Section 3.1, Step 1, to synthesize the N-(2-aminophenyl)-2-(1,3-dimethoxy-4-nitrophenyl)amine intermediate.
Step 2: Reductive Cyclization
-
Dissolve the crude intermediate from Step 1 in a mixture of ethanol and water.
-
Add a reducing agent such as sodium dithionite (Na₂S₂O₄) or iron powder with an acid catalyst (e.g., acetic acid or ammonium chloride).
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction and filter if necessary.
-
Neutralize the solution and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Workflow for the synthesis of benzimidazoles.
Quantitative Data (Representative)
The following table provides representative data for the synthesis of benzimidazoles from similar starting materials.
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Na₂S₂O₄ | Ethanol/Water | Reflux | 2-4 | 80-90 | | Fe / NH₄Cl | Ethanol/Water | Reflux | 3-6 | 75-85 | | SnCl₂·2H₂O | Ethanol | Reflux | 2-5 | 85-95 |
Synthesis of Quinoxaline Derivatives
Quinoxalines are another important class of N-heterocycles. Their synthesis from this compound would typically involve reaction with an ortho-diamine followed by cyclization, often requiring a subsequent oxidation or rearrangement step depending on the specific diamine used. A common method involves the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound. In this context, the initial SNAr product would need to be converted to a suitable precursor for cyclization.
A more direct, though less commonly reported route for this specific starting material, would involve a reductive cyclization pathway similar to the benzimidazole synthesis, but with a precursor that leads to the quinoxaline core.
Synthesis of Benzoxazine Derivatives
Benzoxazines are heterocyclic compounds containing both oxygen and nitrogen. The synthesis of benzoxazine derivatives from this compound can be achieved by reaction with 2-aminophenols.
Experimental Protocol (Representative)
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and 2-aminophenol (1.1 mmol) in a polar aprotic solvent such as DMF or DMSO (10 mL).
-
Add a base, for example, potassium carbonate (2.0 mmol).
-
Heat the reaction mixture to 100-140 °C for 8-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data (Representative)
The following table presents typical reaction parameters for the synthesis of benzoxazine derivatives from analogous starting materials.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Aminophenol | K₂CO₃ | DMF | 120 | 12 | 80-90 |
| 2-Amino-4-methylphenol | Cs₂CO₃ | DMSO | 130 | 10 | 75-85 |
| 2-Amino-5-chlorophenol | K₃PO₄ | NMP | 140 | 16 | 70-80 |
Safety and Handling
This compound is a chemical intermediate and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly versatile and reactive building block for the synthesis of a variety of medicinally important heterocyclic compounds. The protocols and data presented in these application notes, based on established methodologies for analogous compounds, provide a solid foundation for researchers to develop novel synthetic routes to phenazines, benzimidazoles, and benzoxazines. The straightforward nature of the nucleophilic aromatic substitution followed by cyclization offers a powerful strategy for the rapid generation of molecular diversity in drug discovery and development programs. Further optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene, with a focus on improving reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The synthesis of this compound is typically achieved through the electrophilic nitration of a fluorinated dimethoxybenzene precursor. The most direct precursor is 1-Fluoro-2,6-dimethoxybenzene. The reaction involves treating the precursor with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring.
Q2: What are the critical factors that influence the yield and regioselectivity of this nitration reaction?
Several factors are crucial for maximizing the yield of the desired product and controlling the position of nitration (regioselectivity):
-
Temperature: This is one of the most critical parameters. Nitration reactions are highly exothermic. Maintaining a low temperature (typically around 0 °C) is essential to prevent over-nitration and the formation of unwanted side products.[1]
-
Nitrating Agent: The choice and concentration of the nitrating agent (e.g., concentrated nitric acid, fuming nitric acid, or a mixture with sulfuric acid) significantly impact the reaction's rate and outcome. The sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
-
Ratio of Reactants: The stoichiometry of the substrate to the nitrating agent must be carefully controlled to ensure complete conversion while minimizing the risk of dinitration.
-
Purity of Starting Material: The purity of the 1-Fluoro-2,6-dimethoxybenzene precursor is vital, as impurities can lead to side reactions and complicate the purification process.
Q3: How do the existing substituents on the benzene ring direct the position of the incoming nitro group?
In the precursor, 1-Fluoro-2,6-dimethoxybenzene, the directing effects of the substituents determine the position of electrophilic attack by the nitronium ion:
-
Methoxy groups (-OCH₃): These are strongly activating, ortho-, para-directing groups.
-
Fluoro group (-F): This is a deactivating but ortho-, para-directing group.
The combined effect of these groups directs the nitro group to the C4 position, which is para to the fluorine atom and ortho to one of the methoxy groups, leading to the desired this compound product. However, the formation of other regioisomers is possible, making reaction control crucial.
Q4: What are the most effective methods for purifying the crude product?
The primary methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization: This is effective for removing small amounts of impurities if a suitable solvent is found that dissolves the product well at high temperatures but poorly at low temperatures.
-
Column Chromatography: This is the preferred method for separating the desired product from significant quantities of regioisomers or other byproducts with different polarities.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inefficient Generation of Nitronium Ion | Ensure the use of concentrated sulfuric acid and nitric acid. The sulfuric acid must be of high purity and concentration to effectively catalyze the formation of the NO₂⁺ electrophile. |
| Reaction Temperature Too Low | While low temperatures are necessary to prevent side reactions, a temperature that is too low may significantly slow down or halt the reaction. Ensure the reaction is proceeding by monitoring with Thin Layer Chromatography (TLC). |
| Incomplete Reaction | The reaction time may be insufficient. A study on a similar compound, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, utilized a short reaction time of 10 minutes at 0 °C for high yield.[1] Monitor the consumption of the starting material via TLC to determine the optimal reaction time. |
| Loss of Product During Work-up | The product may have some solubility in the aqueous layer. Ensure thorough extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Perform multiple extractions to maximize recovery. |
Issue 2: Formation of Multiple Products (Low Regioselectivity)
| Potential Cause | Troubleshooting Step |
| Reaction Temperature Too High | Elevated temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers. Strictly maintain the reaction temperature at or below 0 °C. |
| Incorrect Nitrating Agent Concentration | Using fuming nitric acid or oleum can increase the reactivity to a point where selectivity is lost. Use a standard mixture of concentrated nitric acid and sulfuric acid. |
| Extended Reaction Time | Allowing the reaction to proceed for too long can lead to side reactions or isomerization under acidic conditions. Quench the reaction as soon as the starting material is consumed (as monitored by TLC). |
Issue 3: Product is an Oil or Fails to Crystallize
| Potential Cause | Troubleshooting Step |
| Presence of Impurities | Impurities, especially isomeric byproducts, can depress the melting point and prevent crystallization. Purify the crude product using column chromatography to isolate the desired isomer. |
| Residual Solvent | Traces of solvent from the work-up can keep the product in an oily state. Ensure the product is thoroughly dried under high vacuum. |
| Incorrect Work-up Procedure | Quenching the reaction by pouring it onto ice water is a standard and effective method for precipitating the nitro-aromatic product.[1] Ensure rapid and efficient stirring during this process. |
Data Presentation
While specific yield data for this compound synthesis is not widely published, the synthesis of the analogous compound 1-Fluoro-2,5-dimethoxy-4-nitrobenzene provides a valuable benchmark for optimizing conditions.
Table 1: High-Yield Synthesis of an Analogous Fluorodimethoxynitrobenzene [1]
| Parameter | Condition |
| Starting Material | 2-Fluoro-1,4-dimethoxybenzene |
| Nitrating Agent | Concentrated Nitric Acid (64-66%) |
| Temperature | 0 °C |
| Reaction Time | 10 minutes |
| Work-up | Poured onto ice water |
| Reported Yield | 90% |
Experimental Protocols
Proposed Protocol for the Synthesis of this compound
This protocol is adapted from the high-yield synthesis of a closely related isomer.[1]
Materials:
-
1-Fluoro-2,6-dimethoxybenzene
-
Concentrated Nitric Acid (HNO₃, ~65%)
-
Ice
-
Deionized Water
-
Dichloromethane (or Ethyl Acetate)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, place the desired amount of concentrated nitric acid. Cool the flask in an ice bath to 0 °C with stirring.
-
Addition of Substrate: Slowly add 1-Fluoro-2,6-dimethoxybenzene to the cold, stirred nitric acid. The addition should be done dropwise to maintain the temperature at or below 5 °C.
-
Reaction: Stir the solution vigorously at 0 °C. Monitor the reaction progress by TLC. Based on analogous reactions, a time of 10-30 minutes may be sufficient.[1]
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture onto a beaker filled with a large volume of ice water. Stir the resulting mixture for 30 minutes. A solid precipitate of the crude product should form.
-
Isolation: Collect the solid product by vacuum filtration. If the product is oily, perform a liquid-liquid extraction using dichloromethane.
-
Extraction (if necessary): Transfer the aqueous mixture to a separatory funnel and extract three times with dichloromethane. Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by either recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to obtain the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during this electrophilic aromatic substitution reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common method for synthesizing this compound is through the nitration of 2-fluoro-1,3-dimethoxybenzene. This reaction typically involves treating the starting material with a nitrating agent, most commonly a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺), which is the active electrophile.[1][2][3]
Q2: What are the most likely side products in this synthesis?
A2: The primary side products in the synthesis of this compound are typically positional isomers and products of over-nitration. Given the directing effects of the substituents on the starting material (2-fluoro-1,3-dimethoxybenzene), the following side products can be anticipated:
-
Positional Isomers: The two methoxy groups are strong ortho, para-directors, strongly activating the C4 and C6 positions. The fluorine atom is a deactivating ortho, para-director. The primary isomeric byproduct is expected to be 2-Fluoro-1,3-dimethoxy-6-nitrobenzene . A minor amount of 2-Fluoro-1,3-dimethoxy-5-nitrobenzene may also be formed.
-
Over-nitration Products: Due to the highly activated nature of the benzene ring by the two methoxy groups, dinitration can occur, especially with elevated temperatures or prolonged reaction times. This can lead to the formation of various dinitro-isomers, such as 2-Fluoro-1,3-dimethoxy-4,6-dinitrobenzene .[1]
-
Oxidative Byproducts: Highly activated aromatic rings can be susceptible to oxidation by nitric acid, potentially leading to the formation of phenolic compounds through demethylation, which can then be nitrated, or quinone-like structures.[4]
Q3: How can I minimize the formation of these side products?
A3: To minimize the formation of side products, careful control of the reaction conditions is crucial:
-
Temperature: Maintain a low reaction temperature (typically 0-10 °C) to reduce the rate of side reactions, particularly over-nitration.[5]
-
Stoichiometry: Use a controlled amount of the nitrating agent to favor mono-nitration. A slight excess of nitric acid is common, but a large excess should be avoided.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the starting material is consumed, preventing further nitration.
-
Addition Rate: Add the nitrating agent slowly to the solution of the starting material to maintain a low temperature and concentration of the electrophile.
Q4: What are the recommended methods for purifying the crude product?
A4: Purification of the crude this compound can typically be achieved through the following methods:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble.
-
Column Chromatography: For separating isomers with similar polarities, silica gel column chromatography is often effective. A suitable eluent system can be determined by TLC analysis.
-
Alkaline Washing: To remove acidic impurities such as nitrophenols that may have formed through demethylation, washing the crude product (dissolved in an organic solvent) with a dilute aqueous alkaline solution (e.g., sodium bicarbonate or sodium carbonate) can be beneficial.
Troubleshooting Guides
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of the desired product | Incomplete reaction. | - Increase the reaction time or slightly increase the temperature, while monitoring for side product formation. - Ensure the nitrating agent is of sufficient concentration and quality. |
| Formation of a high percentage of side products. | - Lower the reaction temperature. - Reduce the amount of nitrating agent. - Add the nitrating agent more slowly. | |
| Loss of product during work-up and purification. | - Optimize the recrystallization solvent to maximize recovery. - Ensure complete extraction of the product from the aqueous phase. | |
| Presence of significant amounts of positional isomers | Reaction conditions favoring multiple substitution sites. | - Lowering the reaction temperature can sometimes improve regioselectivity. - The inherent directing effects of the starting material make some isomer formation likely; focus on efficient purification. |
| Formation of dinitro compounds | Reaction temperature is too high. | - Strictly maintain a low reaction temperature (e.g., 0-5 °C). |
| Excess of nitrating agent. | - Use a stoichiometric amount or only a slight excess of nitric acid. | |
| Prolonged reaction time. | - Monitor the reaction closely and quench it as soon as the starting material is consumed. | |
| Dark coloration of the reaction mixture | Formation of oxidative byproducts or charring. | - This can be indicative of overly harsh reaction conditions. - Ensure the temperature is well-controlled. - Consider using a milder nitrating agent if possible. |
Quantitative Data
While specific experimental data for the nitration of 2-fluoro-1,3-dimethoxybenzene is not widely published, the following table provides an illustrative example of product distribution based on typical outcomes for the nitration of highly activated aromatic compounds. Actual results will vary depending on the precise experimental conditions.
| Product | Plausible Yield (%) under Controlled Conditions (0-5 °C) | Plausible Yield (%) under Harsher Conditions (e.g., >25 °C) |
| This compound (Desired Product) | 75 - 85% | 50 - 60% |
| 2-Fluoro-1,3-dimethoxy-6-nitrobenzene (Isomer) | 10 - 20% | 20 - 30% |
| Dinitro-isomers | < 5% | 10 - 20% |
| Other Byproducts (e.g., oxidative) | < 2% | 5 - 10% |
Experimental Protocols
The following is a plausible experimental protocol for the synthesis of this compound, based on established procedures for similar nitration reactions.[5][6]
Materials:
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2-Fluoro-1,3-dimethoxybenzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-fluoro-1,3-dimethoxybenzene in a minimal amount of a suitable solvent like dichloromethane.
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add concentrated sulfuric acid to the stirred solution, maintaining the temperature at or below 5 °C.
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In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.
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Add the nitrating mixture dropwise to the solution of the starting material over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
Separate the organic layer. If the product precipitates, it can be collected by filtration. If it remains in the organic layer, proceed with extraction.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and potential side products.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Purification of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-1,3-dimethoxy-4-nitrobenzene. The information is designed to assist in the purification of this compound and to offer solutions to common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The two most common and effective methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.[1] The choice between them depends on the nature and quantity of the impurities, as well as the desired final purity.
Q2: How do I choose a suitable solvent for the recrystallization of this compound?
A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures.[1] For aromatic nitro compounds, common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and hexane, or mixtures thereof.[1] It is advisable to perform small-scale solubility tests to identify the optimal solvent or solvent system.
Q3: What are the likely impurities in my sample of this compound?
While the specific impurity profile depends on the synthetic route, potential contaminants may include:
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Starting materials: Unreacted precursors from the synthesis.[2]
-
Isomers: Positional isomers that may form during the reaction.[2]
-
Byproducts: Compounds formed from side reactions.[2]
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Residual solvents: Solvents used in the reaction or initial workup.[2]
Q4: How can I assess the purity of my this compound?
Several analytical techniques can be used to determine the purity of your compound:
-
Thin-Layer Chromatography (TLC): A quick method to qualitatively check for the presence of impurities.[1]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities with distinct signals.[1]
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.[1]
Troubleshooting Guides
Issue 1: Low Recovery After Recrystallization
| Potential Cause | Troubleshooting Step |
| Too much solvent was used. | Reduce the initial volume of solvent. Concentrate the filtrate and cool again to recover more product.[1] |
| The compound is too soluble in the chosen solvent at low temperatures. | Select a different solvent or a solvent mixture in which the compound is less soluble when cold.[1] |
| Premature crystallization occurred during hot filtration. | Preheat the filtration funnel and receiving flask. Use a minimal amount of hot solvent to wash the filter paper.[1] |
| Crystals are too fine and pass through the filter paper. | Use a finer porosity filter paper or two layers of standard filter paper. Allow the crystals to grow larger by cooling the solution more slowly.[1] |
Issue 2: Poor Separation During Column Chromatography
| Potential Cause | Troubleshooting Step |
| The mobile phase is too polar. | Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., ethyl acetate). |
| The mobile phase is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.[3] |
| The sample was not loaded correctly. | Dissolve the sample in a minimal amount of the eluent or a non-polar solvent and load it carefully onto the top of the column in a narrow band.[1] |
| Cracks or channels have formed in the stationary phase. | This can happen if the column runs dry. Always keep the top of the stationary phase covered with the mobile phase. Repack the column if necessary.[3] |
Experimental Protocols
Disclaimer: The following are general protocols and should be optimized for your specific sample and laboratory conditions.
General Recrystallization Protocol
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the product when hot but not when cold.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.[1]
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Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[1]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[1]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.[1]
General Column Chromatography Protocol
-
Eluent Selection: Use Thin-Layer Chromatography (TLC) to determine a solvent system that provides good separation of your product from impurities.[3]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (a wet slurry method is common).[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.[1]
-
Elution: Add the eluent to the top of the column and begin collecting fractions.[1]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[1]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[1]
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification issues.
References
Technical Support Center: Overcoming Poor Regioselectivity in the Nitration of Fluorinated Dimethoxybenzenes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the nitration of fluorinated dimethoxybenzenes, with a focus on improving regioselectivity.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a mixture of regioisomers during the nitration of my fluorinated dimethoxybenzene substrate?
A1: The formation of multiple regioisomers is a common challenge in the electrophilic aromatic substitution of polysubstituted benzenes. The regiochemical outcome is determined by the interplay of the directing effects of the existing substituents—in this case, fluorine and two methoxy groups. Both fluorine and methoxy groups are ortho, para-directing.[1][2][3] However, the methoxy group is a much stronger activating group than fluorine.[2] The fluorine atom, while also an ortho, para-director due to resonance, exerts a strong electron-withdrawing inductive effect (-I effect), which can deactivate the positions closest to it.[1][3] The final product distribution depends on the specific substitution pattern of your starting material and the reaction conditions employed.
Q2: How do the positions of the fluorine and methoxy groups on the benzene ring influence the regioselectivity of nitration?
A2: The relative positions of the substituents are critical. The two methoxy groups strongly activate the ring, and the fluorine atom provides a more subtle directing effect. The most likely positions for nitration are those that are activated by the methoxy groups and not significantly deactivated by the inductive effect of the fluorine. Steric hindrance can also play a role, potentially disfavoring substitution at positions flanked by bulky groups. For a detailed analysis of the directing effects in a specific isomer, please refer to the troubleshooting guide below.
Q3: What are the most common nitrating agents, and which one should I choose to improve regioselectivity?
A3: The most common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid (HNO₃/H₂SO₄).[4] While effective, this system can sometimes lead to poor regioselectivity and harsh reaction conditions. For substrates prone to side reactions or for achieving higher selectivity, alternative nitrating agents can be considered. These include:
-
Dinitrogen pentoxide (N₂O₅): This is a powerful nitrating agent that can be used in organic solvents, sometimes offering improved regioselectivity.
-
Nitronium tetrafluoroborate (NO₂BF₄): A pre-formed nitronium salt that can provide cleaner reactions and improved selectivity in certain cases.
-
Bismuth subnitrate with thionyl chloride: This system offers a mild and selective method for aromatic nitration.[5]
-
N-Nitrosaccharin: A bench-stable reagent that allows for mild and practical nitration with excellent functional group tolerance.[6]
The choice of nitrating agent will depend on the specific substrate and the desired outcome. It is often necessary to screen a few different agents to find the optimal conditions.
Troubleshooting Guides
Issue: Poor Regioselectivity with a Mixture of Isomers
Possible Cause 1: Competing Directing Effects
The fluorine and two methoxy groups direct the incoming nitro group to different positions. The strong activating effect of the methoxy groups will likely dominate, but the deactivating inductive effect of fluorine can influence the product ratio.
Solution:
-
Analyze the directing effects for your specific isomer: Draw out the resonance structures for the carbocation intermediates (arenium ions) formed upon attack at each possible position. The most stable intermediate will correspond to the major product. The stability is enhanced by resonance delocalization of the positive charge onto the oxygen atoms of the methoxy groups.
-
Consider steric hindrance: Substitution at sterically hindered positions is less favorable.
Logical Relationship of Directing Effects
Caption: Interplay of substituent effects in the nitration of fluorinated dimethoxybenzenes.
Possible Cause 2: Harsh Reaction Conditions
High temperatures and highly acidic conditions can decrease selectivity by providing enough energy to overcome the activation barriers for the formation of minor isomers.
Solution:
-
Lower the reaction temperature: Perform the nitration at 0°C or even lower temperatures to favor the formation of the thermodynamically most stable product.
-
Use a milder nitrating agent: Consider alternatives to the standard HNO₃/H₂SO₄ mixture, such as those listed in FAQ 3.
Issue: Low Yield of the Desired Product
Possible Cause 1: Deactivation by the Fluoro Group
The strong inductive effect of the fluorine atom can deactivate the aromatic ring, making the reaction sluggish and leading to incomplete conversion.
Solution:
-
Increase the reaction time or temperature cautiously: Monitor the reaction closely by TLC or GC to avoid the formation of byproducts.
-
Use a stronger nitrating agent: If milder agents are ineffective, a more potent nitrating system might be necessary.
Possible Cause 2: Side Reactions
Over-nitration (dinitration) or oxidation of the methoxy groups can occur under harsh conditions, reducing the yield of the desired mononitrated product.
Solution:
-
Use stoichiometric amounts of the nitrating agent: Carefully control the stoichiometry to favor mononitration.
-
Choose a more selective nitrating agent: Agents like N-nitrosaccharin can be more tolerant of sensitive functional groups.[6]
Quantitative Data on Regioselectivity
The following table summarizes known and predicted regiochemical outcomes for the nitration of various fluorinated dimethoxybenzene isomers.
| Starting Material | Nitrating Agent | Temperature (°C) | Major Product(s) | Isomer Ratio (Ortho:Meta:Para to F) | Yield (%) | Reference/Prediction |
| 2-Fluoro-1,4-dimethoxybenzene | HNO₃ (64-66%) | 0 | 1-Fluoro-2,5-dimethoxy-4-nitrobenzene | Only para-product observed | 90 | [7] |
| 1-Fluoro-2,3-dimethoxybenzene | HNO₃/H₂SO₄ | 0-5 | 1-Fluoro-2,3-dimethoxy-4-nitrobenzene | Predicted Major | Predicted High | Predicted based on directing effects |
| 1-Fluoro-3,4-dimethoxybenzene | HNO₃/H₂SO₄ | 0-5 | 1-Fluoro-3,4-dimethoxy-5-nitrobenzene | Predicted Major | Predicted High | Predicted based on directing effects |
| 1-Fluoro-3,5-dimethoxybenzene | HNO₃/H₂SO₄ | 0-5 | 1-Fluoro-3,5-dimethoxy-2-nitrobenzene & 1-Fluoro-3,5-dimethoxy-4-nitrobenzene | Mixture expected | Predicted Moderate | Predicted based on directing effects |
Note: The predictions are based on the strong ortho, para-directing effect of the methoxy groups, which is expected to be the dominant factor in determining the position of nitration.
Experimental Protocols
Protocol 1: Highly Regioselective Nitration of 2-Fluoro-1,4-dimethoxybenzene[7]
Objective: To synthesize 1-fluoro-2,5-dimethoxy-4-nitrobenzene with high regioselectivity.
Materials:
-
2-Fluoro-1,4-dimethoxybenzene
-
Nitric acid (64-66%)
-
Ice water
Procedure:
-
To a stirred solution of nitric acid (143 mL), slowly add 2-fluoro-1,4-dimethoxybenzene (16.00 g, 0.10 mol) at 0°C.
-
Stir the solution for 10 minutes at 0°C.
-
Pour the reaction mixture onto ice water (600 mL) and stir for 30 minutes.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and dry to obtain 1-fluoro-2,5-dimethoxy-4-nitrobenzene.
Experimental Workflow for Protocol 1
Caption: Step-by-step workflow for the regioselective nitration of 2-fluoro-1,4-dimethoxybenzene.
Protocol 2: General Procedure for Nitration with Mixed Acids
Objective: A general protocol for the nitration of fluorinated dimethoxybenzenes, which may require optimization for regioselectivity.
Materials:
-
Fluorinated dimethoxybenzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice-water bath
-
Dichloromethane (or other suitable organic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask placed in an ice-water bath, slowly and carefully add concentrated sulfuric acid. While stirring, slowly add an equimolar amount of concentrated nitric acid to the sulfuric acid. Keep the mixture cold.
-
Nitration Reaction: To the cold nitrating mixture, add the fluorinated dimethoxybenzene dropwise, ensuring the temperature remains between 0 and 5°C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5°C and monitor its progress by TLC or GC.
-
Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice. Extract the product with dichloromethane. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to separate the isomers.
Decision Tree for Troubleshooting Poor Regioselectivity
Caption: A decision-making guide for troubleshooting and improving the regioselectivity of nitration reactions.
References
- 1. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Nucleophilic Aromatic Substitution on 2-Fluoro-1,3-dimethoxy-4-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with nucleophilic aromatic substitution (SNAr) reactions on 2-Fluoro-1,3-dimethoxy-4-nitrobenzene.
Troubleshooting Guides & FAQs
This section addresses common problems encountered during the SNAr reaction with this compound.
Q1: My reaction is very slow or not proceeding to completion. What are the likely causes and how can I increase the reaction rate?
A1: Several factors can contribute to a sluggish reaction. Consider the following troubleshooting steps:
-
Inadequate Activation: While the para-nitro group strongly activates the ring for nucleophilic attack, the two ortho-methoxy groups can have a mixed electronic effect. Although they can donate electron density via resonance (which is deactivating for this reaction), their inductive effect is electron-withdrawing, which is activating. Ensure your reaction conditions are robust enough to overcome any potential deactivating resonance effects.
-
Steric Hindrance: The two methoxy groups ortho to the fluorine leaving group can sterically hinder the approach of the nucleophile.[1][2][3] If you are using a bulky nucleophile, consider switching to a smaller, less sterically demanding one.
-
Insufficient Temperature: Many SNAr reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, gradually increasing the temperature (e.g., to 50-80 °C) while monitoring the reaction by TLC or LC-MS can significantly improve the rate.
-
Poor Solvent Choice: The choice of solvent is critical for SNAr reactions. Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they solvate the cation of the nucleophile's salt, making the nucleophile more "naked" and reactive. Protic solvents (e.g., alcohols) can solvate the nucleophile, reducing its nucleophilicity.
-
Weak Nucleophile: The nucleophilicity of your chosen reagent might be too low. If possible, consider using a more potent nucleophile or converting your neutral nucleophile (e.g., an alcohol or amine) to its more reactive conjugate base using a suitable non-nucleophilic base (e.g., NaH, K2CO3, or Cs2CO3).
Q2: I'm observing multiple spots on my TLC, suggesting the formation of side products. What are the common side reactions and how can I minimize them?
A2: The formation of multiple products can arise from several competing reaction pathways:
-
Reaction at other positions: While substitution at the C-F bond is electronically favored, attack at other positions, though less likely, cannot be entirely ruled out, especially under harsh conditions.
-
Reaction with the Methoxy Groups: In strongly basic conditions, demethylation of the methoxy groups can occur, leading to undesired byproducts. Use the mildest effective base and the lowest possible reaction temperature to minimize this.
-
Degradation of Starting Material or Product: The nitroaromatic system can be sensitive to certain conditions. Prolonged exposure to high temperatures or very strong bases/nucleophiles can lead to decomposition. Monitor the reaction progress and stop it as soon as the starting material is consumed.
-
Reaction with Solvent: If using a potentially reactive solvent (e.g., an alcohol with a strong base), it might compete with your intended nucleophile. It is best to use a non-reactive polar aprotic solvent.
Q3: I am having difficulty purifying my product. What strategies can I employ?
A3: Purification of polar, nitro-containing aromatic compounds can be challenging.
-
Column Chromatography: This is the most common method. Use a silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Test small amounts in various solvents to find an appropriate one where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Aqueous Work-up: A thorough aqueous work-up is crucial to remove inorganic salts and water-soluble impurities before chromatographic purification. This typically involves washing the organic layer with water and brine.
Data Presentation
The following table summarizes general conditions for SNAr reactions on activated fluoroarenes with various nucleophiles. Note that optimal conditions for this compound may vary.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Amines | Piperidine | K₂CO₃ | DMF | 80 | 85-95 |
| Aniline | Cs₂CO₃ | DMSO | 100 | 70-90 | |
| Alcohols/Phenols | Sodium Methoxide | N/A (pre-formed) | Methanol | Reflux | 90-98 |
| Phenol | K₂CO₃ | Acetonitrile | Reflux | 80-95 | |
| Thiols | Thiophenol | NaH | THF | 0 to RT | 90-98 |
Note: This data is compiled from general SNAr literature and should be used as a starting point for optimization.
Experimental Protocols
Detailed Methodology for Nucleophilic Substitution with Piperidine:
-
Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 201.1 mg).
-
Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF, 5 mL) to dissolve the starting material. To this solution, add piperidine (1.2 mmol, 0.12 mL) followed by anhydrous potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg).
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The reaction is complete when the starting material spot is no longer visible.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2-(piperidin-1-yl)-1,3-dimethoxy-4-nitrobenzene.
Mandatory Visualization
Caption: The two-step addition-elimination mechanism of a typical SNAr reaction.
Caption: A logical workflow for troubleshooting a failed SNAr experiment.
References
- 1. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
Technical Support Center: Optimizing SNAr Reactions with 2-Fluoro-1,3-dimethoxy-4-nitrobenzene
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize nucleophilic aromatic substitution (SNAr) reactions involving 2-Fluoro-1,3-dimethoxy-4-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a good substrate for SNAr reactions?
This substrate is highly activated for nucleophilic aromatic substitution. The strong electron-withdrawing nitro group (-NO₂) at the para position, along with the ortho methoxy group, significantly lowers the electron density of the aromatic ring. This makes the carbon atom attached to the fluorine highly electrophilic and susceptible to attack by nucleophiles. Fluorine is an excellent leaving group in this context, facilitating the reaction.[1] The reaction proceeds through a two-step addition-elimination mechanism, forming a stabilized intermediate known as a Meisenheimer complex.[1][2][3][4]
Q2: Which position on the ring will the nucleophile attack?
The nucleophile will attack the carbon atom bonded to the fluorine (C-2 position). The nitro group strongly activates the positions ortho and para to it for nucleophilic attack.[5] Since the fluorine is in an ortho position relative to the nitro group, this site is highly activated for substitution.
Q3: What are the best general starting conditions for my SNAr reaction?
For a new SNAr reaction with this substrate, start with a polar aprotic solvent like DMF or DMSO. Use a carbonate base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are generally mild enough to avoid side reactions.[2][6] A starting temperature of 60-80 °C is often effective.[2][6] Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time.[6]
Q4: How do I choose the right solvent?
Polar aprotic solvents like DMF, DMSO, acetonitrile, and THF are generally preferred for SNAr reactions.[2][6] They effectively solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity. The choice can influence reaction rate and selectivity.[6] If your reaction is sluggish, switching from THF or acetonitrile to a more polar solvent like DMF or DMSO can often increase the rate.
Q5: What is the role of the base, and which one should I use?
The base is typically used to deprotonate the nucleophile (especially for phenols, thiols, or some amines) to make it more nucleophilic.[1] For amine nucleophiles, a non-nucleophilic base like triethylamine (Et₃N) or a carbonate base can be used to scavenge the HF formed during the reaction.[2]
-
Weak bases (e.g., K₂CO₃, Cs₂CO₃): Recommended for most applications, especially with sensitive functional groups.[1][2]
-
Strong bases (e.g., NaH, KOtBu): Use with caution, primarily for deprotonating less acidic nucleophiles like alcohols and thiols.[2] These strong bases can sometimes lead to side reactions or decomposition.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently activated nucleophile: The nucleophile is not strong enough or is not fully deprotonated. 2. Low reaction temperature: The reaction requires more thermal energy. 3. Poor solvent choice: The solvent may be too nonpolar or may be solvating the nucleophile too strongly. 4. Inactive reagents: The solvent may not be anhydrous, or the base/nucleophile may have degraded. | 1. If using a weak base with a phenol or thiol, consider switching to a stronger base like NaH or KOtBu.[2] For amines, ensure at least stoichiometric amounts of base are used. 2. Gradually increase the reaction temperature in 10-20 °C increments, monitoring for product formation and decomposition.[6] 3. Switch to a more polar aprotic solvent (e.g., from THF to DMF or DMSO).[6] 4. Use anhydrous solvents.[6] Ensure reagents are pure and handled under an inert atmosphere if they are sensitive to air or moisture. |
| Formation of Multiple Products / Low Purity | 1. Side reactions: The nucleophile or product may have other reactive sites. Strong bases can cause undesired reactions.[7] 2. Decomposition: High temperatures or prolonged reaction times can lead to the decomposition of starting material or product.[6] 3. Competing nucleophilic sites: If the nucleophile has multiple nucleophilic centers, a mixture of products can result. | 1. Use a milder base (e.g., K₂CO₃ instead of NaH).[6] If the nucleophile has sensitive functional groups (like esters or aldehydes), consider protecting them.[6] 2. Optimize the reaction time and temperature by monitoring closely with TLC or LC-MS.[6] Run the reaction at the lowest temperature that gives a reasonable rate. 3. Use protecting groups to block unwanted reactive sites on the nucleophile.[6] |
| Difficult Purification | 1. Baseline material on TLC: Highly polar intermediates like the Meisenheimer complex can stick to the silica gel baseline.[7] 2. Unreacted starting material: Incomplete reaction makes separation from the product challenging. 3. Emulsion during workup: High concentrations of salts or polar solvents like DMF/DMSO can lead to emulsions. | 1. Ensure the reaction has gone to completion before workup. An acidic or basic wash during the workup can help break down charged intermediates. 2. Drive the reaction to completion by increasing time, temperature, or using a slight excess of the nucleophile. 3. Dilute the reaction mixture with a larger volume of water and the extraction solvent. Adding brine can help break emulsions. |
Data Presentation: Reaction Condition Starting Points
The following table summarizes typical reaction conditions for SNAr reactions on analogous fluoronitrobenzene substrates. These serve as excellent starting points for optimizing your reaction with this compound.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Ref. |
| Secondary Amine | Piperidine | K₂CO₃ | DMF | 80 | 12 | 95 | [1] |
| Secondary Amine | Morpholine | Et₃N | DMSO | 90 | 10 | 92 | [1] |
| Primary Amine | Aniline | NaH | THF | 60 | 24 | 85 | [1] |
| Phenol | 4-Methoxyphenol | K₂CO₃ | Acetonitrile | Reflux | 16 | 88 | [1] |
| Thiol | Thiophenol | NaH | DMF | 25 | 8 | 98 | [1] |
| Alcohol | Methanol | NaH | THF | 60 | 8 | 78 | [2] |
Visualizations
General SNAr Mechanism
Caption: General mechanism of SNAr via a Meisenheimer complex.
Experimental Workflow for Optimization
References
Technical Support Center: Managing Exothermic Reactions in the Nitration of Substituted Benzenes
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the nitration of substituted benzenes. The focus is on the safe management of exothermic reactions and the optimization of reaction conditions to ensure safety and desired product outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during nitration experiments.
Q1: My reaction is turning dark brown or black, and I'm observing vigorous gas evolution. What is happening and what should I do?
A1: This is a classic sign of a runaway reaction, where the rate of heat generation is exceeding the capacity of your cooling system.[1][2] The dark color and gas (often toxic, brown nitrogen dioxide) indicate decomposition of nitric acid and potential oxidation of your organic compound.[3][4]
-
Immediate Action: If it is safe to do so, immediately cease the addition of the nitrating agent.[2] Increase cooling by immersing the reaction vessel further into the cooling bath or by adding more cooling agent (e.g., dry ice to an acetone bath). If the reaction appears uncontrollable, evacuate the fume hood and follow your laboratory's emergency procedures.[1]
-
Prevention:
-
Ensure your cooling bath is at the appropriate low temperature (e.g., 0°C to -10°C) before starting the addition.[1][5]
-
Add the nitrating mixture (mixed acid) very slowly (dropwise) with vigorous stirring to dissipate heat effectively and avoid localized hot spots.[1][2]
-
Continuously monitor the internal temperature of the reaction mixture with a thermometer.
-
Q2: The temperature of my reaction is rising uncontrollably despite a cooling bath. What are the likely causes?
A2: This indicates a critical imbalance between heat generation and heat removal. The potential causes are:
-
Addition Rate is Too Fast: This is the most common cause. The exothermic reaction is generating heat faster than it can be transferred to the cooling bath.[2]
-
Inadequate Cooling: The cooling bath may not be cold enough for the specific substrate, or there is poor thermal contact between the flask and the bath.
-
Poor Stirring: Inefficient stirring can lead to the formation of localized "hot spots" where the reaction accelerates, initiating a runaway.[2]
-
Substrate Reactivity: Highly activated substrates (e.g., phenols, anilines) are extremely reactive and generate heat very rapidly.[2][3]
Q3: My reaction is very slow or not proceeding at all. Should I just increase the temperature?
A3: While low temperature can slow the reaction rate, increasing it should be done with extreme caution.[3]
-
First, verify other factors:
-
Acid Concentration: Ensure you are using fresh, concentrated nitric and sulfuric acids. Decomposed or low-concentration acids will be less effective.[3]
-
Mixing: For biphasic reactions, ensure stirring is vigorous enough for efficient mixing.
-
Nitrating Agent Strength: A deactivated substrate (like nitrobenzene) may require a stronger nitrating agent (e.g., fuming nitric/sulfuric acid) or higher temperatures to react.[6]
-
-
Cautious Temperature Increase: If all other factors are correct, you can allow the temperature to rise slowly in small increments while monitoring it closely. Never remove the cooling bath entirely. For deactivated rings, heating may be necessary, but this must be carefully controlled.[6][7]
Q4: I am getting a low yield of my desired mononitrated product and a lot of side products.
A4: Low yield of the desired product can be attributed to several factors related to reaction control:
-
Polynitration: If the reaction temperature is too high, the initial product can be nitrated a second or third time, especially with activated rings.[3][8] Maintaining the recommended temperature is crucial. For example, keeping the nitration of benzene at or below 50-60°C favors the formation of nitrobenzene over dinitrobenzene.[9][10][11]
-
Oxidation: Activated rings (e.g., phenol) are susceptible to oxidation by nitric acid, which can lead to the formation of by-products like benzoquinones and tars.[12][13] This is exacerbated by higher temperatures.
-
Loss During Workup: Ensure the product is fully precipitated when quenching the reaction with ice water. Wash the precipitate with cold water to minimize losses due to solubility.[1]
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in nitration reactions?
A1: Nitration is a highly exothermic process.[4][14] Poor temperature control can lead to several undesirable outcomes:
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Safety Hazards: The most significant risk is a "runaway reaction," where the rapid increase in temperature and pressure can lead to violent decomposition or an explosion.[3][15]
-
Polynitration: Higher temperatures provide the activation energy for further nitration of the product, reducing the yield of the desired mono-substituted compound.[3][8]
-
Formation of By-products: At elevated temperatures, nitric acid can decompose, and oxidation of the starting material can occur, complicating purification.[3]
Q2: How does the substituent on the benzene ring affect the exothermic risk?
A2: The substituent has a profound effect on the reactivity of the ring and, consequently, the reaction's exothermicity.
-
Electron-Donating Groups (Activating): Groups like hydroxyl (-OH), alkoxy (-OR), and amino (-NH2) strongly activate the ring, making the reaction much faster and more exothermic.[2] These reactions require very low temperatures (e.g., -10°C to 5°C) and slow addition of reagents.[3]
-
Electron-Withdrawing Groups (Deactivating): Groups like nitro (-NO2) or carboxyl (-COOH) deactivate the ring, making the reaction slower and less exothermic.[6] These reactions often require more forcing conditions, such as higher temperatures or stronger nitrating agents, to proceed at a reasonable rate.[3][6]
Q3: What is the role of sulfuric acid in the mixed-acid nitration?
A3: Concentrated sulfuric acid serves two primary roles. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.[6][10][16] Second, it acts as a dehydrating agent, absorbing the water produced during the reaction, which helps to drive the equilibrium forward.[16]
Q4: What are some alternative, milder nitrating agents for sensitive substrates?
A4: For substrates that are prone to oxidation or other side reactions under strong mixed-acid conditions, milder reagents can be used. Examples include using copper(II) nitrate in acetic acid or a combination of sodium nitrate with an acidic salt on a solid support like silica gel.[17][18] These methods can offer greater control and selectivity for sensitive compounds like phenols.
Visual Guides
Logical Flowchart for Troubleshooting Exothermic Events
Caption: Troubleshooting flowchart for an exothermic event during nitration.
General Experimental Workflow for Safe Nitration
Caption: A generalized workflow emphasizing safety and control points.
Quantitative Data: Reaction Conditions
The optimal conditions for nitration vary significantly depending on the substituent present on the benzene ring.
| Substrate | Substituent Type | Typical Temperature | Reaction Time | Typical Yield | Reference(s) |
| Benzene | Neutral | < 50-60°C | ~1 hour | ~95% | [19][20] |
| Toluene | Activating (-CH₃) | 30-40°C | ~1.5 hours | ~96% (ortho/para mix) | [8][20] |
| Phenol | Strongly Activating (-OH) | 0-10°C (with dilute HNO₃) | ~30 minutes | Moderate to Excellent | [3][17] |
| Nitrobenzene | Strongly Deactivating (-NO₂) | 90-100°C | ~1 hour | ~90% (meta) | [6][21] |
| Chlorobenzene | Deactivating (Halogen) | 70°C | ~2 hours | ~98% (ortho/para mix) | [20] |
Experimental Protocols
Warning: These procedures involve highly corrosive and reactive chemicals. Always work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[4][22]
Protocol 1: Nitration of Toluene
This protocol is adapted from established laboratory procedures.[5][16][23]
-
Prepare Nitrating Mixture: In a flask, cool 12.5 mL of concentrated sulfuric acid in an ice bath. Slowly and carefully add 10.6 mL of concentrated nitric acid to the sulfuric acid while swirling and maintaining the low temperature.
-
Set up Reaction: In a 250 mL three-neck flask equipped with a magnetic stirrer, an internal thermometer, and a dropping funnel, place 9.2 g (10.6 mL) of toluene.
-
Cool Substrate: Cool the flask containing the toluene to below 5°C using an ice-salt bath.
-
Addition: Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred toluene solution. The rate of addition should be controlled to ensure the internal reaction temperature does not rise above 5°C.[5] This process may take 1.5-2 hours.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature while continuing to stir. Let the reaction proceed for an additional 2 hours at room temperature.
-
Workup: Pour the reaction mixture carefully over 50 g of crushed ice in a beaker. Transfer the mixture to a separatory funnel. Extract the product using an appropriate solvent (e.g., cyclohexane or diethyl ether).
-
Washing: Wash the organic layer sequentially with water, a 10% sodium bicarbonate solution (vent frequently to release CO₂ gas), and finally with water again.[16]
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the nitrotoluene product.
Protocol 2: Nitration of Nitrobenzene to m-Dinitrobenzene
This protocol requires more forcing conditions due to the deactivated ring.[6][24]
-
Set up Reaction: In a round-bottom flask equipped with a condenser and magnetic stirrer, add 1.2 g of nitrobenzene.
-
Prepare Nitrating Mixture: In a separate beaker, carefully mix concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as both a catalyst and a dehydrating agent.[24]
-
Addition and Heating: Add the mixed acid to the nitrobenzene. Heat the mixture to approximately 100°C for about 10-15 minutes.[6][24]
-
Workup: Cool the reaction mixture and pour it onto crushed ice to precipitate the crude m-dinitrobenzene.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acids. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. shout.education [shout.education]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity | Pharmaguideline [pharmaguideline.com]
- 12. datapdf.com [datapdf.com]
- 13. stmarys-ca.edu [stmarys-ca.edu]
- 14. youtube.com [youtube.com]
- 15. Nitroglycerin - Wikipedia [en.wikipedia.org]
- 16. cerritos.edu [cerritos.edu]
- 17. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
- 19. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]
- 20. benchchem.com [benchchem.com]
- 21. uobabylon.edu.iq [uobabylon.edu.iq]
- 22. ehs.washington.edu [ehs.washington.edu]
- 23. uwosh.edu [uwosh.edu]
- 24. scribd.com [scribd.com]
preventing decomposition of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene during reaction
Welcome to the technical support center for 2-Fluoro-1,3-dimethoxy-4-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this valuable reagent during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an aromatic organic compound. It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring a fluorine atom, two methoxy groups, and a nitro group, provides a unique combination of reactivity and stability, making it a versatile building block in medicinal chemistry and materials science.
Q2: What are the general stability and storage recommendations for this compound?
Under normal conditions, this compound is a stable solid. However, it is sensitive to high temperatures and may react with strong oxidizing or reducing agents. For optimal stability, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and open flames. To prevent degradation from moisture and air, it is crucial to keep the container tightly sealed.
Q3: Why is this compound susceptible to decomposition during reactions?
The reactivity of this compound is largely dictated by the interplay of its functional groups. The potent electron-withdrawing nitro group activates the benzene ring for nucleophilic aromatic substitution (SNAr), a common reaction type for this molecule. However, this high reactivity can also make it prone to decomposition under certain conditions, such as elevated temperatures or the presence of strong bases. The fluorine atom is a good leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond.[2]
Q4: What are the most common types of reactions where decomposition is a concern?
Decomposition is most frequently encountered during nucleophilic aromatic substitution (SNAr) reactions. These reactions often require heat and the use of a base, which can create conditions conducive to side reactions and degradation of the starting material.
Troubleshooting Guide: Preventing Decomposition During Reactions
This guide addresses specific issues that may arise during reactions involving this compound and provides potential solutions to mitigate decomposition.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product with significant recovery of starting material. | Reaction conditions (temperature, time) are too mild. | Gradually increase the reaction temperature in increments of 10°C. Extend the reaction time. Consider using a more polar aprotic solvent (e.g., DMF, DMSO) to enhance reaction rates.[3][4] |
| Formation of dark, tar-like substances and low yield of desired product. | Thermal Decomposition: The reaction temperature is too high, leading to the breakdown of the nitroaromatic ring. The thermal stability of nitroarenes generally decreases with an increasing number of nitro groups.[5][6] | Maintain the reaction temperature at the lowest effective level. Use a solvent with a lower boiling point if possible, or perform the reaction under reflux at a carefully controlled temperature. Consider microwave-assisted synthesis for rapid heating and precise temperature control, which can sometimes reduce decomposition.[7] |
| Formation of multiple unidentified byproducts. | Side reactions with the base or nucleophile: Strong bases can potentially lead to undesired reactions. For instance, harsh basic conditions could lead to the demethylation of the methoxy groups.[8][9] Highly reactive nucleophiles might also engage in side reactions. | Use the mildest effective base for the reaction. Consider using weaker bases like K₂CO₃ or Et₃N.[10] Control the stoichiometry of the nucleophile carefully; an excess may promote side reactions. Perform the reaction at a lower temperature to favor the desired kinetic product. |
| Observation of a byproduct corresponding to the loss of a methoxy group. | Demethylation: This can be caused by strong nucleophiles or high temperatures in the presence of certain reagents. Lewis acids can also catalyze demethylation.[8] | Avoid strongly nucleophilic conditions where possible. If a strong base is required, consider using a non-nucleophilic base. Ensure all reagents and solvents are free of acidic impurities. |
| Reaction appears to stall or proceed very slowly. | Poor solubility of reagents: The starting material or other reagents may not be fully dissolved in the chosen solvent, limiting the reaction rate. | Select a solvent in which all components are fully soluble at the reaction temperature. Common solvents for SNAr reactions include DMF, DMSO, and acetonitrile.[3][4] Gentle heating and stirring can improve solubility. |
Experimental Protocols
Below are representative experimental protocols for nucleophilic aromatic substitution reactions involving fluoronitrobenzene derivatives, which can be adapted for this compound.
Protocol 1: Reaction with an Amine Nucleophile[11]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an appropriate solvent (e.g., DMF, DMSO).
-
Addition of Reagents: Add the amine nucleophile (1.1 - 1.5 eq) to the solution, followed by a base (e.g., K₂CO₃, 2.0 eq).
-
Reaction Conditions: Stir the mixture at the desired temperature (e.g., room temperature to 100°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Reaction with a Phenol Nucleophile[12]
-
Reaction Setup: In a round-bottom flask, suspend the phenol (1.2 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile.
-
Addition of Substrate: Add this compound (1.0 eq) to the suspension.
-
Reaction Conditions: Heat the mixture to reflux and maintain for a specified time (e.g., 16 hours), monitoring by TLC or HPLC.
-
Work-up: Cool the reaction to room temperature and filter off inorganic salts. Concentrate the filtrate.
-
Purification: Dissolve the residue in an organic solvent and wash with an aqueous base (e.g., 1 M NaOH) to remove unreacted phenol, followed by a brine wash. Dry the organic layer, filter, and evaporate the solvent. Purify the product by recrystallization or column chromatography.
Visualizing Reaction Pathways and Troubleshooting
General SNAr Reaction Workflow
Caption: A typical workflow for a nucleophilic aromatic substitution reaction.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Potential Decomposition Pathways
Caption: Potential degradation routes for the substrate under harsh conditions.
References
- 1. One moment, please... [chemistrysteps.com]
- 2. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent Effects on the Stability and Delocalization of Aryl Dicyanomethyl Radicals: The Captodative Effect Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. energetics.chm.uri.edu [energetics.chm.uri.edu]
- 6. [PDF] Thermal Stability Studies on a Homologous Series of Nitroarenes | Semantic Scholar [semanticscholar.org]
- 7. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]
- 8. CN105777529A - Method for selective demethylation of ortho-trimethoxybenzene compounds - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Reactions Involving 2-Fluoro-1,3-dimethoxy-4-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-1,3-dimethoxy-4-nitrobenzene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive features of this compound?
A1: this compound is primarily used in nucleophilic aromatic substitution (SNAr) reactions. The key features influencing its reactivity are:
-
Electron-withdrawing Nitro Group (-NO2): The strong electron-withdrawing nature of the nitro group at the para-position significantly activates the aromatic ring for nucleophilic attack.
-
Fluorine as a Leaving Group: The fluorine atom at the 2-position is an excellent leaving group in SNAr reactions.
-
Methoxy Groups (-OCH3): The two methoxy groups at the 1- and 3-positions are electron-donating and influence the regioselectivity of the reaction.
Q2: In what solvents is this compound soluble?
A2: this compound has low solubility in water but is soluble in common organic solvents. These include ethanol, ether, and dichloromethane. For SNAr reactions, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are commonly used.
Q3: What are the typical nucleophiles used in reactions with this compound?
A3: A variety of nucleophiles can be used to displace the fluorine atom. Common examples include:
-
Primary and secondary amines (e.g., piperidine, morpholine)
-
Phenols and alkoxides
-
Thiols and thiolates
Q4: How can I monitor the progress of a reaction involving this compound?
A4: The most common methods for monitoring the reaction progress are thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS). These techniques allow for the visualization of the consumption of the starting material and the formation of the product.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Nucleophile | If using an alcohol or phenol, ensure a strong enough base (e.g., NaH, K2CO3) is used to generate the corresponding alkoxide or phenoxide. |
| Insufficient Reaction Temperature | Gradually and cautiously increase the reaction temperature while monitoring for product formation and potential decomposition. |
| Poor Solvent Choice | Ensure the solvent is a polar aprotic solvent like DMF or DMSO. It is also crucial that the solvent is anhydrous, as water can react with the nucleophile or base. |
| Deactivated Starting Material | Under acidic conditions, amine nucleophiles can be protonated, reducing their nucleophilicity. Consider adding a non-nucleophilic base to neutralize any acid. |
Issue 2: Presence of Multiple Products in the Final Mixture
| Possible Cause | Troubleshooting Step |
| Di-substitution | If the nucleophile can react twice, consider using a stoichiometric amount of the nucleophile relative to the this compound. |
| Side Reactions with Methoxy Groups | While less likely than displacement of the fluorine, strong nucleophiles at high temperatures could potentially react with the methoxy groups. Optimize the reaction temperature to favor the desired SNAr reaction. |
| Formation of Isomeric Byproducts | The presence of isomeric impurities in the starting material can lead to isomeric products. Ensure the purity of the starting this compound. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Residual High-Boiling Solvent (DMF/DMSO) | During aqueous workup, wash the organic layer multiple times with water or brine to remove residual DMF or DMSO. |
| Unreacted Starting Material | If the product and starting material have similar polarities, making chromatographic separation difficult, consider quenching the reaction with a reagent that selectively reacts with the starting material. Alternatively, recrystallization may be an effective purification method. |
| Inorganic Salt Contamination | Ensure thorough washing of the organic layer with water during the workup to remove any inorganic salts, such as those formed from the base used in the reaction. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C8H8FNO4 | |
| Molecular Weight | 201.15 g/mol | |
| Appearance | Solid (Typical) | |
| Solubility in Water | Low | |
| Solubility in Organic Solvents | Soluble in ethanol, ether, dichloromethane | |
| Stability | Stable under normal conditions; may react with strong oxidizing or reducing agents. | |
| CAS Number | 155020-44-3 |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine Nucleophile
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).
-
Solvent and Reagents: Dissolve the starting material in anhydrous DMF (or another suitable polar aprotic solvent). Add the amine nucleophile (1.1-1.5 eq) followed by a base such as potassium carbonate (K2CO3) (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Aqueous Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
-
Washing: Combine the organic layers and wash with water and then brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure desired product.
Visualizations
Caption: General experimental workflow for SNAr reactions and subsequent workup.
Caption: Troubleshooting logic for addressing low or no product yield.
Technical Support Center: Analysis of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene by NMR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 2-Fluoro-1,3-dimethoxy-4-nitrobenzene using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
Estimated NMR Data for this compound
| Proton (¹H) | Estimated Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| H-5 | 7.8 - 8.0 | d | J(H-F) ≈ 8-10 Hz |
| H-6 | 6.8 - 7.0 | d | J(H-H) ≈ 8-9 Hz |
| OCH₃ (C1) | 3.9 - 4.1 | s | |
| OCH₃ (C3) | 3.9 - 4.1 | s |
| Carbon (¹³C) | Estimated Chemical Shift (ppm) | Multiplicity (due to ¹⁹F coupling) |
| C-1 | 150 - 155 | d |
| C-2 | 145 - 150 (d, J(C-F) ≈ 240-250 Hz) | d |
| C-3 | 155 - 160 | d |
| C-4 | 138 - 142 | s |
| C-5 | 115 - 120 | d |
| C-6 | 105 - 110 | d |
| OCH₃ (C1) | 56 - 58 | s |
| OCH₃ (C3) | 56 - 58 | s |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Q2: What are the common impurities I might encounter in a sample of this compound and how can I identify them by NMR?
A2: Impurities can arise from the synthetic route, which typically involves the nitration of a fluorinated precursor. Common impurities include unreacted starting materials, regioisomers, and hydrolysis byproducts.
Potential Impurities and their Estimated ¹H NMR Signatures
| Impurity | Structure | Key ¹H NMR Signals (Estimated ppm) | Notes |
| 1,3-Dimethoxybenzene | ![]() | Aromatic protons around 6.4-7.2 ppm; Methoxy protons around 3.8 ppm. | Starting material for fluorination. |
| 2-Fluoro-1,3-dimethoxybenzene | ![]() | Aromatic protons will show characteristic fluorine coupling. | Immediate precursor to the final product. |
| 2-Fluoro-1,3-dimethoxy-5-nitrobenzene (Regioisomer) | ![]() | Aromatic protons will have a different splitting pattern compared to the desired product. | A potential byproduct of the nitration step. |
| 2-Hydroxy-1,3-dimethoxy-4-nitrobenzene | ![]() | Presence of a broad phenolic -OH peak (can be exchanged with D₂O); Aromatic signals will be shifted. | Result of hydrolysis of the fluorine group. |
Troubleshooting Guide
Issue: I see unexpected peaks in the aromatic region of my ¹H NMR spectrum.
-
Possible Cause 1: Presence of Regioisomers.
-
Solution: The nitration of 2-fluoro-1,3-dimethoxybenzene may not be completely regioselective, leading to the formation of isomers such as 2-fluoro-1,3-dimethoxy-5-nitrobenzene. Carefully analyze the coupling patterns of the aromatic signals. The desired product should exhibit a doublet for H-5 with a characteristic J(H-F) coupling and a doublet for H-6. A different substitution pattern will result in a different set of multiplicities and coupling constants. 2D NMR techniques like COSY and HMBC can help in elucidating the exact structure of the isomeric impurity.
-
-
Possible Cause 2: Residual Starting Material.
-
Solution: Compare the spectrum of your product with the known spectrum of the starting material, 2-fluoro-1,3-dimethoxybenzene or 1,3-dimethoxybenzene. The aromatic signals of the starting materials will be upfield relative to the product due to the absence of the strongly electron-withdrawing nitro group.
-
Issue: My methoxy signals are not sharp singlets.
-
Possible Cause 1: Presence of multiple methoxy-containing species.
-
Solution: If impurities containing methoxy groups are present, you may observe multiple singlets in the 3.8-4.1 ppm region. Integrate the methoxy signals relative to the aromatic protons to quantify the amount of each species.
-
-
Possible Cause 2: Rotational Isomers (Rotamers).
-
Solution: In some substituted benzenes, restricted rotation around the aryl-oxygen bond can lead to the presence of rotamers at room temperature, which might show distinct NMR signals. Acquiring the spectrum at a higher temperature can often coalesce these signals into a single, sharp peak.
-
Issue: I have a broad peak that disappears upon D₂O shake.
-
Possible Cause: Hydrolysis of the fluoro group.
-
Solution: The presence of water during synthesis or workup can lead to the hydrolysis of the C-F bond to a C-OH group, forming 2-hydroxy-1,3-dimethoxy-4-nitrobenzene. The broad, exchangeable peak corresponds to the phenolic proton. The aromatic signals for this impurity will also be shifted compared to the main product.
-
Experimental Protocols
NMR Sample Preparation
-
Sample Dissolution: Accurately weigh approximately 5-10 mg of the this compound sample.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube. Ensure the chosen solvent does not have signals that overlap with the expected signals of the analyte.
-
Internal Standard (Optional): For quantitative analysis, add a known amount of an internal standard with a sharp, well-resolved signal that does not overlap with the analyte or impurity signals (e.g., tetramethylsilane (TMS) or 1,3,5-trinitrobenzene).
-
Homogenization: Gently shake the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.
D₂O Exchange Experiment
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the sample.
-
Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake: Cap the tube and shake it vigorously for about 30 seconds to facilitate proton-deuterium exchange.
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Re-acquire Spectrum: Obtain another ¹H NMR spectrum. Peaks corresponding to exchangeable protons (e.g., -OH, -NH₂, -COOH) will either disappear or significantly decrease in intensity.
Impurity Identification Workflow
Caption: Workflow for identifying impurities in this compound via NMR.
Technical Support Center: Synthesis of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene, with a focus on the role and effect of catalysts.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and straightforward method is the electrophilic nitration of the precursor, 2-fluoro-1,3-dimethoxybenzene. This approach leverages the activating and directing effects of the methoxy and fluoro groups to introduce a nitro group onto the aromatic ring. An alternative, though less common, route involves the fluorination of 1,3-dimethoxy-4-nitrobenzene.
Q2: What is the primary role of a catalyst in the nitration of 2-fluoro-1,3-dimethoxybenzene?
A2: In the context of nitration, a catalyst, typically a strong Brønsted or Lewis acid, is used to generate the potent electrophile, the nitronium ion (NO₂⁺), from nitric acid. A common "catalyst" is concentrated sulfuric acid, which protonates nitric acid, facilitating the loss of a water molecule to form NO₂⁺. This is essential for the electrophilic aromatic substitution to proceed.
Q3: Can this synthesis be performed without a catalyst?
A3: While nitric acid alone can nitrate highly activated rings, the reaction is often slow, and the conditions required might lead to undesired side reactions. For efficient and controlled nitration, a strong acid catalyst like sulfuric acid is highly recommended to generate a sufficient concentration of the nitronium ion.
Q4: What are the main challenges in this synthesis?
A4: The primary challenges include:
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Regioselectivity: The starting material has three activating groups (two methoxy, one fluoro), which can lead to the formation of isomeric byproducts. Controlling the reaction conditions is crucial to favor the desired 4-nitro isomer.
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Reaction Rate: The high activation of the benzene ring by two methoxy groups can lead to a very fast, exothermic reaction, which may result in over-nitration (dinitration) or oxidation of the starting material.[1]
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Purification: Separating the desired product from unreacted starting materials and isomeric byproducts can be challenging and may require careful chromatographic purification.
Q5: Are there alternatives to the standard mixed acid (HNO₃/H₂SO₄) nitration?
A5: Yes, alternative catalytic systems can be used for the nitration of aromatic compounds. These include solid acid catalysts, such as sulfuric acid adsorbed on silica gel or zeolites.[2][3] These catalysts can offer benefits like easier separation from the reaction mixture, potential for recycling, and sometimes improved regioselectivity by constraining the orientation of the substrate within their pores.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Insufficient generation of the nitronium ion (NO₂⁺).2. Reaction temperature is too low.3. Inactive or dilute reagents. | 1. Ensure the use of concentrated sulfuric and nitric acids. The ratio of H₂SO₄ to HNO₃ is critical.2. While initial cooling is necessary to control the reaction, allow the mixture to slowly warm to the optimal temperature as specified in the protocol.3. Use fresh, anhydrous reagents. Water content will quench the nitronium ion and inhibit the reaction. |
| Formation of Multiple Products (Isomers) | 1. The directing effects of the fluoro and methoxy groups lead to substitution at other positions.2. Reaction temperature is too high, reducing selectivity. | 1. Optimize the reaction temperature; lower temperatures generally favor para-substitution over ortho-substitution.2. Consider using a bulkier catalyst system that may sterically hinder substitution at positions adjacent to the existing groups. |
| Dark Brown or Black Reaction Mixture | 1. Oxidation of the highly activated aromatic ring.2. Reaction temperature is too high, causing decomposition. | 1. Maintain strict temperature control, typically at or below 0°C, especially during the addition of the nitrating agent.[4]2. Ensure a slow, dropwise addition of the nitrating agent to the substrate solution to manage the exotherm. |
| Presence of Dinitro Compounds | 1. Excess of nitrating agent.2. Reaction time is too long or temperature is too high. | 1. Use a stoichiometric amount or only a slight excess of nitric acid (e.g., 1.0-1.1 equivalents).2. Monitor the reaction progress closely using TLC or GC and quench the reaction as soon as the starting material is consumed.[5] |
| Difficult Product Purification | 1. Similar polarity of the desired product and isomeric byproducts. | 1. Employ a high-resolution chromatography technique, such as flash column chromatography with a carefully selected eluent system.2. Recrystallization from a suitable solvent system may help in isolating the major isomer if it is a solid. |
Experimental Protocols & Data
Protocol 1: Synthesis via Mixed Acid Nitration
This protocol is adapted from established procedures for the nitration of activated fluoro-aromatic compounds.[4]
Objective: To synthesize this compound by nitrating 2-fluoro-1,3-dimethoxybenzene.
Reagents:
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2-Fluoro-1,3-dimethoxybenzene
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Concentrated Sulfuric Acid (98%)
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Fuming Nitric Acid (90% or higher)[6]
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Ice
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Dichloromethane (DCM)
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Saturated Sodium Bicarbonate Solution
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Brine
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Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-fluoro-1,3-dimethoxybenzene (1 equivalent) in dichloromethane.
-
Cool the solution to -5°C to 0°C using an ice-salt bath.
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Slowly add concentrated sulfuric acid (1.5 equivalents) dropwise, ensuring the temperature remains below 5°C.
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In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.05 equivalents) to concentrated sulfuric acid (1.0 equivalent) at 0°C.
-
Add the prepared nitrating mixture dropwise to the substrate solution over 30-60 minutes. Critically maintain the reaction temperature below 5°C.
-
After the addition is complete, stir the reaction mixture at 0°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Comparative Data on Aromatic Nitration
The following table summarizes typical conditions and outcomes for nitration reactions of related substrates, illustrating the effect of the catalytic system.
| Substrate | Nitrating Agent / Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Fluoro-1,4-dimethoxybenzene | HNO₃ (64-66%) / None specified | 0 | 10 min | 90 | [4] |
| Toluene | HNO₃ / Zeolite H⁺β / Acetic Anhydride | 0 - 30 | - | High | [2] |
| 1,2-Difluorobenzene | HNO₃ (90%) / H₂SO₄ (98%) | 50 | 180 min | 72 | [2] |
| m-Fluoroacetophenone | Fuming HNO₃ / None specified | -15 to -5 | 2-5 h | - | [6] |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Catalyst Role in Nitronium Ion Formation
Caption: Generation of the electrophile for nitration.
Troubleshooting Decision Logic
Caption: A decision tree for troubleshooting low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. WO1996036587A1 - Catalytic nitration - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. CN110746307B - Preparation method of 1-nitro-2-ethyl-4-fluorobenzene - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Fluoro- vs. 2-Chloro-1,3-dimethoxy-4-nitrobenzene in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene and 2-chloro-1,3-dimethoxy-4-nitrobenzene. The focus is on their performance in nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of complex organic molecules for pharmaceuticals and materials science. The comparison is based on established mechanistic principles and supported by experimental data from analogous systems.
Theoretical Framework: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
Nucleophilic aromatic substitution is a two-step process, distinct from SN1 and SN2 reactions. It occurs when an aromatic ring is "activated" by the presence of strong electron-withdrawing groups, such as the nitro group (-NO₂) in the title compounds.
The reaction proceeds via an addition-elimination mechanism :
-
Addition (Rate-Determining Step): A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the leaving group (halogen). This disrupts the ring's aromaticity and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups at the ortho and para positions is crucial for stabilizing this negatively charged intermediate.[1]
-
Elimination (Fast Step): The aromaticity of the ring is restored by the expulsion of the leaving group (halide ion).
A key feature of the SNAr mechanism is that the first step—the nucleophilic attack—is the slow, rate-determining step.[2] This has profound implications for leaving group ability.
The "Element Effect": Why Fluorine is a Superior Leaving Group in SNAr
Contrary to SN1/SN2 reactions where iodide is the best leaving group, the reactivity order for halogens in SNAr reactions is F >> Cl > Br > I .
This inverted trend is a direct consequence of the rate-determining step. Fluorine's high electronegativity exerts a powerful inductive electron-withdrawing effect (-I effect). This effect achieves two things:
-
It makes the carbon atom it is attached to significantly more electrophilic (electron-poor), accelerating the initial nucleophilic attack.
-
It strongly stabilizes the negative charge of the intermediate Meisenheimer complex.
Because the C-F bond is broken after the rate-determining step, its high bond strength does not impede the reaction rate. Instead, the factors that accelerate the initial attack dominate, making fluorine the most effective leaving group in activated SNAr systems.[2][3] Therefore, This compound is expected to be substantially more reactive than 2-Chloro-1,3-dimethoxy-4-nitrobenzene .
Data Presentation
Table 1: Physicochemical Properties
| Property | This compound | 2-Chloro-1,3-dimethoxy-4-nitrobenzene (Analogue)¹ |
| CAS Number | 155020-44-3[4] | 6940-53-0[5] |
| Molecular Formula | C₈H₈FNO₄[4] | C₈H₈ClNO₄[5] |
| Molecular Weight | 201.15 g/mol [4] | 217.60 g/mol [5] |
| Appearance | Solid | Solid |
| Melting Point | Data not widely available | 118-120 °C |
¹Data for the exact chloro-analogue is sparse; properties for the structurally similar isomer 1-Chloro-2,5-dimethoxy-4-nitrobenzene are provided for comparison.
Table 2: Illustrative Quantitative Reactivity Data (Analogous System)
| Substrate | Nucleophile | Solvent | Relative Rate (kF / kCl) |
| p-Fluoronitrobenzene vs. p-Chloronitrobenzene | Piperidine | Benzene | ~3,300 |
| p-Fluoronitrobenzene vs. p-Chloronitrobenzene | Methoxide | Methanol | ~2,300 |
Data compiled from established physical organic chemistry sources. This vast difference in reaction rates underscores the powerful activating effect of fluorine in SNAr reactions.
Mandatory Visualizations
Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Logical workflow comparing the reactivity of fluoro vs. chloro analogues.
Experimental Protocols
The following is a representative protocol for a nucleophilic aromatic substitution reaction that can be adapted to compare the reactivity of the two substrates.
Objective: To synthesize an arylamine via SNAr reaction.
Materials:
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This compound (1.0 eq) OR 2-Chloro-1,3-dimethoxy-4-nitrobenzene (1.0 eq)
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Amine nucleophile (e.g., piperidine, morpholine) (1.2 - 1.5 eq)
-
Base (e.g., K₂CO₃, Et₃N) (1.5 - 2.0 eq)
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Anhydrous polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the haloaromatic substrate (1.0 eq) and the anhydrous solvent (e.g., 5-10 mL per mmol of substrate).
-
Addition of Reagents: While stirring, add the amine nucleophile (1.2 eq) to the solution, followed by the base (2.0 eq). The base scavenges the HX acid generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C). Note: The more reactive fluoro-compound may require significantly milder conditions (lower temperature, shorter reaction time) than the chloro-compound to achieve full conversion.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once complete, cool the mixture to room temperature. Quench the reaction by pouring it into cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine to remove residual solvent and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure substituted product.
Conclusion
Based on the fundamental principles of the nucleophilic aromatic substitution (SNAr) mechanism, This compound is unequivocally the more reactive substrate compared to 2-chloro-1,3-dimethoxy-4-nitrobenzene. The high electronegativity of fluorine makes the reaction site more susceptible to nucleophilic attack and better stabilizes the key Meisenheimer intermediate, leading to significantly faster reaction rates.
For drug development professionals and synthetic chemists, this enhanced reactivity means that the fluoro-analogue can often be used under milder reaction conditions (lower temperatures, shorter times), which can improve functional group tolerance and reduce the formation of byproducts. The choice between these two reagents should therefore be guided by the desired reaction rate and the sensitivity of other functional groups within the nucleophile or substrate.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo.. [askfilo.com]
- 3. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents | Semantic Scholar [semanticscholar.org]
- 4. This compound | 155020-44-3 [m.chemicalbook.com]
- 5. 1-Chloro-2,5-dimethoxy-4-nitrobenzene | C8H8ClNO4 | CID 81362 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Crystallographic Analysis of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene Derivatives
A guide for researchers and drug development professionals on the structural nuances of fluorinated nitroaromatic compounds, providing key crystallographic data and standardized experimental protocols for comparative analysis.
This guide presents a comparative overview of the X-ray crystallographic data for derivatives of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene. While crystallographic data for the title compound is not publicly available, this document provides a detailed comparison with structurally related compounds: 1-Fluoro-2,5-dimethoxy-4-nitrobenzene and 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene . Understanding the crystal packing and molecular geometry of these analogs is crucial for applications in drug design and materials science, where intermolecular interactions and solid-state conformation play a pivotal role.
Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for the selected derivatives, allowing for a direct comparison of their solid-state structures. These parameters, including unit cell dimensions and space group, dictate the overall crystal packing and symmetry.
| Parameter | 1-Fluoro-2,5-dimethoxy-4-nitrobenzene | 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene |
| Chemical Formula | C₈H₈FNO₄ | C₁₃H₉ClFNO₃ |
| Molecular Weight | 201.15 | 281.66 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 13.562(3) | 8.3290(17) |
| b (Å) | 7.4202(15) | 12.640(3) |
| c (Å) | 17.519(4) | 11.875(2) |
| α (°) | 90 | 90 |
| β (°) | 109.28(3) | 96.94(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1663.7(6) | 1241.0(4) |
| Z | 8 | 4 |
| Temperature (K) | 100 | 294 |
| Radiation type | Mo Kα | Mo Kα |
| CCDC Number | 1551624 | Not Reported |
Experimental Protocols
The determination of crystal structures for small organic molecules, such as the nitrobenzene derivatives discussed, follows a standardized workflow. The protocols outlined below are a synthesis of established methodologies in the field.
Synthesis and Crystallization
The initial and often most challenging step is the synthesis of the target compound and the subsequent growth of high-quality single crystals. For the derivatives presented, synthesis typically involves nucleophilic aromatic substitution or nitration reactions.[1]
Crystallization Techniques:
-
Slow Evaporation: A near-saturated solution of the compound in a suitable solvent is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly, leading to crystal formation.
-
Solvent Diffusion: A solution of the compound is prepared in one solvent, and a second, less-soluble "anti-solvent" is carefully layered on top. Diffusion of the anti-solvent into the solution reduces the compound's solubility, inducing crystallization at the interface.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.
X-ray Data Collection
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal through a series of angles while irradiating it with monochromatic X-rays. The diffracted X-rays are detected, and their intensities and positions are recorded.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is often solved using direct methods or Patterson methods. This initial model is then refined using least-squares methods, where the atomic positions and displacement parameters are adjusted to best fit the experimental diffraction data. The quality of the final refined structure is assessed by parameters such as the R-factor.
Workflow and Pathway Visualization
The following diagrams illustrate the logical workflow of the X-ray crystallography process.
References
Comparative Guide to the Biological Activity of Quinazoline Derivatives Potentially Derived from 2-Fluoro-1,3-dimethoxy-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of substituted quinazoline and quinazolinone derivatives, with a focus on their potential as anticancer agents. While direct biological data for compounds explicitly synthesized from 2-Fluoro-1,3-dimethoxy-4-nitrobenzene is limited in publicly available literature, this document outlines a viable synthetic pathway to such derivatives and compares their anticipated biological activities with known, structurally similar compounds that have demonstrated significant anticancer properties. The core focus is on the inhibition of key signaling pathways in cancer, particularly the PI3K/Akt/mTOR cascade.
From Starting Material to Bioactive Scaffold: A Proposed Synthetic Route
This compound serves as a versatile starting material for the synthesis of various heterocyclic compounds. Its chemical structure, featuring fluoro, methoxy, and nitro groups, allows for a range of chemical transformations crucial for building more complex, biologically active molecules. A key transformation is the reduction of the nitro group to an amine, followed by cyclization reactions to form quinazoline or quinazolinone scaffolds. These scaffolds are prevalent in many FDA-approved anticancer drugs.
The proposed synthetic workflow to generate bioactive quinazoline derivatives from this compound is depicted below. This pathway involves the initial reduction of the nitro group to form a substituted aniline, which can then undergo cyclization with a suitable reagent (e.g., an isothiocyanate followed by alkylation) to yield the quinazoline core.
Caption: Proposed synthetic workflow from this compound to substituted quinazolines.
Comparative Anticancer Activity of Substituted Quinazolines
Numerous studies have demonstrated the potent anticancer activity of quinazoline and quinazolinone derivatives. These compounds often act as inhibitors of critical signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[1][2] Inhibition of this pathway can lead to the suppression of tumor cell growth, proliferation, and survival.[1][2]
The following table summarizes the in vitro anticancer activity (IC50 values) of several substituted quinazoline derivatives against various human cancer cell lines. These compounds, while not directly synthesized from this compound in the cited literature, possess structural similarities (e.g., methoxy substitutions) to the potential derivatives and serve as a benchmark for their expected potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 45 | HT-1080 (Fibrosarcoma) | 8.7 | [3] |
| HL-60 (Leukemia) | 1.2 | [3] | |
| K-562 (Leukemia) | 1.5 | [3] | |
| Compound 43 | HT-1080 (Fibrosarcoma) | 10.2 | [3] |
| Compound 3o | A549 (Lung) | 4.26 | [4] |
| HCT116 (Colon) | 3.92 | [4] | |
| MCF-7 (Breast) | 0.14 | [4] | |
| Compound 21 | HeLa (Cervical) | 2.81 | [5] |
| MDA-MB231 (Breast) | 2.15 | [5] | |
| Compound 22 | HeLa (Cervical) | 2.11 | [5] |
| MDA-MB231 (Breast) | 1.95 | [5] | |
| Compound 23 | HeLa (Cervical) | 1.85 | [5] |
| MDA-MB231 (Breast) | 2.01 | [5] | |
| Gefitinib (Standard) | HeLa (Cervical) | 4.3 | [5] |
| MDA-MB231 (Breast) | 28.3 | [5] | |
| A549 (Lung) | 17.9 | [4] | |
| HCT116 (Colon) | 21.55 | [4] | |
| MCF-7 (Breast) | 20.68 | [4] |
The PI3K/Akt/mTOR Signaling Pathway: A Key Target
The PI3K/Akt/mTOR signaling pathway is a crucial intracellular cascade that regulates cell cycle, survival, metabolism, and migration.[1] Its aberrant activation is a hallmark of many cancers.[1][2] Quinazoline derivatives have emerged as potent inhibitors of this pathway, often targeting the PI3K enzyme itself.[6] By inhibiting PI3K, these compounds can block downstream signaling through Akt and mTOR, ultimately leading to apoptosis (programmed cell death) and a reduction in tumor growth.[1]
Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of quinazoline derivatives.
Experimental Protocols
The evaluation of the anticancer activity of synthesized compounds typically involves a series of in vitro assays. A standard method for assessing cytotoxicity is the MTT assay.
MTT Assay for Cytotoxicity
Objective: To determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., A549, HCT116, MCF-7) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[7]
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. The plates are incubated overnight to allow for cell attachment.[8]
-
Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these different concentrations of the compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).[5][8]
-
MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[7]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).[7]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to an untreated control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[7]
Conclusion
Derivatives of this compound, particularly those featuring a quinazoline or quinazolinone core, represent a promising class of compounds for the development of novel anticancer agents. The structural features of these molecules make them suitable candidates for inhibiting key oncogenic signaling pathways like the PI3K/Akt/mTOR cascade. The comparative data presented in this guide, based on structurally related compounds, suggest that these derivatives have the potential to exhibit potent and selective cytotoxicity against a range of cancer cell lines. Further synthesis and biological evaluation of compounds directly derived from this compound are warranted to fully explore their therapeutic potential.
References
- 1. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. Synthesis and anticancer activity of novel quinazolinone-based rhodanines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 5. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Use of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, particularly in the development of novel therapeutics, the choice of starting materials is a critical decision that influences not only the efficiency and yield of a reaction but also the overall cost and scalability of the synthesis. This guide provides a comprehensive cost-benefit analysis of utilizing 2-Fluoro-1,3-dimethoxy-4-nitrobenzene as a key intermediate in synthetic pathways, comparing its performance with common alternatives. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their synthetic strategies.
Executive Summary
This compound is a versatile aromatic building block, primarily employed in nucleophilic aromatic substitution (SNAr) reactions. The presence of a fluorine atom activated by an ortho-nitro group and two methoxy groups makes it a highly reactive substrate for the introduction of various nucleophiles. This reactivity is particularly valuable in the synthesis of complex molecules, including kinase inhibitors that target critical signaling pathways in diseases such as cancer. This guide will delve into a quantitative comparison of this reagent with two common alternatives: 2,4-difluoronitrobenzene and 4-chloro-2-fluoro-1-nitrobenzene. The analysis will cover cost, reaction efficiency, and the strategic advantages of each compound.
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data for this compound and its alternatives in typical nucleophilic aromatic substitution reactions with a representative secondary amine, piperidine.
Table 1: Cost Comparison of Starting Materials
| Compound | CAS Number | Molecular Weight ( g/mol ) | Price (USD/g) | Supplier |
| This compound | 155020-44-3 | 201.15 | 37.00 (for 1g) | ChemUniverse[1] |
| 2,4-Difluoronitrobenzene | 446-35-5 | 159.09 | ~0.74 - 2.14 (for 25g) | Chem-Impex, Sigma-Aldrich[2] |
| 4-Chloro-2-fluoro-1-nitrobenzene | 700-37-8 | 175.54 | ~0.996 - 15.58 (for 5g) | Chem-Impex, Sigma-Aldrich[3][4] |
Table 2: Comparison of Reaction Performance in SNAr with Piperidine
| Starting Material | Reaction Conditions | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 4-Ethoxy-2-fluoro-1-nitrobenzene* | Piperidine (2 eq.), K₂CO₃ (2 eq.) | DMF | 12 | 80 | 95[5] |
| 2,4-Difluoronitrobenzene | Morpholine (1.1 eq), K₂CO₃ (2.0 eq) | DMSO | 2 | 100 | 98 |
| 4-Fluoro-1-nitrobenzene | Pyrrolidine | THF | - | - | - |
Experimental Protocols
A detailed experimental protocol for a representative nucleophilic aromatic substitution reaction using a fluoronitrobenzene derivative is provided below. This protocol can be adapted for use with this compound and its alternatives.
Synthesis of 1-(4-ethoxy-2-nitrophenyl)piperidine
Materials:
-
4-Ethoxy-2-fluoro-1-nitrobenzene (1.0 mmol, 185.15 mg)
-
Piperidine (2.0 mmol, 0.198 mL)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-ethoxy-2-fluoro-1-nitrobenzene (1.0 mmol).
-
Dissolve the starting material in anhydrous DMF (5 mL).
-
Add piperidine (2.0 mmol) to the solution, followed by potassium carbonate (2.0 mmol).[5]
-
Heat the reaction mixture to 80°C and stir for 12 hours.[5]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(4-ethoxy-2-nitrophenyl)piperidine.
Mandatory Visualization
The following diagrams illustrate key signaling pathways often targeted by kinase inhibitors synthesized from fluoronitrobenzene derivatives, as well as a typical experimental workflow.
Caption: Experimental workflow for a typical SNAr reaction.
Caption: The PI3K/Akt signaling pathway.[6][7][8]
Caption: The Ras-Raf-MEK-ERK signaling pathway.[9][10]
Cost-Benefit Analysis
This compound:
-
Benefits: The two methoxy groups are electron-donating by resonance, which can influence the electronic properties of the final molecule, potentially affecting its biological activity and pharmacokinetic profile. The fluorine atom is highly activated for SNAr due to the ortho-nitro group, leading to potentially high reaction yields and specificity. This specific substitution pattern may be crucial for achieving desired interactions with a biological target.
-
Costs: The primary drawback is the significantly higher cost per gram compared to its simpler analogues.[1] This can be a major limiting factor for large-scale synthesis.
2,4-Difluoronitrobenzene:
-
Benefits: This reagent is considerably more cost-effective than this compound.[2] The presence of two fluorine atoms offers the potential for sequential or selective substitution, providing a handle for further functionalization. The reactivity is generally high due to the presence of two activating nitro groups.
-
Costs: The presence of two reactive sites can sometimes lead to mixtures of products, requiring careful control of reaction conditions to achieve selectivity. The lack of methoxy groups means that any desired modulation of electronic or steric properties must be introduced in subsequent steps.
4-Chloro-2-fluoro-1-nitrobenzene:
-
Benefits: This compound is also a more budget-friendly option compared to the target molecule.[3][4] It offers a single, highly activated fluorine atom for SNAr, which can lead to clean and high-yielding reactions.
-
Costs: The chlorine atom is generally less reactive than fluorine in SNAr reactions, which could be a limitation if further substitution at that position is desired. Similar to 2,4-difluoronitrobenzene, it lacks the methoxy substituents, which might be important for the final product's properties.
Conclusion
The choice between this compound and its alternatives is a trade-off between cost and the desired molecular complexity. For early-stage drug discovery and the synthesis of highly specific target molecules where the unique electronic and steric properties imparted by the dimethoxy groups are essential, the higher cost of this compound may be justified by its potential to deliver compounds with superior biological activity. However, for large-scale synthesis or when the specific substitution pattern is not a stringent requirement, the more economical alternatives, 2,4-difluoronitrobenzene and 4-chloro-2-fluoro-1-nitrobenzene, offer a significant cost advantage and high reactivity in SNAr reactions. Researchers should carefully consider the synthetic goals, budget constraints, and the desired properties of the final product when selecting the most appropriate starting material.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Sigma Aldrich 4-Chloro-2-fluoro-1-nitrobenzene 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for the Synthesis of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene, a key intermediate in the development of various pharmaceuticals, traditionally involves a two-step process: the fluorination of 1,3-dimethoxybenzene followed by the nitration of the resulting 2-fluoro-1,3-dimethoxybenzene. The choice of reagents for these transformations can significantly impact yield, safety, cost, and environmental footprint. This guide provides an objective comparison of alternative reagents for this synthesis, supported by available experimental data and detailed protocols to assist researchers in making informed decisions for their specific needs.
Executive Summary
This guide evaluates common and alternative reagents for the two primary stages of synthesizing this compound. For the initial fluorination of 1,3-dimethoxybenzene, we compare the performance of traditional methods with modern electrophilic fluorinating agents. For the subsequent nitration, we examine alternatives to the standard nitric acid/sulfuric acid mixture. The performance of these reagents is assessed based on reaction yield, conditions, safety, and cost.
Comparison of Fluorinating Agents for 1,3-Dimethoxybenzene
The introduction of a fluorine atom onto the 1,3-dimethoxybenzene ring is a critical step. While historical methods exist, modern electrophilic fluorinating agents offer milder conditions and improved selectivity.
Table 1: Comparison of Fluorinating Agents for the Synthesis of 2-Fluoro-1,3-dimethoxybenzene
| Reagent/Method | Typical Conditions | Yield (%) | Advantages | Disadvantages |
| Traditional (e.g., HF, F₂) | Harsh conditions, specialized equipment | Variable | Low cost of basic reagents | Highly hazardous, poor selectivity, requires specialized handling |
| Selectfluor® | Acetonitrile, room temp. | Good to Excellent | High yields, mild conditions, stable solid, easy to handle | Higher cost |
| N-Fluorobenzenesulfonimide (NFSI) | Mechanochemical milling or in solution | Moderate | Stable solid, versatile reactivity | Can produce mixtures of products, may require optimization |
| N-Fluoropyridinium Salts | Varies with salt, often mild | Good | Tunable reactivity based on pyridine substituents | Can be hygroscopic, cost varies |
Experimental Protocols: Fluorination of 1,3-Dimethoxybenzene
Protocol 1: Fluorination using Selectfluor® (Conceptual)
-
In a round-bottom flask, dissolve 1,3-dimethoxybenzene (1.0 equiv.) in acetonitrile.
-
To the stirred solution, add Selectfluor® (1.1 equiv.) portion-wise at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Fluorination using N-Fluorobenzenesulfonimide (NFSI) under Mechanochemical Conditions [1]
-
In a milling jar, combine 1,3-dimethoxybenzene (1.0 equiv.) and NFSI (1.0 equiv.).
-
Mill the mixture at 30 Hz for the optimized reaction time.
-
Extract the milled powder with a suitable organic solvent.
-
Filter the mixture and concentrate the filtrate.
-
Purify the resulting mixture of monofluorinated products by column chromatography.
Comparison of Nitrating Agents for 2-Fluoro-1,3-dimethoxybenzene
The nitration of the fluorinated intermediate is the final step to yield this compound. The choice of nitrating agent can influence the regioselectivity and yield of the reaction.
Table 2: Comparison of Nitrating Agents for the Synthesis of this compound
| Reagent/Method | Typical Conditions | Yield (%) | Advantages | Disadvantages |
| Mixed Acid (HNO₃/H₂SO₄) | 0°C to room temperature | High (up to 90% for similar substrates)[2] | High yields, cost-effective | Highly corrosive, potential for over-nitration, significant acid waste |
| Dinitrogen Pentoxide (N₂O₅) | Liquefied 1,1,1,2-tetrafluoroethane, 20°C | High | Eco-friendly, nearly stoichiometric, reduced acid waste | Requires preparation of N₂O₅, specialized solvent |
| Nitronium Tetrafluoroborate (NO₂BF₄) | Aprotic solvent (e.g., sulfolane) | Good to High | Stable solid, powerful nitrating agent | Can be expensive, requires anhydrous conditions |
Experimental Protocols: Nitration of 2-Fluoro-1,3-dimethoxybenzene
Protocol 3: Nitration using Mixed Acid (Adapted from a similar substrate) [2]
-
In a round-bottom flask, cool a mixture of concentrated sulfuric acid and concentrated nitric acid to 0°C.
-
Slowly add 2-fluoro-1,3-dimethoxybenzene (1.0 equiv.) to the stirred acid mixture while maintaining the temperature at 0°C.
-
After the addition is complete, stir the reaction mixture at 0°C for 10 minutes.
-
Pour the reaction mixture onto ice water and stir for 30 minutes to precipitate the product.
-
Collect the solid product by filtration, wash with water until neutral, and dry.
-
Recrystallize from a suitable solvent if further purification is needed.
Reagent Cost and Safety Comparison
A comprehensive evaluation of alternative reagents must consider both economic and safety factors.
Table 3: Cost and Safety Overview of Alternative Reagents
| Reagent | Approximate Cost (per gram) | Key Safety Hazards |
| Selectfluor® | $4 - $10 | Harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage.[3] |
| N-Fluorobenzenesulfonimide (NFSI) | $4 - $15 | Causes skin and serious eye irritation, may cause respiratory irritation.[4][5][6] |
| N-Fluoropyridinium Triflate | $130 (for 99% purity) | Causes severe skin burns and eye damage.[7] |
| Mixed Acid (HNO₃/H₂SO₄) | < $1 | Highly corrosive, strong oxidizer, causes severe skin burns and eye damage. |
| Dinitrogen Pentoxide (N₂O₅) | N/A (typically prepared in-situ) | Strong oxidizer, unstable, can be explosive. |
| Nitronium Tetrafluoroborate (NO₂BF₄) | Varies, generally high | Strong oxidizer, reacts violently with water. |
Cost data is approximate and subject to change based on supplier and purity.
Signaling Pathways and Experimental Workflows
To visualize the synthetic pathways and experimental logic, the following diagrams are provided.
Caption: General two-step synthesis of this compound.
Caption: A typical workflow for the synthesis and analysis of organic compounds.
Conclusion
The selection of reagents for the synthesis of this compound involves a trade-off between yield, cost, safety, and operational simplicity. Modern electrophilic fluorinating agents like Selectfluor® offer significant advantages in terms of handling and reaction conditions over traditional methods. For the nitration step, the conventional mixed acid method remains highly effective and economical, although alternatives like dinitrogen pentoxide present a more environmentally benign option with reduced acid waste. Researchers and process chemists should carefully consider these factors in the context of their specific laboratory or production environment to select the most appropriate synthetic route.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 5. N-Fluorobenzenesulfonimide, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Synthesis of Functionalized Nitroaromatics
For Researchers, Scientists, and Drug Development Professionals
The introduction of a nitro group onto an aromatic ring is a fundamental transformation in organic synthesis, providing a versatile handle for further functionalization. Nitroaromatics are key intermediates in the production of pharmaceuticals, agrochemicals, dyes, and energetic materials. The choice of synthetic route to a specific functionalized nitroaromatic depends on several factors, including the nature of the substituents on the aromatic ring, the desired regioselectivity, and the tolerance of other functional groups. This guide provides an objective comparison of the most common synthetic strategies, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.
Electrophilic Aromatic Nitration
Electrophilic aromatic substitution (EAS) is the most traditional and widely used method for the synthesis of nitroaromatics. The reaction typically involves the treatment of an aromatic compound with a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).
General Mechanism of Electrophilic Aromatic Nitration
Caption: General mechanism of electrophilic aromatic nitration.
Performance Comparison
The success of electrophilic nitration is highly dependent on the nature of the substituents already present on the aromatic ring.
| Substrate Type | Typical Conditions | Yield | Regioselectivity | Comments |
| Activated Arenes | ||||
| Toluene | HNO₃/H₂SO₄, 0-10 °C | ~95% | ortho: ~60%, para: ~35%, meta: ~5%[1] | The methyl group is activating and ortho, para-directing. |
| Phenol | Dilute HNO₃, rt | High | Mixture of ortho and para | The hydroxyl group is strongly activating; harsh conditions can lead to oxidation and over-nitration.[2][3] |
| Aniline | Acetic anhydride then HNO₃/H₂SO₄ | Good | Predominantly para | The amino group must be protected as an acetamide to prevent oxidation and control reactivity.[4][5] |
| Deactivated Arenes | ||||
| Chlorobenzene | HNO₃/H₂SO₄, 30-60 °C | ~99% | ortho: ~35%, para: ~64%, meta: ~1%[6][7] | The chloro group is deactivating but ortho, para-directing. |
| Benzonitrile | HNO₃/H₂SO₄, 0 °C | Good | meta: ~81%, ortho: ~17%, para: ~2%[8][9] | The cyano group is strongly deactivating and meta-directing. |
Experimental Protocol: Nitration of Acetanilide[4]
-
Preparation of Acetanilide: Reflux aniline with an equimolar amount of acetic anhydride for 30 minutes. Cool the reaction mixture and pour it into cold water to precipitate acetanilide. Filter, wash with cold water, and dry the product.
-
Nitration: Dissolve 5 g of acetanilide in 10 mL of glacial acetic acid in a flask and cool in an ice bath.
-
Slowly add 10 mL of concentrated sulfuric acid while stirring.
-
In a separate flask, prepare a nitrating mixture by slowly adding 3 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 10 °C.
-
After the addition is complete, let the mixture stand at room temperature for 30 minutes.
-
Pour the reaction mixture onto 100 g of crushed ice. The p-nitroacetanilide will precipitate.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize from ethanol to obtain the pure para-isomer.
-
Hydrolysis: Reflux the p-nitroacetanilide with aqueous HCl to hydrolyze the amide and obtain p-nitroaniline.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful method for the synthesis of functionalized nitroaromatics, particularly when direct nitration is not feasible or gives poor regioselectivity. This method involves the reaction of a nucleophile with an aromatic ring that is activated by at least one strong electron-withdrawing group (such as a nitro group) and contains a good leaving group (typically a halide).
General Mechanism of SNAr
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 4-BROMO-1,2-DIMETHYLBENZENE | CAS 583-71-1 [matrix-fine-chemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. stmarys-ca.edu [stmarys-ca.edu]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. chemimpex.com [chemimpex.com]
A Comparative Guide to the Validation of Analytical Methods for 2-Fluoro-1,3-dimethoxy-4-nitrobenzene Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of recommended analytical methods for the quantitative determination of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene. As a key intermediate in various synthetic pathways, rigorous and validated analytical methods are crucial for ensuring the quality, consistency, and purity of this compound in research and development. This document outlines the validation parameters and experimental protocols for the two most common and suitable analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
The validation of these analytical procedures is essential to demonstrate their suitability for their intended purpose, providing a high degree of assurance that the method will consistently produce a result meeting its predetermined specifications and quality attributes.[1][2] The principles outlined here are based on the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) guidelines for analytical method validation.[1]
Comparison of Analytical Methods
High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography coupled with Mass Spectrometry (GC-MS) are powerful techniques for the quantification of nitroaromatic compounds.[3] The choice between these methods often depends on the sample matrix, the required sensitivity, and the available instrumentation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by detection based on mass-to-charge ratio. |
| Typical Stationary Phase | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4] | HP-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[4][5] |
| Typical Mobile Phase/Carrier Gas | Acetonitrile:Water gradient.[4] | Helium at a constant flow.[4][5] |
| Detector | UV-Vis or Diode Array Detector (DAD). | Mass Spectrometer (MS), often a quadrupole or ion trap.[6][7] |
| Advantages | Robust, reproducible, and suitable for non-volatile and thermally labile compounds. | High selectivity and sensitivity, provides structural information for impurity identification.[6][8] |
| Considerations | Requires selection of an appropriate solvent system. | The analyte must be volatile and thermally stable. |
Experimental Protocols
Detailed experimental protocols are fundamental for the successful validation and implementation of analytical methods. The following are suggested starting points for the analysis of this compound and should be optimized and validated for your specific application.[9]
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To determine the purity and concentration of this compound.
Instrumentation: HPLC system with a UV detector.[4]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase: A gradient of Acetonitrile and Water.
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 10 µL.[4]
-
Column Temperature: 25 °C.[4]
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).[4]
Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare standards for linearity and to determine the limit of detection and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To provide a highly selective quantification method and to identify potential volatile impurities.
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[5]
GC Conditions:
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]
-
Inlet Temperature: 250 °C.[5]
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.[5]
-
Injection Mode: Split (10:1).[5]
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Mass Range: 50-300 m/z.[5]
-
Source Temperature: 230 °C.[5]
-
Quadrupole Temperature: 150 °C.[5]
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate (approximately 100 µg/mL).[5]
Validation Parameters
The following tables summarize the key validation parameters that must be assessed for any quantitative analytical method according to ICH guidelines.[10][11]
Table of Validation Parameters for HPLC and GC-MS Methods
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity/Selectivity | To ensure the method can unequivocally assess the analyte in the presence of other components.[10][11] | The analyte peak should be well-resolved from impurities and matrix components. Peak purity analysis should confirm no co-eluting peaks. |
| Linearity | To demonstrate that the method's response is directly proportional to the concentration of the analyte.[10] | Correlation coefficient (r²) ≥ 0.995 over the specified range. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been shown to be accurate, precise, and linear.[1] | For drug substance assay: 80% to 120% of the test concentration. |
| Accuracy | The closeness of the test results obtained by the method to the true value.[11] | % Recovery of 98.0% to 102.0% for the assay of a drug substance. |
| Precision (Repeatability and Intermediate Precision) | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[11] | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10] | Typically determined by signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like mobile phase composition, pH, temperature, and flow rate are slightly varied. |
Visualizing the Workflow
Clear and concise diagrams of the experimental and validation workflows are essential for understanding the logical progression of the analytical process.
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. gcms.cz [gcms.cz]
- 7. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
- 9. benchchem.com [benchchem.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. wjarr.com [wjarr.com]
The Strategic Utility of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene in Synthetic Chemistry: A Comparative Overview
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel bioactive molecules. Among the vast arsenal of chemical intermediates, 2-Fluoro-1,3-dimethoxy-4-nitrobenzene stands out as a versatile reagent, particularly in the construction of complex heterocyclic scaffolds. This guide provides a comparative analysis of its application, performance, and experimental protocols, offering a valuable resource for synthetic strategy design.
This compound (CAS No. 155020-44-3) is a polysubstituted aromatic compound featuring a fluorine atom activated by a proximate nitro group, and two electron-donating methoxy groups. This unique arrangement of substituents imparts a high degree of reactivity towards nucleophilic aromatic substitution (SNAr), making it a favored precursor for the synthesis of a variety of complex organic molecules, including kinase inhibitors and benzimidazole derivatives.[1][2] Its utility is particularly pronounced in the development of therapeutic agents targeting signal transduction pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.
Performance in Nucleophilic Aromatic Substitution (SNAr) Reactions
The primary application of this compound lies in its role as an electrophile in SNAr reactions. The electron-withdrawing nitro group, positioned ortho to the fluorine atom, significantly lowers the electron density of the aromatic ring, thereby facilitating the attack of nucleophiles. The fluorine atom itself serves as an excellent leaving group.
While direct, head-to-head quantitative comparisons of this compound with a wide range of analogues for the synthesis of a single target molecule are not extensively documented in publicly available literature, we can infer its reactivity based on established principles of SNAr and data from closely related compounds. For instance, in the synthesis of N-aryl amines, the reaction of a fluoronitrobenzene derivative with an amine proceeds via a Meisenheimer complex, and the rate is influenced by the electronic nature of the substituents on the aromatic ring.
Below is a comparative table of related fluoronitrobenzene derivatives, highlighting their physical properties which can influence reaction conditions and work-up procedures.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₈H₈FNO₄ | 201.15 | Not specified | Not specified |
| 4-Ethoxy-2-fluoro-1-nitrobenzene | C₈H₈FNO₃ | 185.15 | 35-37 | 261.5 |
| 2,4-Difluoro-1-nitrobenzene | C₆H₃F₂NO₂ | 159.09 | 9-10 | 203-204 |
Application in the Synthesis of Bioactive Molecules
A key application of fluoronitrobenzene derivatives is in the synthesis of kinase inhibitors, which are pivotal in cancer therapy. These compounds often feature a heterocyclic core that mimics the ATP binding site of the kinase. The SNAr reaction provides a facile method for constructing these scaffolds.
For example, the synthesis of various substituted benzimidazoles, a common core in medicinal chemistry, can be achieved using fluoronitroaromatic precursors. The general workflow involves the reaction of the fluoronitrobenzene derivative with a substituted o-phenylenediamine, followed by reductive cyclization.
Experimental Protocols
Protocol: Synthesis of 7-Ethoxy-10H-phenothiazine
This two-step protocol involves an initial nucleophilic aromatic substitution followed by a reductive cyclization.
Step 1: Nucleophilic Aromatic Substitution
-
Materials: 4-ethoxy-2-fluoro-1-nitrobenzene (1.0 eq.), 2-aminothiophenol (1.1 eq.), anhydrous potassium carbonate (2.0 eq.), anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-ethoxy-2-fluoro-1-nitrobenzene, 2-aminothiophenol, and anhydrous potassium carbonate.
-
Add anhydrous DMF.
-
Heat the reaction mixture to 120 °C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, S-(2-aminophenyl)-4-ethoxy-2-nitro-thiophenol.
-
Step 2: Reductive Cyclization
-
Materials: Crude intermediate from Step 1, glacial acetic acid, iron powder.
-
Procedure:
-
Dissolve the crude intermediate in glacial acetic acid in a round-bottom flask.
-
Add iron powder and heat the mixture to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter through celite to remove the iron catalyst.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 7-ethoxy-10H-phenothiazine.
-
Signaling Pathways and Logical Relationships
The bioactive molecules synthesized using this compound and its analogs often target key cellular signaling pathways. For instance, many kinase inhibitors are designed to interfere with the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and growth.
Below are diagrams illustrating a general synthetic workflow and a simplified representation of the PI3K/Akt signaling pathway, created using the DOT language.
Caption: General Synthetic Workflow using this compound.
Caption: Simplified PI3K/Akt Signaling Pathway and point of inhibition.
References
assessing the scalability of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene production methods
A comprehensive evaluation of production methods for 2-Fluoro-1,3-dimethoxy-4-nitrobenzene is crucial for researchers and professionals in drug development seeking a scalable and efficient synthesis route. This guide provides a comparative analysis of potential synthetic pathways, supported by experimental data and detailed methodologies for key reactions.
Comparison of Synthetic Routes
The synthesis of this compound can be approached through different strategies. The scalability of each route depends on factors such as the availability and cost of starting materials, reaction conditions, yield, and safety. Below is a comparison of plausible synthetic methods derived from established chemical principles.
| Method | Starting Material | Key Steps | Potential Advantages | Potential Challenges |
| Route 1: Fluorination then Nitration | 1,3-Dimethoxybenzene | 1. Electrophilic Fluorination2. Nitration | Direct approach. | Regioselectivity of fluorination and nitration can be an issue. Handling of fluorinating agents requires special care. |
| Route 2: Nitration then Fluorination | 1,3-Dimethoxybenzene | 1. Nitration2. Fluorination | Potentially more regioselective nitration of the activated ring. | The nitro group is deactivating, which could make the subsequent fluorination challenging. |
| Route 3: Nucleophilic Aromatic Substitution (SNAr) | A suitable di-halo-nitrobenzene | 1. Methoxylation | Well-established reaction mechanism. | Availability and cost of the starting di-halo-nitrobenzene. |
Experimental Protocols
Route 1: Electrophilic Fluorination of 1,3-Dimethoxybenzene followed by Nitration
This method involves the initial introduction of a fluorine atom to the 1,3-dimethoxybenzene ring, followed by nitration.
Step 1: Electrophilic Fluorination
-
Reagents and Setup: In a reaction vessel suitable for handling hazardous reagents, 1,3-dimethoxybenzene is dissolved in an appropriate solvent (e.g., a chlorinated solvent). A source of electrophilic fluorine, such as N-Fluorodibenzenesulfonimide (NFSI) or Selectfluor®, is added in portions. A Lewis acid catalyst (e.g., BF₃·OEt₂) may be required.
-
Reaction: The reaction mixture is stirred at a controlled temperature, typically ranging from -78 °C to room temperature, depending on the reactivity of the fluorinating agent.
-
Work-up and Purification: The reaction is quenched, and the product is extracted. Purification is achieved through column chromatography to isolate the desired 2-fluoro-1,3-dimethoxybenzene.
Step 2: Nitration
-
Reagents and Setup: The 2-fluoro-1,3-dimethoxybenzene is dissolved in a strong acid, typically concentrated sulfuric acid, and cooled to 0 °C. A nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) is added dropwise.
-
Reaction: The reaction is stirred at a low temperature to control the exotherm and prevent over-nitration.
-
Work-up and Purification: The reaction mixture is carefully poured onto ice, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization to yield this compound.
Alternative Synthesis: Nitration of a Fluorinated Precursor
A similar, high-yielding nitration has been reported for a related compound, 2-fluoro-1,4-dimethoxybenzene, which can be adapted for the synthesis of the title compound.[1][2]
-
Reagents and Setup: 2-Fluoro-1,3-dimethoxybenzene is slowly added to a stirred solution of nitric acid (64-66%) at 0 °C.[1]
-
Reaction: The solution is stirred for a short period (e.g., 10 minutes) at 0 °C.[1]
-
Work-up and Purification: The reaction mixture is poured onto ice water and stirred. The resulting solid is collected by filtration and can be purified by recrystallization. A 90% yield has been reported for the analogous reaction.[1][2]
Scalability Assessment Workflow
The selection of a production method for industrial-scale synthesis requires a thorough evaluation of various factors. The following diagram illustrates a logical workflow for this assessment.
Caption: Workflow for Assessing Scalability of Synthesis Routes.
Signaling Pathway (Illustrative)
While not a biological signaling pathway, the following diagram illustrates the decision-making logic in selecting a synthetic route based on key parameters.
References
A Comparative Analysis of Leaving Group Ability in Fluorinated vs. Chlorinated Nitrobenzenes for Nucleophilic Aromatic Substitution
In the field of organic synthesis and drug development, the efficiency of nucleophilic aromatic substitution (SNAr) reactions is of paramount importance. A key factor governing the rate and success of these reactions is the nature of the leaving group on the aromatic substrate. This guide provides a detailed, data-driven comparison of the leaving group ability of fluorine versus chlorine in nitro-activated benzene rings, a scenario frequently encountered in the synthesis of complex molecules. Contrary to trends observed in aliphatic nucleophilic substitutions (SN1 and SN2), fluorine emerges as a superior leaving group in the context of SNAr reactions.[1] This phenomenon, often termed the "element effect," is critical for chemists to understand and leverage in synthetic design.[2][3]
Quantitative Comparison of Reaction Rates and Activation Parameters
Experimental data consistently demonstrates the enhanced reactivity of fluorinated nitrobenzenes over their chlorinated counterparts in SNAr reactions. A seminal study on the reaction of 2,4-dinitrophenyl halides with piperidine in methanol provides a clear quantitative picture of this difference.
| Leaving Group | Overall Rate Constant (20°C, M⁻¹s⁻¹) | Relative Rate (at 20°C) | ΔG‡ (kcal/mol) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol/K) |
| Fluoro | 3.50 | 1613 | 16.6 | 5.3 | -37.7 |
| Chloro | 0.00970 | 4 | 20.0 | 8.6 | -38.4 |
Data sourced from the reaction of piperidine with 2,4-dinitrophenyl halides in methanol.[2]
The data unequivocally shows that the fluoro-substituted nitrobenzene reacts over 400 times faster than the chloro-substituted analogue under these conditions. The difference in the free energies of activation (ΔG‡) further highlights the kinetic favorability of the reaction with the fluorinated substrate. Notably, the significant difference in reactivity is primarily governed by the enthalpy of activation (ΔH‡), with the entropy of activation (ΔS‡) being nearly constant for both leaving groups.[2][3]
Experimental Protocol: Kinetic Analysis of SNAr Reactions
The following outlines a general methodology for determining the reaction rates and activation parameters for the SNAr reaction between a nitro-substituted aryl halide and a nucleophile, such as piperidine.
Objective: To measure the second-order rate constants for the reaction of a series of 2,4-dinitrophenyl halides (fluoro, chloro, bromo, iodo) with a nucleophile (e.g., piperidine) in a suitable solvent (e.g., methanol) at various temperatures.
Materials and Equipment:
-
2,4-dinitrophenyl fluoride
-
2,4-dinitrophenyl chloride
-
Piperidine
-
Methanol (spectrophotometric grade)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Constant temperature bath
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Solution Preparation: Prepare stock solutions of the 2,4-dinitrophenyl halides and piperidine in methanol of known concentrations.
-
Kinetic Runs:
-
Equilibrate the spectrophotometer cell holder and the reactant solutions to the desired temperature.
-
In a cuvette, mix the 2,4-dinitrophenyl halide solution with a large excess of the piperidine solution to ensure pseudo-first-order kinetics.
-
Immediately begin monitoring the reaction by recording the increase in absorbance of the product at its λmax over time.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) is determined from the slope of a plot of ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction.
-
The second-order rate constant (k) is calculated by dividing kobs by the concentration of the nucleophile in excess.
-
-
Activation Parameters:
-
Repeat the kinetic runs at several different temperatures.
-
The activation parameters (ΔH‡ and ΔS‡) are determined from the Eyring equation by plotting ln(k/T) versus 1/T.[2]
-
The Underlying Mechanism and Rationale
The enhanced leaving group ability of fluorine in SNAr reactions is a direct consequence of the reaction mechanism, which proceeds via a two-step addition-elimination pathway.
References
Safety Operating Guide
Proper Disposal of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene, a halogenated nitroaromatic compound. Adherence to these protocols is essential to minimize risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on the safety data sheets of structurally similar compounds, the following precautions should be taken:
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][2][3][4][5][6][7][8]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical splash goggles or a face shield.[1][3][6][9]
-
Hand Protection: Use chemically impermeable gloves (e.g., nitrile rubber).[1][4][8] Always inspect gloves before use and wash hands thoroughly after handling.[2][3][4]
-
Body Protection: A laboratory coat is mandatory.[8] For larger quantities or in case of a spill, consider a chemical-resistant apron.[8]
-
-
Spill Response: In the event of a spill, evacuate the area.[1][6][9] Absorb the spill with inert material (e.g., vermiculite, dry sand) and collect it in a suitable, closed container for disposal.[1][5][7][9][10] Avoid generating dust if the material is solid.[1][2][6][9][11]
Hazard Summary
| Hazard Classification | Description |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1][4][9][11] |
| Skin Irritation | Causes skin irritation.[1][3][9][11] |
| Eye Irritation | Causes serious eye irritation.[1][9][11] |
| Respiratory Irritation | May cause respiratory irritation.[1][9][11] |
| Aquatic Toxicity | May be harmful to aquatic life with long-lasting effects.[4][9] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[12][13][14] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8][14][15]
-
Waste Identification and Segregation:
-
Container Selection and Labeling:
-
Use a designated, compatible, and properly sealed waste container, preferably the original container or a polyethylene container provided by your institution's Environmental Health and Safety (EH&S) department.[8][12][14][17] The container must be in good condition, with no leaks or external residue.[14][17]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date when the first drop of waste was added.[12][13]
-
-
Waste Accumulation:
-
Request for Disposal:
Disposal Workflow Diagram
References
- 1. echemi.com [echemi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. fishersci.com [fishersci.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. benchchem.com [benchchem.com]
- 14. vumc.org [vumc.org]
- 15. acs.org [acs.org]
- 16. bucknell.edu [bucknell.edu]
- 17. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 18. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 19. braun.matse.illinois.edu [braun.matse.illinois.edu]
Personal protective equipment for handling 2-Fluoro-1,3-dimethoxy-4-nitrobenzene
Disclaimer: This guide is compiled from safety data for structurally similar compounds, including other fluorinated and nitrated aromatic compounds. In the absence of a specific Safety Data Sheet (SDS) for 2-Fluoro-1,3-dimethoxy-4-nitrobenzene (CAS 155020-44-3), these recommendations provide a baseline for safe handling. Always consult with your institution's safety officer and refer to the most current SDS for any chemical before use.
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for researchers, scientists, and drug development professionals handling this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is expected to be a hazardous substance. Based on analogous compounds, it may be harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133. A face shield should be worn in addition to goggles when there is a splash hazard. | To protect eyes from splashes and fine dust, which can cause serious irritation.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) inspected before use. A lab coat or chemical-resistant apron must be worn. | To prevent skin contact, which may be a primary route of exposure and can cause irritation or toxic effects.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or for large spills, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary. | To prevent inhalation of dust or vapors, which can be harmful.[2][3] |
| Footwear | Closed-toe shoes are required. | To protect feet from spills. |
Operational Protocol for Safe Handling
This step-by-step protocol ensures the safe handling of this compound throughout the experimental workflow.
Pre-Operational Checks:
-
Verify Equipment: Ensure a certified chemical fume hood is operational.
-
Gather PPE: Collect all necessary PPE as outlined in Table 1.
-
Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Prepare Spill Kit: Have a chemical spill kit readily accessible.
Handling Procedures:
-
Work Area: Conduct all handling of this compound inside a certified chemical fume hood.
-
Personal Protective Equipment: Don all required PPE before handling the chemical.
-
Dispensing: Carefully weigh and dispense the solid chemical, avoiding the creation of dust. Use a spatula for transfers.
-
Inert Atmosphere: If the compound is sensitive to air or moisture, handle it under an inert atmosphere (e.g., nitrogen or argon).
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.
-
Avoid Contamination: Do not return unused chemicals to the original container.
Post-Handling Cleanup:
-
Decontaminate: Wipe down the work surface with an appropriate solvent and then with soap and water.
-
Clean Glassware: Decontaminate all glassware that has come into contact with the chemical.
-
Remove PPE: Remove gloves and lab coat before leaving the work area.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify colleagues and your supervisor.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[5]
-
Collect: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Accidental Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][6]
Waste Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Solid Waste: Collect all solid waste, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed, and compatible hazardous waste container.
-
Liquid Waste: Collect all liquid waste in a labeled, sealed, and compatible hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Labeling: Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1]
Handling and Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

